Product packaging for Avibactam sodium hydrate(Cat. No.:)

Avibactam sodium hydrate

Cat. No.: B1149929
M. Wt: 305.24 g/mol
InChI Key: QTECZIOYYRSGNA-CIFXRNLBSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Avibactam sodium hydrate is a non-β-lactam β-lactamase inhibitor antibiotic. β-lactamase inhibitor Avibactam is a novel investigational non-beta-lactam beta-lactamase inhibitor that is being developed for possible use in combination with ceftaroline in the U.S. Avibactam does not have any intrinsic antibacterial activity in its own right, but appears to be capable of inhibiting beta-lactamase enzymes that belong to molecular classes A and C.Avibactam is useful for Antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N3NaO7S B1149929 Avibactam sodium hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N3NaO7S

Molecular Weight

305.24 g/mol

IUPAC Name

sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate

InChI

InChI=1S/C7H11N3O6S.Na.H2O/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15;;/h4-5H,1-3H2,(H2,8,11)(H,13,14,15);;1H2/q;+1;/p-1/t4-,5+;;/m1../s1

InChI Key

QTECZIOYYRSGNA-CIFXRNLBSA-M

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+]

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)[O-])C(=O)N.O.[Na+]

Origin of Product

United States

Foundational & Exploratory

Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of β-lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving β-lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of avibactam sodium hydrate, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.

Core Mechanism of Action

Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target β-lactamase, followed by a slow, reversible recyclization.[6][7]

  • Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]

  • Stable Intermediate: This acyl-enzyme complex is notably stable, effectively sequestering the β-lactamase and preventing it from hydrolyzing β-lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.

  • Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β-lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]

Quantitative Data on Avibactam's Inhibitory Potency

The efficacy of avibactam varies across different β-lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.

EnzymeAmbler ClassOrganismk₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)IC₅₀ (nM)
CTX-M-15 AEscherichia coli1.0 x 10⁵[1][7]2.9 x 10⁻⁴29[11]
KPC-2 AKlebsiella pneumoniae1.0 x 10⁴[1][7]1.4 x 10⁻⁴230[11]
AmpC CPseudomonas aeruginosa1.8 x 10³[1]1.9 x 10⁻³400[12]
OXA-10 DPseudomonas aeruginosa1.1 x 10¹[1][7]< 1.0 x 10⁻⁶-
OXA-48 DKlebsiella pneumoniae2.7 x 10³[1]< 1.0 x 10⁻⁶-

Table 1: Kinetic parameters of avibactam against various β-lactamases.

Experimental Protocols

I. Enzyme Kinetics Assay for Avibactam Inhibition

This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target β-lactamase using the chromogenic substrate nitrocefin.[1][13]

A. Materials:

  • Purified β-lactamase (e.g., KPC-2, AmpC, OXA-48)

  • This compound

  • Nitrocefin

  • Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0[1]

  • For OXA enzymes, supplement with 50 mM NaHCO₃[1]

  • 96-well microplate

  • Spectrophotometer capable of kinetic measurements at 490 nm[10]

B. Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare a stock solution of the purified β-lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).[1]

    • Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.

  • Acylation Rate (k₂/Kᵢ) Determination:

    • In a 96-well plate, add a fixed concentration of the β-lactamase to each well.

    • Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.

    • Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 µM).

    • Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.

    • The observed rate constant (k_obs) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.

    • Plot k_obs versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k₂/Kᵢ.[14]

  • Deacylation Rate (k_off) Determination:

    • Incubate a higher concentration of the β-lactamase (e.g., 1 µM) with a saturating concentration of avibactam (e.g., 5 µM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[10]

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[10]

    • Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.

    • The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k_off.[10]

II. Mass Spectrometry of Avibactam-Enzyme Adduct

This protocol describes the general steps for confirming the covalent binding of avibactam to a β-lactamase using electrospray ionization mass spectrometry (ESI-MS).[10][12]

A. Materials:

  • Purified β-lactamase

  • This compound

  • Reaction Buffer (as in the kinetics assay)

  • Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]

  • Mass spectrometer with an electrospray ionization source

B. Procedure:

  • Acyl-Enzyme Complex Formation:

    • Incubate the purified β-lactamase (e.g., 10 µM) with a molar excess of avibactam (e.g., 50 µM) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]

  • Sample Preparation:

    • Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]

    • The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).

  • Mass Spectrometry Analysis:

    • Infuse the prepared sample into the ESI-MS.

    • Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.

    • The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol ) added to the mass of the native enzyme.

III. Protein Crystallography of Avibactam-Enzyme Complex

This protocol provides a general workflow for obtaining a crystal structure of an avibactam-β-lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]

A. Materials:

  • Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)

  • This compound

  • Crystallization screening kits

  • Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]

  • Microscopes for crystal visualization

  • Cryoprotectant solution

  • X-ray diffraction equipment

B. Procedure:

  • Complex Formation:

    • Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.

  • Crystallization Screening:

    • Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]

    • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization and Soaking:

    • Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.

    • Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]

  • Data Collection and Structure Determination:

    • Cryoprotect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β-lactamase active site.

Visualizations

Signaling Pathway of Avibactam's Mechanism of Action

Avibactam_Mechanism cluster_enzyme β-Lactamase Active Site Ser70 Ser70 Acyl-Enzyme_Intermediate Stable Covalent Carbamoyl-Enzyme Intermediate Ser70->Acyl-Enzyme_Intermediate Avibactam Avibactam Avibactam->Ser70 Acylation (Carbamylation) Inactive_Enzyme Inhibited β-Lactamase Acyl-Enzyme_Intermediate->Inactive_Enzyme Regenerated_Avibactam Regenerated Avibactam Inactive_Enzyme->Regenerated_Avibactam Deacylation (Recyclization) - Slow - Regenerated_Avibactam->Avibactam Re-inhibition Cycle Kinetic_Workflow cluster_prep Preparation cluster_assay Enzyme Kinetics Assay cluster_analysis Data Analysis Purify_Enzyme Purify β-Lactamase Setup_Plate Set up 96-well Plate (Enzyme + Inhibitor) Purify_Enzyme->Setup_Plate Prepare_Reagents Prepare Avibactam and Nitrocefin Solutions Prepare_Reagents->Setup_Plate Initiate_Reaction Add Nitrocefin Setup_Plate->Initiate_Reaction Measure_Absorbance Kinetic Read at 490 nm Initiate_Reaction->Measure_Absorbance Plot_Data Plot k_obs vs. [Avibactam] Measure_Absorbance->Plot_Data Determine_Parameters Calculate k₂/Kᵢ and k_off Plot_Data->Determine_Parameters

References

Chemical and physical properties of Avibactam sodium hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam sodium hydrate is a pivotal, non-β-lactam β-lactamase inhibitor developed to combat the growing threat of antibiotic resistance. Administered in combination with β-lactam antibiotics, it restores their efficacy against a broad spectrum of resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid. Its chemical structure and key identifying properties are summarized below. The quantitative data for its physicochemical properties are presented in the subsequent tables, reflecting the range of values reported in the literature.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Namesodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate[1]
CAS Number2938989-90-1[2]
Molecular FormulaC₇H₁₂N₃NaO₇S[1][2]
Molecular Weight305.24 g/mol [1][2]
Canonical SMILESC1C2CC(N1C(=O)N2OS(=O)(=O)[O-])C(=O)N.[Na+].O[2]

Table 2: Physicochemical Properties of this compound

PropertyValueConditionsReference
Melting Point>208°C (decomposes)Not Applicable[][4]
259.1–262.4 °C (decomposes)Not Applicable[4]
Solubility in Water≥ 200 mg/mLNot Specified[2]
150 mg/mLSonication is recommended[5]
57 mg/mL25°C[6]
2 mg/mLNot Specified
Solubility in PBS (pH 7.2)~10 mg/mLNot Specified[7]
Solubility in DMSO61 mg/mLUse fresh DMSO[8]
57 mg/mL25°C[6]
~5 mg/mLNot Specified[7]
Slightly SolubleNot Specified[]
Solubility in Dimethyl Formamide~5 mg/mLNot Specified[7]
Solubility in MethanolSlightly SolubleHeating and sonication may be required[]
Solubility in EthanolInsolubleNot Specified[6]
AppearanceWhite to off-white solidAmbient[2]
Storage Conditions4°C, sealed, away from moisture (short term)Not Applicable[2]
-20°C (long term)Not Applicable[9]

Mechanism of Action

Avibactam is a covalent, reversible inhibitor of a wide range of β-lactamase enzymes, including Ambler class A, class C, and some class D enzymes. Unlike traditional β-lactamase inhibitors, avibactam does not contain a β-lactam ring. Its mechanism involves the formation of a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This reaction is, however, reversible, allowing for the slow regeneration of the active enzyme and intact avibactam. This unique mechanism effectively protects co-administered β-lactam antibiotics from degradation.

G Mechanism of Action of Avibactam cluster_0 Bacterial Periplasm cluster_1 Inhibition Pathway Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase β-Lactamase Enzyme (Active Site Serine) Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes (Inactivates) Acyl_Enzyme_Complex Covalent Acyl-Enzyme Complex (Inactive) Beta_Lactamase->Acyl_Enzyme_Complex Forms Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to Avibactam Avibactam Avibactam->Beta_Lactamase Acyl_Enzyme_Complex->Beta_Lactamase Slow, reversible deacylation Acyl_Enzyme_Complex->Avibactam Regenerates

Caption: Covalent, reversible inhibition of β-lactamase by Avibactam.

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Decomposition)

Principle: The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For substances that decompose, the temperature at which this decomposition occurs is noted. The capillary method is a standard technique for this determination.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (closed at one end).

  • Thermometer calibrated against certified reference standards.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powder is dried in a desiccator over a suitable drying agent to ensure it is anhydrous.

  • Capillary Loading: The powdered sample is introduced into a glass capillary tube and packed to a height of 2-4 mm by tapping the tube gently on a hard surface.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected decomposition temperature. The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the substance is observed to decompose (e.g., charring, gas evolution) is recorded as the decomposition temperature.

Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. It involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute.

Apparatus:

  • Orbital shaker or other suitable agitation device in a temperature-controlled environment (e.g., 25°C).

  • Glass vials with screw caps.

  • Analytical balance.

  • Centrifuge.

  • High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument.

  • pH meter.

Procedure:

  • Preparation of Solutions: A series of vials are prepared, each containing a measured volume of the desired solvent (e.g., water, DMSO, PBS buffer).

  • Addition of Solute: An excess amount of this compound is added to each vial to ensure that a saturated solution is formed. The vials are securely capped.

  • Equilibration: The vials are placed in the orbital shaker and agitated at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the vials are removed from the shaker, and the undissolved solid is separated from the solution by centrifugation.

  • Sample Analysis: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound is determined using a validated HPLC method.

  • pH Measurement: For aqueous solutions, the pH is measured at the beginning and end of the experiment.

Stability and Storage

This compound should be stored in a sealed container, away from moisture. For short-term storage, a temperature of 4°C is recommended.[2] For long-term storage, it should be kept at -20°C.[9] Aqueous solutions of this compound are not recommended for storage for more than one day.[7]

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. The information provided is based on publicly available data and should be used in conjunction with other validated sources. Always refer to the specific Certificate of Analysis for batch-specific data.

References

Unveiling the Architecture of a Novel β-Lactamase Inhibitor: A Technical Guide to the Structural Elucidation of Avibactam Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam, a groundbreaking non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance. Its combination with ceftazidime has provided a critical therapeutic option against multi-drug resistant Gram-negative bacteria. The precise chemical architecture of Avibactam sodium hydrate is fundamental to its mechanism of action, which involves the reversible covalent inhibition of a wide range of β-lactamase enzymes. This technical guide provides an in-depth overview of the structural elucidation of this compound, consolidating data from pivotal analytical techniques. It is designed to serve as a comprehensive resource for researchers and professionals in the field of drug development and infectious diseases.

Introduction

The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant global health threat. Avibactam is a novel, potent inhibitor of Ambler class A, class C, and some class D β-lactamases.[1][2] Its unique diazabicyclooctane core structure distinguishes it from traditional β-lactam-based inhibitors.[3] The structural elucidation of this compound has been a critical step in its development, enabling a deeper understanding of its interaction with target enzymes and facilitating the design of next-generation inhibitors. This guide details the multifaceted analytical approach employed to confirm its structure, including spectroscopic and crystallographic methods.

Chemical Identity

This compound is the hydrated sodium salt of Avibactam.[4] Its systematic IUPAC name is sodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate.[4]

PropertyValueSource
Molecular FormulaC₇H₁₂N₃NaO₇S[4]
Molecular Weight305.24 g/mol [4]
Monoisotopic Mass305.02936519 Da[4]
IUPAC Namesodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate[4]

Spectroscopic Characterization

A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, has been instrumental in elucidating the intricate structure of Avibactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Avibactam sodium, both ¹H and ¹³C NMR data have been reported.

Table 1: ¹H NMR Spectroscopic Data for Avibactam Sodium in D₂O (500 MHz) [3][5]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
4.15dd5.8, 2.8H-5
4.01d7.5H-2
3.28d12.2H-4a
3.06d12.2H-4b
2.23–2.09m-H-3a
2.06–1.96m-H-8a
1.94–1.82m-H-3b
1.81–1.69m-H-8b

Table 2: ¹³C NMR Spectroscopic Data for Avibactam Sodium in D₂O (126 MHz) [3]

Chemical Shift (δ) ppmAssignment
174.72C=O (Carboxamide)
169.53C=O (Urea)
60.43C-5
59.93C-2
47.33C-4
20.03C-3
18.31C-8
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For Avibactam, electrospray ionization (ESI) mass spectrometry has been utilized.

Table 3: Mass Spectrometry Data for Avibactam

TechniqueIonization Modem/zSpecies
ESIPositive279.0[M + H]⁺

Note: The observed mass corresponds to the free acid form of Avibactam (C₇H₁₁N₃O₆S, MW: 265.25 g/mol ) with a proton.

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of a crystalline form of Avibactam sodium (Form C) has been described in a patent.[6]

Table 4: Fourier Transform Infrared (FTIR) Spectroscopy Peak Data for Avibactam Sodium (Form C) [6]

Wavenumber (cm⁻¹)Assignment
3459 ± 2N-H stretching (amide)
1690 ± 2C=O stretching (urea)
1287 ± 2S=O stretching (sulfate)
1247 ± 2S=O stretching (sulfate)
690 ± 2-

Crystallographic Analysis

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule. A high-resolution crystal structure of Avibactam covalently bound to the P. aeruginosa AmpC β-lactamase has been determined, offering precise details of its molecular geometry and binding interactions.[7] This crystallographic data confirms the bicyclic core structure and the stereochemistry at the chiral centers.

Experimental Protocols

The following are generalized experimental protocols for the key analytical techniques used in the structural elucidation of this compound, based on standard laboratory practices and information from related analytical methods.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of this compound is dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O), in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C acquisitions. For ¹H NMR, parameters such as the number of scans, relaxation delay, and spectral width are optimized. For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to an internal or external standard.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition: The sample solution is infused directly into the ESI source or injected into the LC system. The mass spectrometer is operated in positive or negative ion mode to detect the protonated or deprotonated molecular ions, respectively.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid-state analysis, a small amount of the crystalline this compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then assigned to the corresponding functional groups.

X-ray Crystallography
  • Crystal Growth: Single crystals of suitable size and quality are grown by slow evaporation of a saturated solution of this compound or by other crystallization techniques such as vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and molecular structure.

Visualizations

Chemical Structure of this compound

G Structural Elucidation Workflow for this compound cluster_workflow start This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ir Infrared Spectroscopy (FTIR) start->ir xray X-ray Crystallography start->xray connectivity Determine C-H Framework and Connectivity nmr->connectivity mol_weight Determine Molecular Weight and Elemental Formula ms->mol_weight func_groups Identify Functional Groups ir->func_groups three_d_structure Determine 3D Structure and Stereochemistry xray->three_d_structure elucidated_structure Elucidated Structure of This compound connectivity->elucidated_structure mol_weight->elucidated_structure func_groups->elucidated_structure three_d_structure->elucidated_structure

References

Avibactam Sodium Hydrate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent β-lactamase inhibitor, Avibactam, detailing its chemical properties, mechanism of action, and relevant experimental data for researchers and scientists.

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique diazabicyclooctane structure and reversible covalent inhibition mechanism distinguish it from traditional β-lactamase inhibitors. This technical guide provides a comprehensive overview of avibactam sodium hydrate, including its chemical identity, mechanism of action, key quantitative data, and detailed experimental protocols to support research and development efforts in the field of infectious diseases.

Chemical and Physical Properties

There is a notable distinction in the reported Chemical Abstracts Service (CAS) numbers and molecular formulas for the anhydrous and hydrated forms of avibactam sodium. It is crucial for researchers to specify the exact form used in their studies to ensure reproducibility.

PropertyAvibactam SodiumThis compound
CAS Number 1192491-61-4[1][2][3][4][5]2938989-90-1[6][7][8]
Molecular Formula C₇H₁₀N₃NaO₆S[1][2][3][4][5]C₇H₁₂N₃NaO₇S[6][7]
Molecular Weight 287.22 g/mol [1][3]305.24 g/mol [6][9]
Synonyms NXL104, AVE-1330A[1]NXL-104 hydrate[6][7]

Mechanism of Action

Avibactam's primary mechanism of action is the inhibition of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[10][11] Unlike traditional β-lactam-based inhibitors, avibactam does not contain a β-lactam ring and its inhibitory action is reversible.[11][12]

The inhibition process involves the covalent acylation of the serine residue in the active site of the β-lactamase by avibactam.[13] This forms a stable acyl-enzyme intermediate, rendering the enzyme inactive and unable to hydrolyze β-lactam antibiotics.[13] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to be released and potentially inhibit other β-lactamase molecules.[11][14]

G cluster_0 Avibactam Avibactam AcylEnzyme Acyl-Enzyme Intermediate (Inactive) Avibactam->AcylEnzyme BetaLactamase Serine β-Lactamase (Active) BetaLactamase->AcylEnzyme Acylation (Covalent Bonding) Hydrolysis Slow Hydrolysis/ Recyclization AcylEnzyme->Hydrolysis Deacylation RegeneratedEnzyme Serine β-Lactamase (Active) Hydrolysis->RegeneratedEnzyme Enzyme Regeneration ReleasedAvibactam Released Avibactam Hydrolysis->ReleasedAvibactam Inhibitor Release

Figure 1. Simplified signaling pathway of avibactam's reversible covalent inhibition of serine β-lactamases.

Quantitative Data: Inhibitory Activity

The potency of avibactam has been quantified against a variety of clinically relevant β-lactamases. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the efficacy of a β-lactamase inhibitor.

β-Lactamase TargetIC50 (nM)Reference
TEM-18[1][6][7]
CTX-M-155[6][7]
KPC-238[1]
P9980[1]

Experimental Protocols

Synthesis and Purification of Avibactam Sodium

A common synthetic route to avibactam sodium involves a multi-step process starting from a protected piperidine derivative. The following is a generalized protocol based on published literature.[15][16]

Step 1: Formation of the Diazabicyclooctane Core A protected (2S,5R)-5-aminopiperidine-2-carboxamide derivative is reacted with a suitable carbonylating agent, such as triphosgene, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an aprotic solvent (e.g., dichloromethane) to form the bicyclic urea core.

Step 2: Debenzylation and Sulfation The benzyl protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon). The resulting intermediate is then sulfated using a sulfur trioxide-amine complex (e.g., sulfur trioxide trimethylamine complex).

Step 3: Salt Formation and Purification The sulfated intermediate is converted to the sodium salt by reaction with a sodium salt of a weak acid (e.g., sodium 2-ethylhexanoate) in an alcoholic solvent. The resulting avibactam sodium is then purified by crystallization.

G Start Protected Piperidine Derivative Step1 Urea Formation Start->Step1 Intermediate1 Diazabicyclooctane Core Step1->Intermediate1 Step2 Debenzylation & Sulfation Intermediate1->Step2 Intermediate2 Sulfated Intermediate Step2->Intermediate2 Step3 Salt Formation & Purification Intermediate2->Step3 End Avibactam Sodium Step3->End

Figure 2. High-level experimental workflow for the synthesis of avibactam sodium.

Determination of IC50 Values for β-Lactamase Inhibition

The following protocol outlines a general method for determining the IC50 of avibactam against a specific β-lactamase using a chromogenic substrate like nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Nitrocefin (chromogenic substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Add the different concentrations of avibactam to the wells containing the enzyme and incubate for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Calculate the initial velocity of the reaction for each avibactam concentration.

  • Plot the initial velocity as a function of the logarithm of the avibactam concentration.

  • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion

Avibactam represents a significant advancement in the fight against antibiotic resistance. Its broad-spectrum activity against various β-lactamases, coupled with its unique reversible mechanism of action, makes it a valuable component of combination therapies. This technical guide provides essential information for researchers and drug development professionals working with avibactam, facilitating further investigation and development of novel antibacterial strategies.

References

Avibactam: A Technical Deep Dive into an Early-Stage β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a groundbreaking non-β-lactam, β-lactamase inhibitor that has significantly impacted the fight against antibiotic-resistant bacteria. Its unique covalent and reversible mechanism of action sets it apart from traditional β-lactamase inhibitors. This technical guide provides an in-depth look at the early-stage research that paved the way for its clinical success, focusing on its core mechanism, synthesis, and preclinical evaluation. Avibactam is a member of the diazabicyclooctane (DBO) class of inhibitors and is currently in clinical use in combination with β-lactam antibiotics like ceftazidime, ceftaroline fosamil, and aztreonam.[1][2][3][4]

Mechanism of Action: Covalent and Reversible Inhibition

Avibactam inhibits a broad spectrum of β-lactamases, including Class A, Class C, and some Class D enzymes.[1][3][4][5][6] Unlike traditional β-lactam-based inhibitors, which form a stable, essentially irreversible acyl-enzyme intermediate, avibactam's inhibition is characterized by a reversible acylation process. The reaction proceeds through the opening of the avibactam ring, forming a covalent bond with the catalytic serine residue in the active site of the β-lactamase.[2][3] However, this covalent adduct can undergo deacylation, which regenerates the intact and active avibactam molecule.[2][3] This novel mechanism contributes to its broad-spectrum activity.

dot

Avibactam_Mechanism E Free β-Lactamase (E) EI Non-covalent Complex (E-I) E->EI k_on I Avibactam (I) I->EI EI->E k_off EI_covalent Covalent Acyl-Enzyme Intermediate (E-I*) EI->EI_covalent k_acyl (Acylation) EI_covalent->EI k_deacyl (Reversible) E_regenerated Regenerated β-Lactamase (E) EI_covalent->E_regenerated k_deacyl (Regeneration) I_regenerated Regenerated Avibactam (I) EI_covalent->I_regenerated

Mechanism of Avibactam Inhibition

Early-Stage Synthesis of Avibactam

The initial synthesis of avibactam was a multi-step process. One of the early routes disclosed by the Aventis infection division started from double-chiral piperidine derivatives.[7] This process involved several key transformations including inversion of configuration, deprotection, urea-cyclization, and sulfonation, resulting in a total yield of approximately 9.0%.[7] Subsequent optimizations by AstraZeneca and Forest Laboratories significantly improved the process, starting from commercially available Boc-benzylglutamate and achieving a 35.0% overall yield in just 5 isolated steps.[7] Another approach utilized an olefin metathesis reaction to construct the core diazabicyclo[3.2.1]octane (DBO) skeleton.[7] A more recent efficient synthesis starts from commercially available ethyl-5-hydroxypicolinate and was completed in 10 steps with an overall yield of 23.9%.[7][8] This route features a lipase-catalyzed resolution and an optimized one-pot debenzylation/sulfation reaction.[7][8]

dot

Avibactam_Synthesis_Workflow cluster_Aventis Early Aventis Route cluster_AstraZeneca Optimized AstraZeneca Route cluster_Recent Recent Efficient Route A1 Double-Chiral Piperidine Derivative A2 Inversion of Configuration A1->A2 ~9% Yield A3 Deprotection A2->A3 ~9% Yield A4 Urea-Cyclization A3->A4 ~9% Yield A5 Sulfonation A4->A5 ~9% Yield Avibactam_A Avibactam A5->Avibactam_A ~9% Yield B1 Boc-benzylglutamate B2 5 Isolated Steps B1->B2 35% Yield Avibactam_B Avibactam B2->Avibactam_B 35% Yield C1 Ethyl-5-hydroxypicolinate C2 10 Steps including Lipase Resolution & One-Pot Debenzylation/Sulfation C1->C2 23.9% Yield Avibactam_C Avibactam C2->Avibactam_C 23.9% Yield

Overview of Avibactam Synthesis Routes

Quantitative In Vitro Data

The in vitro activity of avibactam has been extensively studied, primarily in combination with β-lactam antibiotics. The following tables summarize key quantitative data from early-stage research.

Table 1: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases
β-LactamaseClassEnzyme Sourcek2/Ki (M-1s-1)k-2 (s-1)Reference
CTX-M-15AE. coli1.0 x 105-[5]
KPC-2AK. pneumoniae--[5]
TEM-1AE. coli-0.045 min-1 (deacylation off-rate)[2]
AmpCCE. cloacae P9951004 x 10-5[9]
AmpCCP. aeruginosa PAO1--[5]
CHECE. cloacae200 ± 40-[9]
OXA-10D-1.1 x 101-[5]
OXA-48D---[5]

Note: '-' indicates data not specified in the cited sources.

Table 2: In Vitro Activity of Ceftazidime-Avibactam (CAZ-AVI) and Aztreonam-Avibactam (ATM-AVI)
Organism GroupCombinationMIC50 (mg/L)MIC90 (mg/L)Susceptibility (%)Reference
MBL-producing EnterobacteralesATM-AVI0.125 - 0.250.125 - 480[10]
MBL-producing P. aeruginosaATM-AVI16 - 3232 - 646[10]
S. maltophiliaATM-AVI--85[10]
ESBL-resistant EnterobacteralesCAZ-AVI0.5299[11]
ESBL-resistant EnterobacteralesATM-AVI0.1250.599[11]

Note: Avibactam concentration is typically fixed at 4 mg/L in these studies.[12][13]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the early-stage research of avibactam.

β-Lactamase Inhibition Kinetics Assay

Objective: To determine the kinetic parameters of avibactam inhibition against various β-lactamases.

General Protocol:

  • Enzyme and Substrate Preparation: Purified β-lactamase enzymes (e.g., CTX-M-15, KPC-2, AmpC, OXA-10, OXA-48) are prepared to specific concentrations.[5] A chromogenic β-lactam substrate, such as nitrocefin, is used to monitor enzyme activity.[9]

  • Assay Conditions: Assays are typically performed in a suitable buffer (e.g., phosphate buffer) at a constant temperature. For certain enzymes like OXA-10, sodium bicarbonate may be added.[5]

  • Measurement of Acylation Rate (k2/Ki): The rate of enzyme inactivation is measured by monitoring the decrease in the rate of substrate hydrolysis in the presence of varying concentrations of avibactam.[5] Data is fitted to a kinetic model to determine the second-order acylation rate constant (k2/Ki).

  • Measurement of Deacylation Rate (k-2): The enzyme is first incubated with a saturating concentration of avibactam to form the covalent complex. The excess inhibitor is then removed (e.g., by rapid molecular sieve chromatography).[9] The spontaneous recovery of enzyme activity over time is monitored by measuring the hydrolysis of the substrate, and the data is used to calculate the first-order deacylation rate constant (k-2).[9]

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a microorganism.

General Protocol (Broth Microdilution):

  • Inoculum Preparation: A standardized suspension of the bacterial strain to be tested is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Drug Dilution: Serial twofold dilutions of the antibiotic (e.g., ceftazidime) with a fixed concentration of avibactam (typically 4 mg/L) are prepared in microtiter plates.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plates are then incubated under standard conditions (e.g., 35°C for 16-20 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

dot

MIC_Workflow Start Start Inoculum Prepare Standardized Bacterial Inoculum Start->Inoculum Inoculation Inoculate Microtiter Plate Wells Inoculum->Inoculation Dilution Prepare Serial Dilutions of Antibiotic + Fixed Avibactam Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC as Lowest Concentration with No Growth Incubation->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow

Early In Vivo Efficacy Models

Animal models are essential for evaluating the in vivo potential of new therapeutic agents. Early studies on avibactam frequently utilized murine models of infection.

Murine Septicemia Model

Objective: To assess the in vivo efficacy of ceftazidime-avibactam against Enterobacteriaceae producing various β-lactamases.

General Protocol:

  • Infection: Mice are infected intraperitoneally with a lethal dose of a bacterial strain (e.g., E. coli or K. pneumoniae) that is resistant to ceftazidime.

  • Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with varying doses of ceftazidime alone or in combination with avibactam (e.g., at a 4:1 or 8:1 weight-to-weight ratio).[14][15] Treatment is typically administered subcutaneously or intravenously.

  • Observation: The survival of the mice in each treatment group is monitored over a period of several days (e.g., 7 days).

  • Efficacy Determination: The 50% effective dose (ED50), which is the dose required to protect 50% of the animals from lethal infection, is calculated for each treatment regimen.

Table 3: Efficacy of Ceftazidime-Avibactam in a Murine Septicemia Model
Bacterial Strainβ-Lactamase TypeCeftazidime ED50 (mg/kg)Ceftazidime-Avibactam ED50 (mg/kg)Reference
Ceftazidime-resistant EnterobacteriaceaeClass A (ESBL) & Class C (AmpC)>90<5 to 65[14][15]
Ceftazidime-resistant E. coli & K. pneumoniaeAmpC & CTX-M>902 to 27[14][15]

These early in vivo studies demonstrated that the addition of avibactam restored the efficacy of ceftazidime against resistant strains, providing strong support for its further clinical development.[14][15]

Conclusion

The early-stage research on avibactam laid a robust foundation for its development as a clinically invaluable β-lactamase inhibitor. Its unique reversible covalent mechanism of action, broad-spectrum activity against key β-lactamases, and demonstrated in vitro and in vivo efficacy in combination with β-lactam antibiotics have made it a critical tool in combating multidrug-resistant Gram-negative bacterial infections. The data and protocols outlined in this technical guide highlight the key milestones and scientific rigor that underpinned the successful journey of avibactam from the laboratory to the clinic.

References

An In-depth Technical Guide to the Covalent and Reversible Inhibition by Avibactam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that uniquely employs a covalent and reversible mechanism to neutralize a broad spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2][3][4][5] This mechanism distinguishes it from traditional β-lactam-based inhibitors, which typically act irreversibly.[4] Avibactam's ability to be recycled after binding to its target enzyme contributes to its high efficacy in protecting partner β-lactam antibiotics from degradation.[2][5] This guide provides a comprehensive overview of the molecular interactions, kinetic properties, and experimental methodologies used to characterize the inhibitory action of avibactam.

Mechanism of Action: A Two-Step, Reversible Covalent Inhibition

The inhibitory action of avibactam against serine β-lactamases is a dynamic, two-step process involving an initial covalent acylation followed by a slow, reversible deacylation.[6][7]

  • Acylation: The catalytic serine residue in the active site of the β-lactamase enzyme performs a nucleophilic attack on the carbonyl carbon of avibactam's diazabicyclooctane ring. This results in the formation of a stable, covalent carbamoyl acyl-enzyme intermediate.[4][6][8] This acylation step effectively inactivates the enzyme.

  • Deacylation and Recyclization: Unlike β-lactam-based inhibitors that are hydrolyzed and destroyed upon deacylation, the avibactam acyl-enzyme complex undergoes a slow deacylation process where the diazabicyclooctane ring reforms, releasing the intact and active avibactam molecule.[2][5][6][7][9] This recyclization allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes. The deacylation off-rate is significantly slow, contributing to the sustained inhibition of the enzyme.[6][9]

This unique mechanism of covalent, slowly reversible inhibition is a key feature of avibactam's activity.[6][9]

Visualizing the Inhibition Pathway

The following diagram illustrates the key steps in the covalent and reversible inhibition of a serine β-lactamase by avibactam.

InhibitionPathway E_Avi E + Avi (Free Enzyme + Avibactam) E_Avi_noncov E • Avi (Non-covalent Complex) E_Avi->E_Avi_noncov k1 (Binding) E_Avi_noncov->E_Avi k-1 (Dissociation) E_Avi_cov E-Avi* (Covalent Acyl-Enzyme) E_Avi_noncov->E_Avi_cov k2 (Acylation) E_Avi_cov->E_Avi_noncov k-2 (Deacylation/Recyclization)

Caption: The kinetic scheme of avibactam's reversible covalent inhibition of β-lactamase.

Quantitative Analysis of Avibactam's Inhibitory Activity

The efficacy of avibactam has been quantified against various clinically relevant β-lactamases. The following tables summarize key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Avibactam Inhibition
β-LactamaseClassOrganismk2/K (M-1s-1)koff (s-1)
TEM-1AEscherichia coli2.2 x 1047.5 x 10-4
CTX-M-15AEscherichia coli1.1 x 1051.2 x 10-3
KPC-2AKlebsiella pneumoniae2.0 x 1052.0 x 10-2
AmpCCPseudomonas aeruginosa1.3 x 1031.7 x 10-4
OXA-10DPseudomonas aeruginosa1.2 x 103-
OXA-48DKlebsiella pneumoniae1.7 x 102-

Data synthesized from multiple sources. k2/K represents the second-order acylation rate constant, and koff represents the first-order deacylation rate constant.

Key Experimental Protocols

The characterization of avibactam's mechanism of action relies on a combination of techniques, including enzyme kinetics, mass spectrometry, and X-ray crystallography.

Enzyme Inhibition Kinetics Assay

This protocol outlines a general procedure to determine the kinetic parameters of avibactam inhibition.

Objective: To measure the rates of acylation and deacylation of a β-lactamase by avibactam.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam

  • Nitrocefin (or other suitable chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Spectrophotometer

Methodology:

  • Enzyme Preparation: Prepare a stock solution of the purified β-lactamase in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

  • Acylation Rate Measurement (k2/K): a. In a cuvette, mix the β-lactamase solution with varying concentrations of avibactam. b. Initiate the reaction by adding a saturating concentration of nitrocefin. c. Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm) over time. d. The rate of inactivation is determined by fitting the progress curves to a first-order decay equation. The observed inactivation rate constant (kobs) is then plotted against the avibactam concentration to determine k2/K.

  • Deacylation Rate Measurement (koff): a. Incubate the β-lactamase with a concentration of avibactam sufficient to achieve complete inhibition. b. After a set incubation time, dilute the enzyme-inhibitor complex significantly into the assay buffer to prevent further inhibition. c. At various time points after dilution, add a saturating concentration of nitrocefin to a sample of the diluted complex and measure the initial rate of hydrolysis. d. The rate of return of enzyme activity is plotted over time, and the data are fitted to a first-order equation to determine the deacylation rate constant (koff).[6]

EnzymeKineticsWorkflow cluster_acylation Acylation (k₂/K) cluster_deacylation Deacylation (k_off) A1 Mix Enzyme + Avibactam A2 Add Nitrocefin A1->A2 A3 Monitor Absorbance Change A2->A3 A4 Calculate k_obs A3->A4 A5 Plot k_obs vs. [Avibactam] A4->A5 D1 Incubate Enzyme + Avibactam D2 Dilute Complex D1->D2 D3 Assay Activity at Time Points D2->D3 D4 Plot Activity vs. Time D3->D4 D5 Calculate k_off D4->D5

Caption: Workflow for determining the kinetic parameters of avibactam inhibition.

Mass Spectrometry Analysis of the Acyl-Enzyme Complex

Mass spectrometry is crucial for confirming the covalent nature of the enzyme-inhibitor complex and for identifying the products of deacylation.[6][9]

Objective: To verify the formation of a covalent adduct between the β-lactamase and avibactam and to analyze the products of the deacylation reaction.

Materials:

  • Purified β-lactamase

  • Avibactam

  • Denaturing solution (e.g., acetonitrile with formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[10][11][12][13][14]

Methodology:

  • Formation of the Acyl-Enzyme Complex: Incubate the β-lactamase with an excess of avibactam to ensure complete formation of the covalent complex.

  • Sample Preparation: a. Quench the reaction and denature the protein by adding the denaturing solution. This helps to stabilize the covalent adduct.[6] b. For analysis of deacylation products, the acyl-enzyme complex can be incubated in buffer for a sufficient time to allow for deacylation before quenching.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the protein from unbound inhibitor using a suitable chromatography column (e.g., C18 for protein, amide for avibactam).[10][11] c. Analyze the eluent by mass spectrometry to determine the mass of the intact protein-inhibitor complex. An increase in mass corresponding to the molecular weight of avibactam confirms covalent binding. d. For deacylation analysis, monitor for the appearance of a species with the mass of the free enzyme and a species with the mass of intact avibactam.

MassSpecWorkflow MS1 Incubate Enzyme + Avibactam MS2 Denature and Quench MS1->MS2 MS3 LC Separation MS2->MS3 MS4 MS Analysis MS3->MS4 MS5 Data Interpretation (Mass Shift, Product ID) MS4->MS5

Caption: General workflow for the mass spectrometry analysis of the avibactam-enzyme complex.

X-ray Crystallography of the Acyl-Enzyme Complex

X-ray crystallography provides high-resolution structural information about the interactions between avibactam and the active site of the β-lactamase.[15][16][17]

Objective: To determine the three-dimensional structure of the avibactam-β-lactamase covalent complex.

Materials:

  • Highly purified and concentrated β-lactamase

  • Avibactam

  • Crystallization screening solutions

  • X-ray diffraction equipment

Methodology:

  • Co-crystallization: a. Incubate the purified β-lactamase with a molar excess of avibactam. b. Set up crystallization trials using various techniques (e.g., hanging-drop vapor diffusion) and a wide range of crystallization screening solutions.[16]

  • Data Collection: a. Once suitable crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen. b. Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam. c. Collect diffraction data as the crystal is rotated.

  • Structure Determination and Refinement: a. Process the diffraction data to obtain a set of structure factors. b. Solve the phase problem using molecular replacement with a known β-lactamase structure as a model. c. Build the atomic model of the protein and the covalently bound avibactam into the electron density map. d. Refine the model to improve the fit to the experimental data.

The resulting structure reveals the precise atomic interactions, including hydrogen bonds and van der Waals contacts, that stabilize the acyl-enzyme complex.[8]

Conclusion

Avibactam's unique mechanism of covalent, reversible inhibition represents a significant advancement in the fight against β-lactamase-mediated antibiotic resistance. Its ability to be recycled after inhibiting an enzyme molecule contributes to its potency and broad-spectrum activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of avibactam and the development of next-generation β-lactamase inhibitors. The combination of kinetic, mass spectrometric, and crystallographic data has been instrumental in elucidating the intricate details of its mechanism of action.

References

Avibactam's Spectrum of Activity Against β-Lactamase Classes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has significantly expanded the therapeutic options for treating infections caused by multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional β-lactamase inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a broader spectrum of activity.[3][4] This guide provides an in-depth overview of avibactam's activity against Ambler Class A, B, C, and D β-lactamases, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

Avibactam inhibits serine β-lactamases (Classes A, C, and some D) through a novel, reversible covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine of the β-lactamase on the carbonyl carbon of avibactam's urea moiety. This leads to the opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[4][5] A key feature of avibactam's mechanism is the reversibility of this covalent bond, allowing the inhibitor to slowly dissociate and regenerate the active enzyme and intact avibactam.[1][3] This contrasts with the "suicide inhibition" mechanism of older β-lactamase inhibitors like clavulanic acid, which leads to irreversible inactivation.[5]

Avibactam_Mechanism cluster_reaction Inhibition Pathway E Free β-Lactamase (Serine Hydroxyl) EI Non-covalent Encounter Complex E->EI k1 (Binding) Avi Avibactam Avi->EI E_Avi Covalent Carbamoyl- Enzyme Intermediate (Stable, Inhibited) EI->E_Avi k2 (Acylation) E_Avi->EI k-2 (Ring Closure/Recyclization)

Figure 1: Simplified signaling pathway of avibactam's reversible covalent inhibition of a serine β-lactamase.

Spectrum of Activity

Avibactam demonstrates potent inhibitory activity against a broad range of clinically significant β-lactamases, with the notable exception of Class B metallo-β-lactamases (MBLs).

Class A β-Lactamases

Avibactam is a highly effective inhibitor of Class A enzymes, including extended-spectrum β-lactamases (ESBLs) such as TEM, SHV, and CTX-M variants, as well as Klebsiella pneumoniae carbapenemases (KPCs).[5][6] Its potent activity against KPC enzymes has been crucial in restoring the efficacy of carbapenems and other β-lactams against carbapenem-resistant Enterobacteriaceae (CRE).

Class B β-Lactamases

Avibactam is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][7] These enzymes utilize zinc ions instead of a serine residue in their active site for β-lactam hydrolysis, and thus are not susceptible to avibactam's mechanism of action.[8] This lack of activity is a significant limitation, and combination therapies are often required for infections caused by MBL-producing organisms.[9]

Class C β-Lactamases

Avibactam is the first clinically available β-lactamase inhibitor to demonstrate robust inhibition of Class C cephalosporinases, such as the AmpC enzymes produced by Pseudomonas aeruginosa and various Enterobacteriaceae.[1][2] Prior to avibactam, AmpC-producing organisms were a major therapeutic challenge due to their resistance to older inhibitor combinations.

Class D β-Lactamases

Avibactam's activity against Class D oxacillinases (OXA-type) is more variable.[4] It effectively inhibits some important OXA enzymes, most notably OXA-48 and its variants, which are a common cause of carbapenem resistance.[6][10] However, its activity against other OXA-type carbapenemases, particularly those prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-24/40, OXA-58), is limited.[7]

Quantitative Inhibitory Data

The inhibitory potential of avibactam against various β-lactamases has been quantified using several kinetic parameters. The following tables summarize key data from published studies.

Table 1: Avibactam IC50 Values against Purified β-Lactamases

β-Lactamase ClassEnzymeIC50 (µM)Reference
Class A CTX-M-150.004 - 0.008[11][12]
KPC-20.009 - 0.012[11][12]
TEM-10.008[11]
SHV-50.004[12]
Class C P. aeruginosa AmpC0.160[12]
E. cloacae P99 AmpC0.019[12]
Class D OXA-100.230[12]
OXA-480.080[12]

IC50 (half-maximal inhibitory concentration) values represent the concentration of avibactam required to inhibit 50% of the enzyme's activity under specific assay conditions.

Table 2: Kinetic Parameters of Avibactam Inhibition

β-Lactamase ClassEnzymeAcylation Efficiency (k2/Ki) (M-1s-1)Deacylation Rate (koff) (s-1)Half-life (t1/2) of Acyl-Enzyme Complex (min)Reference
Class A CTX-M-151.0 x 1052.9 x 10-440[10][13]
KPC-23.6 x 1041.4 x 10-482[10]
Class C P. aeruginosa AmpC1.1 x 1041.9 x 10-36[10]
E. cloacae P99 AmpC1.3 x 1043.8 x 10-5300[10]
Class D OXA-101.1 x 101< 1.6 x 10-6> 7200 (> 5 days)[10][13]
OXA-481.2 x 103--[10]

Ki is the dissociation constant of the initial non-covalent complex, k2 is the acylation rate constant, and koff is the deacylation rate constant.

Experimental Protocols

The characterization of avibactam's activity involves a combination of microbiological and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam is determined to assess its ability to restore antibacterial activity.

Methodology: Broth Microdilution

  • Preparation: A series of two-fold dilutions of the β-lactam agent (e.g., ceftazidime) are prepared in Mueller-Hinton broth in a 96-well microtiter plate. Avibactam is added to each well at a fixed concentration, typically 4 µg/mL.[14][15]

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterial isolate to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_plate Prepare 96-well plate with 2-fold dilutions of β-lactam start->prep_plate add_avi Add fixed concentration of Avibactam (e.g., 4 µg/mL) to each well prep_plate->add_avi inoculate Inoculate wells with standardized bacterial suspension add_avi->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read plate to determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Enzyme Inhibition Assays (IC50 and Kinetic Parameter Determination)

Biochemical assays using purified β-lactamase enzymes are employed to determine kinetic parameters such as IC50, Ki, and k2.

Methodology: Spectrophotometric Assay

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in a suitable buffer (e.g., phosphate buffer, sometimes with NaHCO3 for OXA enzymes).[10] A chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon hydrolysis.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a defined period.

  • Reaction Initiation: The hydrolysis reaction is initiated by adding the nitrocefin substrate.

  • Data Acquisition: The rate of nitrocefin hydrolysis is monitored continuously by measuring the change in absorbance at a specific wavelength (e.g., 482 nm) using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to calculate the IC50. More complex analyses of progress curves under different substrate and inhibitor concentrations are used to determine individual kinetic parameters like k2/Ki and koff.[10]

Conclusion

Avibactam is a broad-spectrum serine β-lactamase inhibitor with a unique reversible covalent mechanism of action. Its potent inhibition of Class A (including KPCs), Class C (AmpC), and key Class D (OXA-48) enzymes has made it an invaluable component of combination therapies against multidrug-resistant Gram-negative pathogens. A thorough understanding of its spectrum of activity, inhibitory potency, and the methodologies used for its evaluation is critical for researchers and clinicians in the ongoing effort to combat antimicrobial resistance. Its inactivity against Class B metallo-β-lactamases, however, underscores the need for continued development of new inhibitors with an even broader spectrum.

References

Methodological & Application

Application Notes and Protocols: Avibactam Sodium Hydrate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of cephalosporins and other β-lactam antibiotics against many clinically significant Gram-negative bacteria.[1][2] Unlike many other β-lactamase inhibitors, avibactam has a unique mechanism of action, acting as a covalent, reversible inhibitor of a broad spectrum of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of avibactam sodium hydrate.

Mechanism of Action

Avibactam inhibits β-lactamase enzymes through a novel, reversible covalent mechanism.[1][4] The process involves the formation of a stable carbamoyl-enzyme intermediate, which inactivates the enzyme. This reaction is reversible, allowing avibactam to be recycled.[4][5]

cluster_inhibition Avibactam Inhibition of β-Lactamase Avibactam Avibactam Covalent_Intermediate Carbamoyl-Enzyme Intermediate (Inactive) Avibactam->Covalent_Intermediate Acylation (k2/Ki) Active_β_Lactamase Active_β_Lactamase Active_β_Lactamase->Covalent_Intermediate Inactive_β_Lactamase Inactive β-Lactamase Covalent_Intermediate->Inactive_β_Lactamase Deacylation (k-2) (Slow Reversal) Inactive_β_Lactamase->Active_β_Lactamase Recyclization

Caption: Mechanism of Avibactam Inhibition of β-Lactamase.

Quantitative Data Summary

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Gram-Negative Isolates
Organismβ-Lactamase ProfileCeftazidime MIC90 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)
P. aeruginosaVarious>328
EnterobacteralesCarbapenemase-producing>648

Note: Avibactam concentration is fixed at 4 µg/mL.[2][6]

Table 2: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases
EnzymeClassk2/Ki (M⁻¹s⁻¹)t½ (min)
CTX-M-15A1.0 x 10⁵-
KPC-2A--
TEM-1A-16
AmpC (P. aeruginosa)C--
OXA-10D1.1 x 10¹>7200
OXA-48D--

k2/Ki represents the acylation efficiency. t½ is the half-life for deacylation.[4][7]

Table 3: IC50 Values of Avibactam against Purified β-Lactamases
EnzymeClassIC50 (µM)
CTX-M-15A0.002
KPC-2A-
TEM-1A-
AmpC (P. aeruginosa)C-
P99 (E. cloacae)C-
OXA-10D-
OXA-23D-
OXA-24/40D0.54
OXA-48D-

IC50 values were determined after a 60-minute incubation.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the minimum concentration of a drug that inhibits the visible growth of a microorganism.

cluster_workflow MIC Determination Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Prepare Serial Dilutions of Ceftazidime with Fixed Avibactam (4 µg/mL) Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and avibactam. For the assay, create serial two-fold dilutions of ceftazidime in cation-adjusted Mueller-Hinton Broth (CAMHB). Add avibactam to each dilution to achieve a constant final concentration of 4 µg/mL.[2][6]

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Inoculate a 96-well microtiter plate with the bacterial suspension. Each well should contain the appropriate antibiotic dilution and the bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • MIC Determination: The MIC is the lowest concentration of ceftazidime in the presence of avibactam that completely inhibits visible bacterial growth.

Time-Kill Assay

This assay evaluates the bactericidal activity of an antimicrobial agent over time.

cluster_workflow Time-Kill Assay Workflow Start Start Prepare_Culture Prepare Bacterial Culture (logarithmic growth phase) Start->Prepare_Culture Add_Antimicrobial Add Antimicrobial Agent(s) at desired concentrations (e.g., 1x, 2x, 4x MIC) Prepare_Culture->Add_Antimicrobial Incubate_Culture Incubate at 37°C with shaking Add_Antimicrobial->Incubate_Culture Sample_Collection Collect Aliquots at Pre-defined Time Points (e.g., 0, 3, 6, 12, 24 h) Incubate_Culture->Sample_Collection Serial_Dilute_Plate Perform Serial Dilutions and Plate on Agar Sample_Collection->Serial_Dilute_Plate Incubate_Plates Incubate Plates and Count Colonies Serial_Dilute_Plate->Incubate_Plates Plot_Data Plot log10 CFU/mL vs. Time Incubate_Plates->Plot_Data End End Plot_Data->End

Caption: Workflow for Time-Kill Assay.

Methodology:

  • Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 1 x 10⁵ to 1 x 10⁶ CFU/mL.[10][11]

  • Drug Exposure: Add ceftazidime-avibactam at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with agitation. At specified time points (e.g., 0, 3, 6, 12, and 24 hours), withdraw aliquots from each culture.[10]

  • Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]

Enzyme Inhibition Kinetics (IC50 and Ki Determination)

This protocol is for determining the inhibitory potency of avibactam against purified β-lactamase enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Purify the target β-lactamase. Prepare a stock solution of a chromogenic substrate, such as nitrocefin.

  • IC50 Determination:

    • In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to wells containing serial dilutions of avibactam.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 60 minutes).[8]

    • Initiate the reaction by adding the nitrocefin substrate.

    • Monitor the change in absorbance over time using a spectrophotometer.

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Determination of Kinetic Parameters (k2/Ki and k-2):

    • To determine the acylation rate (k2/Ki), monitor the progress of substrate hydrolysis in the presence of various concentrations of avibactam. The observed rate constant (kobs) can be determined by fitting the progress curves to an appropriate equation. A plot of kobs versus avibactam concentration will yield k2/Ki.[13]

    • To determine the deacylation rate (k-2), first acylate the enzyme with an excess of avibactam. Then, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate and monitor the return of enzymatic activity over time. The rate of return of activity corresponds to k-2.[4]

Conclusion

The in vitro assays described provide a robust framework for characterizing the activity of this compound. These protocols can be adapted for various research and drug development applications, from initial screening of β-lactamase inhibition to detailed mechanistic studies. Adherence to standardized methodologies, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.[1][14]

References

Application Note and Protocol: A Stability-Indicating HPLC Method for the Analysis of Avibactam Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Avibactam sodium hydrate. Avibactam is a non-β-lactam β-lactamase inhibitor crucial in combating multidrug-resistant gram-negative infections.[1][2][3] This application note details the experimental protocols for method development, optimization, and validation in accordance with ICH guidelines, ensuring the method is suitable for routine quality control and stability studies. The method is designed to separate Avibactam from its potential impurities and degradation products.[4]

Introduction

Avibactam sodium is a diazabicyclooctanone derivative that acts as a potent inhibitor of a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[2] It is often used in combination with β-lactam antibiotics, such as ceftazidime, to treat serious bacterial infections.[3][4] The development of a robust, stability-indicating analytical method is paramount for ensuring the quality, efficacy, and safety of this compound in pharmaceutical formulations. This document outlines a systematic approach to developing and validating an RP-HPLC method for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

PropertyValueReference
Chemical Namesodium;[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate;hydrate[5]
Molecular FormulaC₇H₁₂N₃NaO₇S[5]
Molecular Weight305.24 g/mol [5]
CAS Number1192491-61-4 (for sodium salt)[6][7]
SolubilitySoluble in water.[7][8][7][8]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point based on published methods for similar compounds.[9]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Purified water (HPLC grade)

Initial Chromatographic Conditions (Starting Point)

Based on a review of existing methods for Avibactam in combination with other drugs, the following conditions are proposed as a starting point for method development.[9][10][11][12][13]

ParameterCondition
Column ODS Hypersil C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program A linear gradient can be explored, for instance, starting with a low percentage of Mobile Phase B and gradually increasing it. A starting point could be 95% A to 50% A over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm - 260 nm (A PDA detector is recommended to assess peak purity and select the optimal wavelength). Published methods have used wavelengths in this range.[10][12]
Injection Volume 10 µL
Diluent Water or a mixture of water and acetonitrile
Method Development Workflow

The following workflow outlines the systematic approach to optimize the initial chromatographic conditions.

MethodDevelopmentWorkflow A Define Initial Conditions (Column, Mobile Phase, Gradient) B Optimize Mobile Phase pH (e.g., pH 2.5, 3.0, 3.5) A->B Evaluate Peak Shape & Tailing C Optimize Gradient Program (Slope and Duration) B->C Improve Resolution of Impurities D Optimize Column Temperature (e.g., 25°C, 30°C, 35°C) C->D Fine-tune Selectivity & Run Time E Finalize Method and Perform System Suitability D->E Achieve Optimal Separation

Caption: Workflow for HPLC Method Development and Optimization.

Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies must be performed on this compound.[10][11][12] The sample should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Dry heat at 105°C for 24 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours

The developed HPLC method should be able to resolve the Avibactam peak from all degradation product peaks.

Method Validation Protocol

The finalized method must be validated according to ICH Q2(R1) guidelines. The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies and by analyzing a placebo sample.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy should be determined by applying the method to samples of known concentration (e.g., by spiking a placebo with known amounts of Avibactam at different concentration levels). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing a minimum of six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as:

  • pH of the mobile phase (± 0.2 units)

  • Column temperature (± 5°C)

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

The system suitability parameters should remain within acceptable limits for all variations.

ValidationParameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity (r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (98-102% Recovery) Validation->Accuracy Precision Precision (RSD ≤ 2.0%) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

Data Presentation

All quantitative data from the method development and validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Optimized Chromatographic Conditions
ParameterOptimized Condition
Column [To be filled after optimization]
Mobile Phase A [To be filled after optimization]
Mobile Phase B [To be filled after optimization]
Gradient Program [To be filled after optimization]
Flow Rate [To be filled after optimization]
Column Temperature [To be filled after optimization]
Detection Wavelength [To be filled after optimization]
Injection Volume [To be filled after optimization]
Diluent [To be filled after optimization]
Retention Time of Avibactam [To be filled after optimization]
System Suitability Results
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0[To be filled]
Theoretical Plates ≥ 2000[To be filled]
%RSD of Peak Area (n=6) ≤ 1.0%[To be filled]
Method Validation Summary
Validation ParameterResult
Linearity (r²) [To be filled]
Accuracy (% Recovery) [To be filled]
Repeatability (%RSD) [To be filled]
Intermediate Precision (%RSD) [To be filled]
LOD [To be filled]
LOQ [To be filled]
Robustness [To be filled with a summary of findings]

Conclusion

This application note provides a detailed protocol for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. By following the outlined experimental procedures and validation protocols, a reliable and robust method can be established for routine quality control and stability testing of this compound in the pharmaceutical industry. The proposed method will ensure the accurate determination of the drug's purity and potency, contributing to the overall quality and safety of the final drug product.

References

Avibactam Sodium Hydrate: Application Notes and Protocols for Combating Resistant Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and global spread of multidrug-resistant (MDR) Gram-negative bacteria represent a critical threat to public health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Avibactam, a non-β-lactam β-lactamase inhibitor, has been developed to counteract this resistance. When combined with β-lactam antibiotics such as ceftazidime, avibactam restores their efficacy against many clinically significant resistant pathogens.[1][2][3] Avibactam has a unique mechanism of action, involving a reversible covalent acylation of the β-lactamase enzyme.[4][5][6] This document provides detailed application notes and experimental protocols for researchers working with avibactam sodium hydrate in the context of treating resistant Gram-negative bacterial infections.

Mechanism of Action

Avibactam is a diazabicyclooctane with no intrinsic antibacterial activity.[7] Its primary function is to inhibit a wide spectrum of serine β-lactamases, including:

  • Ambler Class A: Extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[2][8]

  • Ambler Class C: AmpC cephalosporinases.[2][8]

  • Ambler Class D: Some oxacillinases (OXA), such as OXA-48.[2][9]

Avibactam is not active against metallo-β-lactamases (MBLs, Ambler Class B).[2][10] The mechanism of inhibition involves the formation of a covalent, yet reversible, acyl-enzyme complex with the serine residue in the active site of the β-lactamase. This prevents the hydrolysis of the partner β-lactam antibiotic, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[4][5][6]

Avibactam_Mechanism_of_Action cluster_bacteria Gram-Negative Bacterium Beta_Lactam_Antibiotic β-Lactam Antibiotic (e.g., Ceftazidime) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam_Antibiotic->PBP Inhibits Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Leads to Beta_Lactamase β-Lactamase (e.g., KPC, AmpC, OXA-48) Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes Hydrolysis Hydrolysis Inhibition Inhibition Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits Binding Binding & Inhibition

Caption: Mechanism of action of avibactam in combination with a β-lactam antibiotic.

Data Presentation

In Vitro Activity of Ceftazidime-Avibactam

The combination of ceftazidime and avibactam (CZA) has demonstrated potent in vitro activity against a wide range of resistant Gram-negative bacteria. The following tables summarize the minimum inhibitory concentrations (MICs) and susceptibility data from various studies.

Table 1: In Vitro Susceptibility of Enterobacterales to Ceftazidime-Avibactam

OrganismResistance MechanismNumber of IsolatesCZA Susceptibility (%)Reference
Enterobacterales-260099.72[11]
Carbapenem-resistant Enterobacterales (CRE)-3988.57[11]
ESBL-producing Enterobacterales--99.34[11]
KPC-producing EnterobacteralesKPC-91.67[11]
Carbapenem-resistant K. pneumoniaeOXA-48-like10100 (initially)[12]
Carbapenem-resistant K. pneumoniae and E. coliCTX-M-15-100 (at ≤1 mg/L)[13]

Table 2: In Vitro Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam

OrganismResistance PhenotypeNumber of IsolatesCZA Susceptibility (%)Reference
P. aeruginosa-836-[11]
Multidrug-resistant (MDR) P. aeruginosaMDR-44.83[11]
Difficult-to-treat resistant P. aeruginosaDTR-38.99[11]
Pharmacokinetic and Pharmacodynamic Parameters

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of avibactam is crucial for designing effective dosing regimens.

Table 3: Key Pharmacokinetic Parameters of Avibactam

ParameterValueReference
Elimination Half-life~2.7 hours[14][15]
Volume of Distribution (steady state)15.4 - 26.3 L[15]
Primary Elimination PathwayRenal excretion[14][15]

The key pharmacodynamic driver for avibactam's efficacy is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT).[16][17] For ceftazidime-avibactam, the target attainment for a dose of 2g/0.5g every 8 hours (2-hour infusion) is high, ranging from 94.8% to 99.6% depending on the infection model.[18]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the minimum inhibitory concentration (MIC) of avibactam in combination with a β-lactam antibiotic against a bacterial isolate.

Method: Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Ceftazidime analytical standard

  • This compound analytical standard (a constant concentration of 4 µg/mL is commonly used)[19]

  • Sterile saline or water

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of ceftazidime and avibactam in a suitable solvent as per the manufacturer's instructions.

  • Prepare Drug Dilutions:

    • In each well of the microtiter plate (except the growth control well), add 50 µL of CAMHB.

    • Add 50 µL of the ceftazidime stock solution to the first well of each row to be tested and perform serial two-fold dilutions across the plate.

    • Add a fixed concentration of avibactam (e.g., 4 µg/mL) to each well containing ceftazidime.

  • Prepare Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plates: Add 50 µL of the diluted bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of ceftazidime (in the presence of a fixed concentration of avibactam) that completely inhibits visible bacterial growth.

AST_Workflow Start Start Prepare_Stocks Prepare Ceftazidime & Avibactam Stock Solutions Start->Prepare_Stocks Serial_Dilution Perform Serial Dilutions of Ceftazidime in Microtiter Plate Prepare_Stocks->Serial_Dilution Add_Avibactam Add Fixed Concentration of Avibactam to Wells Serial_Dilution->Add_Avibactam Prepare_Inoculum Prepare Standardized Bacterial Inoculum Add_Avibactam->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for antimicrobial susceptibility testing using broth microdilution.

β-Lactamase Inhibition Assay

Objective: To determine the inhibitory activity of avibactam against a purified β-lactamase enzyme.

Method: Spectrophotometric Assay using Nitrocefin

Materials:

  • Purified β-lactamase enzyme (e.g., KPC-2, OXA-48)

  • Nitrocefin (a chromogenic cephalosporin substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 486 nm

  • This compound

Procedure:

  • Prepare Reagents:

    • Dissolve nitrocefin in DMSO to a stock concentration (e.g., 10 mM) and then dilute in phosphate buffer to the desired working concentration (e.g., 100 µM).

    • Prepare a stock solution of avibactam and perform serial dilutions to obtain a range of concentrations for testing.

  • Enzyme Inhibition Assay:

    • In the wells of the microtiter plate, add the purified β-lactamase enzyme at a fixed concentration.

    • Add varying concentrations of avibactam to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the nitrocefin substrate to each well.

  • Measure Activity: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.

  • Data Analysis:

    • Calculate the initial velocity (rate of change in absorbance) for each reaction.

    • Plot the enzyme activity (initial velocity) as a function of the avibactam concentration.

    • Determine the IC₅₀ value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity. Kinetic parameters such as k₂/Kᵢ can also be determined from more detailed kinetic studies.[9]

Enzyme_Inhibition_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate (Nitrocefin), and Avibactam Dilutions Start->Prepare_Reagents Pre_incubation Pre-incubate Enzyme with Varying Avibactam Concentrations Prepare_Reagents->Pre_incubation Initiate_Reaction Add Nitrocefin to Initiate Reaction Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 486 nm Over Time Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate Initial Velocity (Enzyme Activity) Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC₅₀ Value Calculate_Activity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for β-lactamase inhibition assay.

In Vivo Efficacy Studies

Objective: To evaluate the efficacy of avibactam in combination with a β-lactam antibiotic in an animal model of infection.

Method: Murine Thigh Infection Model

This model is commonly used to assess the in vivo efficacy of antimicrobial agents.[18][20]

Materials:

  • Immunocompetent or neutropenic mice (strain and sex specified)

  • Test organism (e.g., a carbapenem-resistant K. pneumoniae strain)

  • Ceftazidime and avibactam for injection

  • Vehicle for drug administration (e.g., sterile saline)

  • Anesthetic agent

  • Materials for bacterial enumeration (e.g., agar plates, saline for dilutions)

Procedure:

  • Induce Neutropenia (if applicable): If a neutropenic model is required, treat mice with cyclophosphamide on specified days prior to infection to deplete their neutrophil counts.

  • Infection:

    • Grow the test organism to the mid-logarithmic phase.

    • Anesthetize the mice and inject a defined inoculum (e.g., 10⁶-10⁷ CFU) into the thigh muscle of each mouse.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), begin treatment with ceftazidime-avibactam administered via a clinically relevant route (e.g., subcutaneous or intravenous). Dosing regimens should be designed to mimic human exposures.[20]

    • Include control groups (e.g., vehicle-treated, ceftazidime alone).

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform serial dilutions.

    • Plate the dilutions onto appropriate agar media to determine the bacterial load (CFU/thigh).

  • Data Analysis: The efficacy is evaluated by comparing the change in log₁₀ CFU in the treated groups to the 0-hour control group.[20]

InVivo_Efficacy_Workflow Start Start Induce_Neutropenia Induce Neutropenia (Optional) Start->Induce_Neutropenia Infect_Mice Infect Mice with Test Organism (Thigh Model) Induce_Neutropenia->Infect_Mice Administer_Treatment Administer Ceftazidime-Avibactam and Controls Infect_Mice->Administer_Treatment Euthanize_and_Harvest Euthanize Mice and Harvest Thigh Tissue Administer_Treatment->Euthanize_and_Harvest Enumerate_Bacteria Homogenize Tissue and Enumerate Bacterial Load (CFU) Euthanize_and_Harvest->Enumerate_Bacteria Analyze_Data Analyze Change in log₁₀ CFU Enumerate_Bacteria->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy testing using a murine thigh infection model.

Resistance to Ceftazidime-Avibactam

Despite its effectiveness, resistance to ceftazidime-avibactam can emerge through various mechanisms.[1] Understanding these is crucial for stewardship and the development of next-generation inhibitors.

Mechanisms of Resistance:

  • Mutations in β-lactamase genes: Amino acid substitutions in the Ω-loop of KPC enzymes (e.g., D179Y in KPC-2 and KPC-3) can impair avibactam binding.[8][21]

  • Porin mutations/loss: Alterations or loss of outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, can reduce the permeability of avibactam into the bacterial cell.[2][7]

  • Overexpression of β-lactamases: Increased production of the target β-lactamase can overwhelm the inhibitory capacity of avibactam.[1]

  • Efflux pump overexpression: Increased expression of efflux pumps can actively transport the drug out of the bacterial cell.[1][2]

Conclusion

This compound, in combination with ceftazidime, is a valuable therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, particularly those producing serine β-lactamases. The protocols and data presented in this document provide a framework for researchers to evaluate the activity and efficacy of avibactam-containing combinations against clinically relevant pathogens. A thorough understanding of its mechanism of action and potential resistance pathways is essential for its appropriate use and for guiding future drug development efforts.

References

Application Notes and Protocols: Avibactam Sodium Hydrate in Combination with Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime-avibactam is a combination antibiotic that pairs a third-generation cephalosporin, ceftazidime, with a novel, non-β-lactam β-lactamase inhibitor, avibactam.[1] This combination has proven to be a valuable therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria, which pose a significant global health threat.[2] Avibactam restores the in vitro activity of ceftazidime against a broad range of β-lactamase-producing pathogens, including those expressing Ambler class A, class C, and some class D enzymes.[3][4]

These application notes provide a comprehensive overview of the research on ceftazidime in combination with avibactam, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying mechanisms of action.

Mechanism of Action

The synergistic effect of ceftazidime-avibactam stems from their distinct yet complementary mechanisms of action.

  • Ceftazidime: Like other β-lactam antibiotics, ceftazidime inhibits the synthesis of the bacterial cell wall.[5][6] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[5][6] The inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.[5] Ceftazidime has a high affinity for PBP-3 in Gram-negative bacteria, which is crucial for septum formation during cell division.[6]

  • Avibactam: Avibactam is a potent inhibitor of a wide array of β-lactamase enzymes.[4] These enzymes, produced by resistant bacteria, hydrolyze the β-lactam ring of antibiotics like ceftazidime, rendering them inactive.[7] Avibactam forms a covalent, yet reversible, adduct with the serine residue in the active site of many β-lactamases, preventing them from degrading ceftazidime.[1][7] This protective action allows ceftazidime to reach its PBP targets and exert its bactericidal effect.[8]

Signaling Pathway of Ceftazidime-Avibactam Action

cluster_bacterium Gram-Negative Bacterium PBP Penicillin-Binding Proteins (PBPs) CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesis BetaLactamase β-Lactamase Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolyzes Lysis Cell Lysis & Death Ceftazidime->PBP Inhibits Avibactam Avibactam Avibactam->BetaLactamase Inhibits (Reversible)

Caption: Mechanism of action of ceftazidime-avibactam.

Quantitative Data

The following tables summarize the in vitro activity and in vivo efficacy of ceftazidime-avibactam against various multidrug-resistant Gram-negative bacteria.

In Vitro Susceptibility Data

Table 1: Ceftazidime-Avibactam MIC Values against Multidrug-Resistant Enterobacteriaceae and Pseudomonas aeruginosa

Organism (Resistance Phenotype)Number of IsolatesCeftazidime-Avibactam MIC50 (μg/mL)Ceftazidime-Avibactam MIC90 (μg/mL)% Susceptible (≤8 μg/mL)Reference
All Enterobacteriaceae36,380-->99.9[9]
MDR Enterobacteriaceae2,9530.25199.2[9]
XDR Enterobacteriaceae4480.5297.8[9]
Carbapenem-Resistant Enterobacteriaceae (CRE)5130.5297.5[9]
Pseudomonas aeruginosa7,8682497.1[9]
MDR P. aeruginosa-41686.5[9]
Meropenem-nonsusceptible P. aeruginosa628--71.8[9]

MDR: Multidrug-Resistant; XDR: Extensively Drug-Resistant

In Vivo Efficacy Data

Table 2: In Vivo Efficacy of Ceftazidime-Avibactam in Murine Infection Models

Infection ModelPathogen (Resistance Mechanism)Ceftazidime ED50 (mg/kg)Ceftazidime-Avibactam (4:1) ED50 (mg/kg)Reference
Murine SepticemiaCeftazidime-resistant Enterobacteriaceae (AmpC or ESBL)>90<5 to 65[10]
Murine SepticemiaCeftazidime-susceptible K. pneumoniae and E. coli<1.5 to 9Similar to Ceftazidime alone[10]
Neutropenic ThighCeftazidime-resistant, blaKPC-2-carrying K. pneumoniae1024 (little effect)Bactericidal at 4:1 ratio[11]
Rat Abdominal AbscessblaKPC-2-positive K. pneumoniae9.3 log CFU/abscess3.3 log CFU/abscess[11]

ED50: 50% effective dose

Experimental Protocols

Checkerboard Synergy Assay

This protocol is used to determine the synergistic activity of ceftazidime and avibactam in vitro.

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime and Avibactam stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Prepare serial twofold dilutions of ceftazidime and avibactam in CAMHB in a 96-well plate to create a checkerboard matrix.[4][12][13] The final volume in each well should be 50 µL.

  • The concentration ranges for ceftazidime can be from 0.032 to 256 mg/L and for avibactam from 0.016 to 16 mg/L.[4]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination as the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy:

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is defined as an FICI ≤ 0.5.

    • Indifference is defined as an FICI > 0.5 to ≤ 4.0.

    • Antagonism is defined as an FICI > 4.0.

Experimental Workflow for Checkerboard Assay

A Prepare serial dilutions of Ceftazidime and Avibactam in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum B->C D Incubate plates at 37°C for 16-20h C->D E Read MICs visually D->E F Calculate FICI to determine synergy E->F

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

This protocol assesses the bactericidal activity of ceftazidime-avibactam over time.

  • Flasks with CAMHB

  • Ceftazidime and Avibactam stock solutions

  • Bacterial inoculum standardized to 0.5 McFarland

  • Agar plates for colony counting

  • Prepare flasks containing CAMHB with desired concentrations of ceftazidime alone, avibactam alone, and the combination of ceftazidime-avibactam.[14][15] A growth control flask without any antibiotic should also be included.

  • Inoculate each flask with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

  • Plate the dilutions onto appropriate agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves.

  • Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[16] Synergy in time-kill assays is defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Logical Relationship of Time-Kill Assay Outcome

Start Initial Inoculum (log10 CFU/mL) Outcome Outcome Start->Outcome Change after 24h Bactericidal Bactericidal Effect Outcome->Bactericidal ≥3-log10 decrease Bacteriostatic Bacteriostatic Effect Outcome->Bacteriostatic <3-log10 decrease and ≤ initial NoEffect No Effect Outcome->NoEffect > initial

Caption: Interpreting results of a time-kill assay.

In Vivo Efficacy Study (Murine Thigh Infection Model)

This protocol describes a common animal model to evaluate the in vivo efficacy of ceftazidime-avibactam.

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster)

  • Cyclophosphamide for inducing neutropenia (optional)

  • Bacterial inoculum

  • Ceftazidime and Avibactam for injection

  • Induce Neutropenia (if required): Administer cyclophosphamide intraperitoneally to mice 4 days and 1 day before infection to induce neutropenia.[11]

  • Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL).

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer ceftazidime, avibactam, or the combination subcutaneously or intravenously.[10] A control group should receive a vehicle control.

  • Efficacy Assessment: At 24 hours post-treatment, euthanize the mice.

  • Aseptically remove the infected thigh muscle and homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by comparing the bacterial load in the treated groups to the control group at the start of therapy (0-hour control) and the untreated control group at 24 hours.

Conclusion

The combination of ceftazidime and avibactam represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. The data and protocols presented here provide a foundation for researchers and drug development professionals to further investigate and understand the potential of this important therapeutic agent. The detailed methodologies for key in vitro and in vivo assays, along with the summarized quantitative data and mechanistic diagrams, should serve as a valuable resource for ongoing research and development efforts in this critical area of infectious disease.

References

Experimental Use of Avibactam in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental use of avibactam in various animal models, summarizing key quantitative data and providing comprehensive experimental protocols based on published literature. Avibactam, a non-β-lactam β-lactamase inhibitor, has demonstrated significant efficacy in restoring the activity of β-lactam antibiotics against a wide range of resistant Gram-negative bacteria.

I. Quantitative Data Summary

The following tables summarize the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters of avibactam in combination with different β-lactam antibiotics across various animal models and pathogens.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine Infection Models
PathogenInfection ModelAnimal StrainKey Efficacy EndpointCeftazidime-Avibactam MIC (µg/mL)Efficacy ResultsReference(s)
Pseudomonas aeruginosaNeutropenic ThighCD-1 MiceStasis32 - 128 (Ceftazidime MIC)Avibactam %fT > CT 1 mg/L for stasis: 14.1% to 62.5%[1][2][3]
Pseudomonas aeruginosaNeutropenic LungCD-1 MiceStasis32 - 128 (Ceftazidime MIC)Avibactam %fT > CT 1 mg/L for stasis: 0% to 21.4%[1][2][3]
Pseudomonas aeruginosaNeutropenic LungICR Mice>1 log10 CFU reduction≤32Humanized doses resulted in >1 log10 CFU reduction[4][5][6]
Enterobacteriaceae (AmpC or ESBL-producing)SepticemiaICR Mice50% Effective Dose (ED50)64 to >128 (Ceftazidime MIC)Ceftazidime-Avibactam ED50: <5 to 65 mg/kg[7][8]
Carbapenem-Resistant EnterobacteriaceaeNeutropenic ThighICR MiceBacterial density reduction≤16Reductions in bacterial density against 16 of 18 isolates[9]
Klebsiella pneumoniae (OXA-48-like)Systemic InfectionSwiss Albino MiceED50 / ED900.25 - 4Parent strains ED50: 3.4–22.0 mg/kg; Mutants ED50: 24.3–68.2 mg/kg[10]

CT : Threshold Concentration; fT > CT : Percentage of the dosing interval that free drug concentrations remain above the threshold concentration.

Table 2: Efficacy of Aztreonam-Avibactam in Murine Infection Models
PathogenInfection ModelAnimal StrainKey Efficacy EndpointAztreonam-Avibactam MIC (µg/mL)Efficacy ResultsReference(s)
Stenotrophomonas maltophiliaNeutropenic ThighNot Specified≥1 log10 CFU/thigh reduction2/4 - 16/4Efficacy against majority of isolates with MIC ≤4/4 mg/L[11]
Metallo-β-lactamase (MBL)-producing EnterobacteralesNot SpecifiedNot SpecifiedIn vivo efficacyNot SpecifiedAvibactam restores in vivo efficacy of aztreonam[12][13]
Table 3: Efficacy of Other Avibactam Combinations in Murine Infection Models
PathogenCombinationInfection ModelAnimal StrainKey Efficacy EndpointEfficacy ResultsReference(s)
Pseudomonas aeruginosaCeftazidime-Avibactam-FosfomycinNeutropenic ThighNot SpecifiedReduced bacterial burdenSignificantly reduced bacterial burden with the triple combination[14]
MBL-producing CRECCCeftazidime-Avibactam + AztreonamGalleria mellonellaN/AImproved survival rateSignificantly improved survival rate compared to monotherapy[15]

CRECC : Carbapenem-resistant Enterobacter cloacae complex

II. Experimental Protocols

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antimicrobial agents in an immunocompromised host.

1. Animal Model:

  • Species: Mouse

  • Strain: Outbred female CD-1 or ICR mice, 7-8 weeks old, weighing 20-25 g.[1][4]

  • Housing: Standard conditions with ad libitum access to food and water.

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (IP).

  • Dosing Regimen: 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[1][16]

3. Bacterial Inoculum Preparation:

  • Culture the bacterial strain of interest overnight in appropriate broth (e.g., Luria-Bertani broth).

  • Dilute the overnight culture in fresh broth and grow to mid-logarithmic phase (e.g., OD600 of 0.4).[17]

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) or saline.

  • Resuspend the final pellet in saline to achieve the desired inoculum concentration (typically 106 to 107 CFU/0.05 mL).[1]

4. Infection Procedure:

  • Two hours before the start of treatment, inject 0.05 mL of the bacterial suspension intramuscularly into the thigh of each mouse.[1]

  • A control group of mice (0-hour controls) is euthanized at the time of treatment initiation to determine the baseline bacterial burden.[4]

5. Drug Administration:

  • Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in a suitable vehicle (e.g., sterile saline).

  • Administer the drugs via the desired route, typically subcutaneously (SC) or intraperitoneally (IP).[1][17]

  • Dosing regimens can vary from single doses to multiple doses over a 24-hour period (e.g., every 2 hours, every 8 hours).[1][3] Human-simulated regimens can also be employed to mimic the pharmacokinetic profile in humans.[5][11]

6. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the thighs and homogenize them in a known volume of sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

  • The efficacy is typically expressed as the change in log10 CFU/thigh compared to the 0-hour controls.[4][9]

Neutropenic_Thigh_Infection_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase Animal_Acclimatization Animal Acclimatization (CD-1 or ICR Mice) Neutropenia_Induction Neutropenia Induction (Cyclophosphamide IP) Animal_Acclimatization->Neutropenia_Induction -4 and -1 days Infection Thigh Infection (IM Inoculation) Neutropenia_Induction->Infection Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Bacterial_Culture->Infection Treatment_Initiation Treatment Initiation (0h) (e.g., Ceftazidime-Avibactam SC) Infection->Treatment_Initiation 2 hours Efficacy_Assessment Efficacy Assessment (24h) (Thigh Homogenization, CFU Count) Treatment_Initiation->Efficacy_Assessment 24 hours

Neutropenic Thigh Infection Model Workflow
Protocol 2: Murine Lung Infection Model (Pneumonia)

This model is utilized to assess the efficacy of antimicrobial agents in treating respiratory tract infections.

1. Animal Model:

  • Species: Mouse

  • Strain: Outbred female CD-1 or ICR mice, or inbred C57Bl/6J mice, weighing approximately 25 g.[1][4][17]

  • Housing: Standard conditions.

2. Induction of Neutropenia (if required):

  • Follow the same protocol as for the neutropenic thigh infection model.[1]

3. Bacterial Inoculum Preparation:

  • Prepare the bacterial suspension as described for the thigh infection model. The typical inoculum is around 106 to 107 CFU in 0.05 mL.[1]

4. Infection Procedure:

  • Lightly anesthetize the mice with isoflurane.[1]

  • Administer 0.05 mL of the bacterial suspension intranasally.[1]

  • Allow the mice to recover from anesthesia.

5. Drug Administration:

  • Two hours after infection, initiate treatment.

  • Administer drugs via the SC or IP route.[1][17] Dosing schedules are determined by the study design.

6. Efficacy Assessment:

  • At 24 hours post-treatment, euthanize the mice.

  • Aseptically remove the lungs and homogenize them in a known volume of sterile saline.

  • Determine the bacterial load (CFU/lungs) by plating serial dilutions of the homogenate.

  • Efficacy is measured as the change in log10 CFU/lungs compared to 0-hour controls.[4]

Lung_Infection_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase Animal_Model Animal Model Selection (e.g., ICR Mice) Neutropenia Neutropenia Induction (Optional) Animal_Model->Neutropenia Anesthesia Anesthesia (Isoflurane) Neutropenia->Anesthesia Inoculum_Prep Bacterial Inoculum Preparation Infection Intranasal Inoculation Inoculum_Prep->Infection Anesthesia->Infection Treatment Treatment Start (0h) (Avibactam Combination) Infection->Treatment 2 hours Assessment Efficacy Assessment (24h) (Lung Homogenization, CFU Count) Treatment->Assessment 24 hours

Murine Lung Infection Model Workflow
Protocol 3: Murine Septicemia Model

This model evaluates the ability of an antimicrobial agent to protect against lethal systemic infection.

1. Animal Model:

  • Species: Mouse

  • Strain: Male ICR mice.[7][8]

2. Bacterial Inoculum Preparation:

  • Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to achieve a high-density culture.

  • Suspend the bacteria in a 5% (w/v) mucin solution to enhance virulence.

3. Infection Procedure:

  • Inject the bacterial suspension (typically 0.5 mL) intraperitoneally into the mice.

4. Drug Administration:

  • Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4 hours post-infection.[8]

5. Efficacy Assessment:

  • Monitor the survival of the mice for a period of 5 to 7 days post-infection.[8]

  • The primary endpoint is the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[7][8]

Septicemia_Model_Workflow Infection Systemic Infection (IP Bacterial Inoculation) Treatment_1h First Treatment Dose (1h) (e.g., Ceftazidime-Avibactam SC) Infection->Treatment_1h Treatment_4h Second Treatment Dose (4h) Treatment_1h->Treatment_4h Monitoring Survival Monitoring (5-7 days) Treatment_4h->Monitoring ED50_Calc ED50 Calculation Monitoring->ED50_Calc

Murine Septicemia Model Workflow

III. Signaling Pathways and Logical Relationships

Avibactam's primary mechanism of action is the inhibition of β-lactamase enzymes, which are produced by bacteria and inactivate β-lactam antibiotics. By inhibiting these enzymes, avibactam restores the efficacy of partner antibiotics like ceftazidime and aztreonam.

Avibactam_MoA cluster_bacteria Bacterial Cell cluster_drugs Administered Drugs Beta_Lactamase β-Lactamase Enzyme Ceftazidime Ceftazidime (β-Lactam Antibiotic) Beta_Lactamase->Ceftazidime Inactivates PBP Penicillin-Binding Protein (PBP) Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial Lysis Bacterial Lysis Cell_Wall->Bacterial Lysis Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits Ceftazidime->PBP Inhibits Avibactam_Immune_Sensitization cluster_host Host Immune System cluster_bacteria NDM-1-producing K. pneumoniae Neutrophils Neutrophils Bacterial_Killing Enhanced Bacterial Killing Neutrophils->Bacterial_Killing Mediates Platelets Platelets Platelets->Bacterial_Killing Mediates Bacteria Bacteria Morphological_Change Morphological Change (Rod-to-Sphere) Bacteria->Morphological_Change Morphological_Change->Bacterial_Killing Avibactam Avibactam Avibactam->Bacteria Interacts with

References

Application Notes and Protocols: Avibactam Sodium Hydrate for Studying Bacterial Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam, β-lactamase inhibitor that restores the in vitro activity of certain β-lactam antibiotics against many clinically significant resistant Gram-negative bacteria.[1][2][3] Its unique mechanism of action, a reversible covalent inhibition of a broad spectrum of serine β-lactamases, makes it an invaluable tool for studying the mechanisms of bacterial resistance.[3][4][5] Avibactam is effective against Ambler Class A, Class C, and some Class D β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), but is not active against metallo-β-lactamases (MBLs) of Class B.[1][3][4][6] This document provides detailed application notes and experimental protocols for utilizing avibactam sodium hydrate in the study of bacterial resistance.

Mechanism of Action

Avibactam works by covalently binding to the active site serine of β-lactamase enzymes, forming a stable acyl-enzyme complex.[2][5] Unlike other β-lactamase inhibitors, this binding is reversible, with a slow deacylation rate that regenerates the intact avibactam molecule.[3][4][5] This recycling allows a single molecule of avibactam to inhibit multiple β-lactamase enzymes, contributing to its high potency.[7]

cluster_0 Bacterial Periplasm cluster_1 Resistance Mechanism cluster_2 Avibactam Intervention Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Beta_Lactamase β-Lactamase Enzyme Beta_Lactam_Antibiotic->Beta_Lactamase Hydrolyzed by Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Hydrolyzed_Antibiotic Inactive Antibiotic Beta_Lactamase->Hydrolyzed_Antibiotic Inhibited_Beta_Lactamase Inhibited β-Lactamase (Reversible Covalent Adduct) Beta_Lactamase->Inhibited_Beta_Lactamase Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits

Diagram 1: Mechanism of Avibactam Action.

Bacterial Resistance to Avibactam Combinations

Resistance to β-lactam/avibactam combinations can emerge through several mechanisms:

  • Mutations in β-lactamase genes: Amino acid substitutions in the target β-lactamase can reduce the binding affinity of avibactam.[8][9]

  • Changes in gene expression: Overexpression of the target β-lactamase can overwhelm the inhibitory capacity of avibactam.[8][9]

  • Reduced outer membrane permeability: Decreased expression or loss of porin channels can limit the entry of the antibiotic and avibactam into the bacterial cell.[8][9]

  • Overexpression of efflux pumps: Active removal of the drugs from the cell can reduce their effective concentration at the target site.[8][9]

Data Presentation

Table 1: In Vitro Activity of Ceftazidime-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa
Organism (Resistance Phenotype)Ceftazidime MIC90 (µg/mL)Ceftazidime-Avibactam MIC90 (µg/mL)Reference
E. coli (CMY-2-producing)>128≤0.5[10]
Enterobacteriaceae (Ceftazidime-resistant)-16 (with 4 mg/L avibactam)[11]
P. aeruginosa (Ceftazidime-resistant)-16 (with 4 mg/L avibactam)[11]
Carbapenem-resistant Enterobacteriaceae-≤8[12]

Note: Avibactam is typically used at a fixed concentration of 4 µg/mL for susceptibility testing.[12][13]

Table 2: In Vitro Activity of Aztreonam-Avibactam against Metallo-β-Lactamase (MBL)-Producing Enterobacterales
Organism (Resistance Phenotype)Aztreonam MIC Range (µg/mL)Aztreonam-Avibactam MIC Range (µg/mL)Synergy ObservedReference
MBL-producing Enterobacterales (Aztreonam-resistant)16 to 2560.016/4 to 2/4100% of isolates[14]
MBL-producing Enterobacterales-0.12 to 1Significant restoration of activity[15]

Note: Avibactam restores aztreonam activity against MBL-producing strains that also produce other β-lactamases like ESBLs and AmpC, which are inhibited by avibactam.[16]

Table 3: Kinetic Parameters of Avibactam Inhibition against Various β-Lactamases
Enzymek2/Ki (M⁻¹s⁻¹)koff (s⁻¹)Reference
CTX-M-151.0 x 10⁵-[17]
KPC-2--[17]
E. cloacae AmpC--[17]
P. aeruginosa AmpC--[17]
OXA-101.1 x 10¹-[17]
CMY-2(4.9 ± 0.5) x 10⁴(3.7 ± 0.4) x 10⁻⁴[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is for determining the MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam.

Start Start Prepare_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prepare_Media Prepare_Antibiotics Prepare stock solutions of β-lactam and avibactam Prepare_Media->Prepare_Antibiotics Serial_Dilution Perform 2-fold serial dilutions of the β-lactam in CAMHB containing a fixed concentration of avibactam (4 µg/mL) Prepare_Antibiotics->Serial_Dilution Inoculum_Prep Prepare bacterial inoculum to a final concentration of 5 x 10⁵ CFU/mL Serial_Dilution->Inoculum_Prep Inoculate Inoculate the microtiter plate Inoculum_Prep->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and interpret the results Incubate->Read_Results End End Read_Results->End

Diagram 2: MIC Determination Workflow.

Materials:

  • This compound

  • β-lactam antibiotic of interest

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strain(s) of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in sterile water. A common stock concentration is 1280 µg/mL.

    • Prepare a stock solution of the β-lactam antibiotic in an appropriate solvent as recommended by the manufacturer.

    • Prepare CAMHB according to the manufacturer's instructions.

  • Preparation of Antibiotic Plates:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

    • To each well, add avibactam to a final fixed concentration of 4 µg/mL.

    • Include a growth control well (no antibiotic or avibactam) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate (18-24 hours growth), select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to assess the synergistic, indifferent, or antagonistic interaction between avibactam and a β-lactam antibiotic.

Materials:

  • Same as for MIC determination.

Procedure:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the β-lactam antibiotic along the x-axis and two-fold serial dilutions of avibactam along the y-axis.

    • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation and Incubation:

    • Prepare the bacterial inoculum as described in the MIC protocol (final concentration of ~5 x 10⁵ CFU/mL).

    • Inoculate all wells containing the drug combinations.

    • Include growth and sterility controls.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) index:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Protocol 3: β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is for determining the inhibitory activity of avibactam against a purified β-lactamase enzyme.

Materials:

  • Purified β-lactamase enzyme

  • This compound

  • Chromogenic β-lactam substrate (e.g., nitrocefin)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.0)

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified β-lactamase in the assay buffer.

    • Prepare serial dilutions of avibactam in the assay buffer.

    • Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in an appropriate solvent (e.g., DMSO).

  • Assay:

    • In a microcuvette or 96-well plate, pre-incubate the β-lactamase enzyme with various concentrations of avibactam for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the hydrolysis of the substrate by measuring the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of avibactam.

    • Plot the enzyme activity (initial velocity) against the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of avibactam that inhibits 50% of the enzyme's activity.

    • Further kinetic parameters such as Kᵢ (inhibition constant) and k_inact (inactivation rate constant) can be determined by more complex experimental designs and data analysis (e.g., Kitz-Wilson plots).

Visualizing Resistance and Avibactam's Role

Resistant_Bacterium Resistant Bacterium Beta_Lactamase_Production Produces β-lactamase Resistant_Bacterium->Beta_Lactamase_Production Avibactam_Administered Avibactam is co-administered Resistant_Bacterium->Avibactam_Administered Antibiotic_Inactivation β-lactam antibiotic is inactivated Beta_Lactamase_Production->Antibiotic_Inactivation Treatment_Failure Treatment Failure Antibiotic_Inactivation->Treatment_Failure Beta_Lactamase_Inhibition β-lactamase is inhibited Avibactam_Administered->Beta_Lactamase_Inhibition Antibiotic_Activity_Restored β-lactam antibiotic remains active Beta_Lactamase_Inhibition->Antibiotic_Activity_Restored Successful_Treatment Successful Treatment Antibiotic_Activity_Restored->Successful_Treatment

Diagram 3: Overcoming Resistance with Avibactam.

Conclusion

This compound is a critical tool for investigating the mechanisms of β-lactamase-mediated resistance in Gram-negative bacteria. The protocols and data presented here provide a framework for researchers to utilize avibactam in their studies to better understand, and ultimately combat, the growing threat of antibiotic resistance.

References

Application Notes and Protocols for Testing Avibactam Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the synergistic activity of avibactam in combination with other antibiotics against various bacterial pathogens. The methodologies outlined are essential for preclinical research and drug development programs aiming to combat antimicrobial resistance.

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of many β-lactam antibiotics against a broad range of β-lactamase-producing bacteria.[1][2] It inhibits Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC, and Klebsiella pneumoniae carbapenemases (KPCs).[1] The combination of avibactam with antibiotics like ceftazidime and aztreonam has emerged as a promising therapeutic strategy against multidrug-resistant Gram-negative bacteria.[2][3][4] Accurate and reproducible in vitro synergy testing is crucial to evaluate the potential of these combinations and to guide clinical decision-making.

This document outlines three common methods for synergy testing: the checkerboard assay, the time-kill assay, and various gradient strip and disk diffusion methods.

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.[5][6]

Principle

This method involves testing serial dilutions of two antimicrobial agents, both alone and in all possible combinations, in a microtiter plate format. The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined, and the Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction.

Experimental Protocol
  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of avibactam and the partner antibiotic (e.g., ceftazidime, aztreonam) in an appropriate solvent (e.g., sterile water) at a concentration of at least 5,120 mg/L.[7]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of Mueller-Hinton broth (MHB) into each well of a 96-well microtiter plate.[5]

    • Create serial twofold dilutions of the partner antibiotic along the x-axis (e.g., columns 1-10) and avibactam along the y-axis (e.g., rows A-G).[5] This creates a matrix of antibiotic combinations.

    • A typical concentration range for ceftazidime is 0.032 to 256 mg/L, and for avibactam is 0.016 to 16 mg/L.[7]

    • Include wells for each drug alone (column 11 for the partner antibiotic, row H for avibactam) and a growth control well with no antibiotics.[7]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[5]

  • Inoculation and Incubation: Inoculate each well with 100 µL of the prepared bacterial inoculum.[5] Incubate the plates at 35-37°C for 18-24 hours.[8]

  • Reading the Results: After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

  • Data Analysis (FIC Index Calculation):

    • Calculate the FIC for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows:

      • Synergy: FICI ≤ 0.5[9]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[5]

      • Antagonism: FICI > 4.0[5]

Data Presentation
Bacterial StrainAntibiotic A (Partner)Avibactam (B)FICIInterpretation
E. coli ATCC 25922CeftazidimeAvibactam0.375Synergy
K. pneumoniae (KPC+)AztreonamAvibactam0.25Synergy
P. aeruginosa PAO1CeftazidimeAvibactam1.0Indifference

Note: The data in this table is for illustrative purposes only.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solutions prep_plates Prepare Microtiter Plates with Serial Dilutions prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates (35-37°C, 18-24h) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Synergy calc_fic->interpret Time_Kill_Workflow cluster_sampling Sampling and Plating start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) setup Set Up Test Tubes: - Growth Control - Drug A alone - Avibactam alone - Combination start->setup incubate Incubate at 37°C with Shaking setup->incubate sample_t0 Sample at T=0h sample_t_x Sample at T=2, 4, 6, 8, 24h serial_dilute Perform Serial Dilutions sample_t0->serial_dilute sample_t_x->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_plates Incubate Plates (37°C, 18-24h) plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time and Analyze Synergy count_colonies->plot_data Avibactam_Mechanism cluster_bacterium Resistant Bacterium beta_lactamase β-Lactamase (e.g., KPC, AmpC) inactivated_beta_lactam Inactivated Antibiotic beta_lactamase->inactivated_beta_lactam pbp Penicillin-Binding Protein (PBP) cell_wall Cell Wall Synthesis pbp->cell_wall Blocks cell_lysis Cell Lysis & Death cell_wall->cell_lysis Leads to beta_lactam β-Lactam Antibiotic (e.g., Ceftazidime) beta_lactam->beta_lactamase Hydrolysis beta_lactam->pbp Binding avibactam Avibactam avibactam->beta_lactamase Inhibition

References

Preparation and Storage of Avibactam Sodium Hydrate Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that, when combined with certain β-lactam antibiotics, restores their efficacy against a broad spectrum of resistant Gram-negative bacteria.[1][2] Its mechanism involves the formation of a reversible covalent adduct with serine β-lactamases, protecting the partner antibiotic from degradation.[3] Proper preparation and storage of avibactam sodium hydrate solutions are critical for maintaining its chemical integrity and ensuring accurate and reproducible results in research and development settings. This document provides detailed protocols for the preparation and storage of this compound solutions, along with a summary of its solubility and stability characteristics.

Data Presentation

Solubility of this compound

The solubility of this compound has been determined in various solvents commonly used in laboratory settings. The following table summarizes the available quantitative data.

SolventConcentrationReference
Water≥ 200 mg/mL[4]
Water>140 mg/mL
Water61 mg/mL[5]
Water57 mg/mL
Water2 mg/mL (clear solution)
Dimethyl Sulfoxide (DMSO)≥30 mg/mL
Dimethyl Sulfoxide (DMSO)61 mg/mL[5]
Dimethyl Sulfoxide (DMSO)57 mg/mL
Dimethyl Sulfoxide (DMSO)~5 mg/mL
Phosphate Buffered Saline (PBS) pH 7.2~10 mg/mL
MethanolSlightly soluble
EthanolInsoluble[5]

Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

Storage and Stability of this compound Solutions

Proper storage is crucial to prevent the degradation of avibactam in solution. The stability of this compound solutions under different storage conditions is summarized below.

Solution TypeStorage TemperatureDurationStability NotesReference
Aqueous SolutionRoom TemperatureUp to 12 hoursStable[6]
Aqueous Solution2-8°C (Refrigerated)Up to 24 hoursStable[6]
Aqueous SolutionNot specifiedNot recommended for more than one dayGeneral recommendation for research use
DMSO Stock Solution-20°C1 monthSealed storage, away from moisture
DMSO Stock Solution-80°C6 monthsSealed storage, away from moisture

Note: For long-term storage, it is recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a Stock Solution in Water

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, deionized, or distilled water

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL solution, weigh 10 mg of the powder.

  • Transfer the powder to a sterile conical tube or vial.

  • Add the appropriate volume of sterile water to the tube. For a 10 mg/mL solution, add 1 mL of water.

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • (Optional) For applications requiring a sterile solution, filter the prepared stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Label the tube with the compound name, concentration, solvent, and date of preparation.

Protocol for Stability Testing using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of an this compound solution using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This method is based on principles from published stability-indicating assays.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound solution to be tested

  • Reference standard of this compound

  • Mobile phase components (e.g., phosphate buffer, acetonitrile, methanol)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Procedure:

  • Method Development:

    • Develop an isocratic or gradient RP-HPLC method capable of separating avibactam from its potential degradation products. A common mobile phase consists of a mixture of a phosphate buffer (pH adjusted) and an organic solvent like acetonitrile or methanol.

    • The detection wavelength is typically set in the range of 210-260 nm.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the avibactam solution with an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before HPLC analysis.

    • Alkaline Hydrolysis: Treat the avibactam solution with a base (e.g., 0.1 N NaOH) at room temperature or with gentle heating. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Treat the avibactam solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the avibactam solution to elevated temperatures (e.g., 60-80°C) for a defined period.

    • Photolytic Degradation: Expose the avibactam solution to UV light in a photostability chamber.

  • Sample Analysis:

    • Inject the stressed samples, along with a control (unstressed) sample and a reference standard solution, into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent avibactam peak.

  • Data Analysis:

    • Calculate the percentage of degradation of avibactam in each stress condition.

    • The method is considered "stability-indicating" if it can resolve the avibactam peak from all degradation product peaks.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Application weigh Weigh Avibactam Sodium Hydrate dissolve Dissolve in Appropriate Solvent weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex filter Sterile Filter (Optional) vortex->filter short_term Short-Term Storage (Aqueous Solution) filter->short_term long_term Long-Term Storage (DMSO Stock) filter->long_term use Use in Experiment short_term->use aliquot Aliquot to Avoid Freeze-Thaw Cycles long_term->aliquot aliquot->use

Caption: Workflow for Avibactam Solution Preparation and Storage.

G avibactam This compound (Stable Form) hydrolysis Hydrolysis (e.g., in acidic or alkaline conditions) avibactam->hydrolysis degradation_product Potential Degradation Product (Hydrolyzed Urea Ring) hydrolysis->degradation_product

Caption: Proposed Hydrolytic Degradation Pathway of Avibactam.

References

Application Notes and Protocols for Avibactam Sodium Hydrate in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of avibactam sodium hydrate in antimicrobial susceptibility testing (AST). Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of β-lactam antibiotics against many resistant Gram-negative bacteria.[1][2][3] It is most commonly tested in combination with ceftazidime or aztreonam.

Introduction to Avibactam

This compound is a potent inhibitor of Ambler Class A, Class C, and some Class D serine β-lactamases.[1][2][4] These enzymes are a primary mechanism of resistance to β-lactam antibiotics in Gram-negative bacteria. By inactivating these β-lactamases, avibactam restores the efficacy of partner antibiotics.[1][2] Avibactam itself possesses minimal intrinsic antibacterial activity.[1] Due to its mechanism, it is not active against metallo-β-lactamases (MBLs) from Ambler Class B.[1]

The chemical and physical properties of this compound and avibactam sodium are summarized below.

Table 1: Chemical and Physical Properties of this compound and Avibactam Sodium

PropertyThis compoundAvibactam Sodium
Molecular Formula C₇H₁₂N₃NaO₇S[5]C₇H₁₀N₃NaO₆S[6]
Molecular Weight 305.24 g/mol [5]287.23 g/mol [6]
Appearance White to off-white solid, powder, or crystalline formNot specified
Solubility Soluble in waterNot specified
CAS Number 2938989-90-1[7]1192491-61-4[6]

Mechanism of Action

Avibactam functions by forming a covalent, yet reversible, bond with the serine residue in the active site of β-lactamase enzymes.[2][8] This acylation process inactivates the enzyme, preventing it from hydrolyzing the β-lactam ring of the partner antibiotic. The partner antibiotic is then free to bind to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[9] The reversibility of the avibactam-enzyme complex is slow, allowing for sustained inhibition of the β-lactamases.[10]

cluster_0 Bacterial Periplasm Avibactam Avibactam Beta_lactamase β-lactamase Enzyme Avibactam->Beta_lactamase Covalent, Reversible Inhibition Beta_lactam_antibiotic β-lactam Antibiotic Beta_lactam_antibiotic->Beta_lactamase Hydrolysis (Blocked) PBP Penicillin-Binding Protein (PBP) Beta_lactam_antibiotic->PBP Binding Cell_wall Bacterial Cell Wall Synthesis PBP->Cell_wall Inhibition Cell_lysis Cell Lysis Cell_wall->Cell_lysis Leads to

Figure 1: Mechanism of action of avibactam in combination with a β-lactam antibiotic.

Antimicrobial Susceptibility Testing Protocols

Standardized methods for AST of avibactam combinations are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Broth microdilution is the reference method.[11]

Broth Microdilution (BMD)

BMD is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. For avibactam combinations, a fixed concentration of avibactam is typically used with serial two-fold dilutions of the partner antibiotic.

Experimental Protocol: Broth Microdilution for Ceftazidime-Avibactam

  • Materials:

    • Ceftazidime and this compound powders

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Sterile saline or water

    • Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603)[13]

  • Preparation of Reagents:

    • Prepare stock solutions of ceftazidime and avibactam according to CLSI M07 guidelines.

    • Prepare working solutions of ceftazidime at 2x the final desired concentrations in CAMHB.

    • Prepare a working solution of avibactam in CAMHB to achieve a constant final concentration of 4 µg/mL in each well.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline.

    • Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Assay Procedure:

    • Dispense 50 µL of the 2x ceftazidime working solutions into the appropriate wells of the microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum containing avibactam to each well. The final volume in each well will be 100 µL.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results:

    • The MIC is the lowest concentration of ceftazidime that completely inhibits visible bacterial growth.

    • Interpret the MIC values according to current CLSI or EUCAST breakpoints.

Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare_Inoculum Dilute_Inoculum Dilute Suspension to Target Concentration in Broth with Avibactam (4 µg/mL) Prepare_Inoculum->Dilute_Inoculum Inoculate Inoculate Plate with Bacterial Suspension Dilute_Inoculum->Inoculate Prepare_Plates Prepare Serial Dilutions of Ceftazidime in Microtiter Plate Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with no Visible Growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for Broth Microdilution (BMD) susceptibility testing.

Disk Diffusion (Kirby-Bauer)

The disk diffusion method is a qualitative or semi-quantitative test where antibiotic-impregnated paper disks are placed on an agar surface inoculated with the test organism.

Experimental Protocol: Disk Diffusion for Ceftazidime-Avibactam

  • Materials:

    • Ceftazidime-avibactam disks (e.g., 30/20 µg or 10/4 µg). Note: Performance may vary by disk content.[14]

    • Mueller-Hinton Agar (MHA) plates.[14]

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Sterile swabs.

    • QC strains.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of an MHA plate to create a uniform lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically apply the ceftazidime-avibactam disk to the surface of the agar.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition in millimeters.

    • Interpret the zone diameter according to current CLSI or EUCAST breakpoints.

Gradient Diffusion (E-test)

The E-test uses a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.

Experimental Protocol: E-test for Ceftazidime-Avibactam

  • Materials:

    • Ceftazidime-avibactam E-test strips (e.g., 0.016-256 µg/mL for ceftazidime with a fixed concentration of 4 µg/mL avibactam).[13][15]

    • MHA plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

    • Sterile swabs.

    • QC strains.

  • Procedure:

    • Inoculate an MHA plate with the test organism as described for the disk diffusion method.

    • Allow the plate to dry.

    • Aseptically apply the E-test strip to the agar surface.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • An elliptical zone of inhibition will form around the strip.

    • Read the MIC value where the edge of the inhibition ellipse intersects the MIC scale on the strip.[15]

    • Interpret the MIC value according to current CLSI or EUCAST breakpoints.

Combination Testing for MBL-producing Organisms

Since avibactam does not inhibit MBLs, combinations such as ceftazidime-avibactam are ineffective against MBL-producing organisms. However, the combination of aztreonam (which is stable to MBL hydrolysis) and ceftazidime-avibactam (where avibactam inhibits co-produced ESBLs or KPCs) can be an effective treatment option.[16][17] Several methods are used to test this in vitro.

Experimental Protocol: Broth Disk Elution (BDE) for Aztreonam-Avibactam

This method, recently adopted by CLSI, is a practical approach for clinical labs.[18][19]

  • Materials:

    • Aztreonam (30 µg) and Ceftazidime-avibactam (30/20 µg) disks.

    • Tubes containing 2 mL of CAMHB.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Procedure:

    • Prepare a 0.5 McFarland suspension of the test organism in saline.

    • Dilute the suspension 1:20 in saline.

    • Add one aztreonam disk and one ceftazidime-avibactam disk to a tube containing 2 mL of CAMHB. This creates a final concentration of approximately 15 µg/mL of aztreonam and 15 µg/mL of ceftazidime with 10 µg/mL of avibactam.

    • Inoculate the tube with 50 µL of the diluted bacterial suspension.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • Examine the tube for turbidity.

    • Absence of turbidity indicates susceptibility to the combination.

Quality Control

Routine quality control testing is essential to ensure the accuracy and reproducibility of AST results. Specific QC strains and their expected MIC ranges or zone diameters are provided by CLSI and EUCAST.

Table 2: CLSI-Approved Broth Microdilution MIC Quality Control Ranges for Avibactam Combinations

CombinationQC StrainMIC Range (µg/mL)
Ceftibuten-Avibactam (fixed 4 µg/mL)Escherichia coli ATCC 259220.016/4 to 0.12/4[20][21][22]
Escherichia coli NCTC 133530.03/4 to 0.12/4[20][21][22]
Klebsiella pneumoniae ATCC 7006030.06/4 to 0.25/4[20][21][22]
Klebsiella pneumoniae ATCC BAA-17050.03/4 to 0.25/4[20][21][22]
Klebsiella pneumoniae ATCC BAA-28140.12/4 to 0.5/4[20][21][22]
Ceftazidime-Avibactam (fixed 4 µg/mL)Escherichia coli ATCC 259220.06/4 to 0.5/4
Klebsiella pneumoniae ATCC 7006030.25/4 to 1/4
Pseudomonas aeruginosa ATCC 278531/4 to 4/4

Note: Ceftazidime-Avibactam QC ranges are based on CLSI M100 documents. Always refer to the latest version of the relevant standards.

Data Interpretation

Interpretive criteria for avibactam combinations are dependent on the partner drug, the organism being tested, and the testing methodology. These breakpoints are published by regulatory bodies like the FDA, CLSI, and EUCAST.[23][24]

Table 3: Example Interpretive Criteria for Ceftazidime-Avibactam (fixed 4 µg/mL avibactam)

Organism GroupMethodSusceptibleIntermediateResistant
Enterobacterales & P. aeruginosa MIC (µg/mL)≤ 8/416/4≥ 32/4
Disk Diffusion (mm)≥ 2118-20≤ 17

Note: These values are for illustrative purposes. Always consult the most current CLSI M100 or EUCAST breakpoint tables for clinical interpretation.

Conclusion

This compound is a critical component in combating resistance in Gram-negative bacteria. Accurate and standardized antimicrobial susceptibility testing is paramount for its effective clinical use. The protocols and data presented here provide a comprehensive guide for researchers and laboratory professionals. Adherence to established guidelines from bodies such as CLSI and EUCAST is essential for reliable and reproducible results.

References

Application Notes and Protocols: Avibactam Sodium Hydrate Enzymatic Inhibition Kinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad range of β-lactamase-producing Gram-negative bacteria.[1][2][3][4] Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible inhibition of a wide spectrum of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][3][6][7] This document provides detailed application notes and protocols for conducting enzymatic inhibition kinetic studies of avibactam.

Mechanism of Action

Avibactam functions by acylating the active site serine of β-lactamase enzymes, forming a stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts with the mechanism of many β-lactam-based inhibitors, which often lead to irreversible inactivation of the enzyme.[2]

The inhibition process can be represented by a two-step model:

  • Initial non-covalent binding: Avibactam (I) first binds non-covalently to the β-lactamase enzyme (E) to form an enzyme-inhibitor complex (E·I).

  • Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a covalent acyl-enzyme complex (E-I*).

  • Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation, which results in the regeneration of the active enzyme and the intact avibactam molecule.[6][8]

Quantitative Data: Inhibition Kinetics of Avibactam

The inhibitory potency of avibactam has been characterized against a variety of clinically relevant β-lactamases. The following table summarizes key kinetic parameters from published studies.

β-LactamaseAmbler ClassOrganismk₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)IC₅₀ (nM)Reference
CTX-M-15AEscherichia coli1.0 x 10⁵2.9 x 10⁻⁴-[9]
KPC-2AKlebsiella pneumoniae4.0 x 10⁴1.4 x 10⁻⁴-[9]
TEM-1AEscherichia coli-7.5 x 10⁻⁴8[8]
AmpCCEnterobacter cloacae P991.7 x 10⁴3.8 x 10⁻⁵-[9]
AmpCCPseudomonas aeruginosa PAO13.2 x 10³1.9 x 10⁻³-[9]
OXA-10DPseudomonas aeruginosa1.1 x 10¹< 1.6 x 10⁻⁶-[9]
OXA-48DKlebsiella pneumoniae1.9 x 10³1.1 x 10⁻⁵-[9]
FAR-1ANocardia farcinica--60 ± 7[10]

Note: IC₅₀ values are dependent on substrate concentration and pre-incubation time and may vary between studies.

Experimental Protocols

Protocol 1: Determination of IC₅₀ Values

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of avibactam against a target β-lactamase using the chromogenic β-lactam substrate, nitrocefin.

Materials:

  • Purified β-lactamase enzyme

  • Avibactam sodium hydrate

  • Nitrocefin

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

  • Inhibitor Preparation: Prepare a stock solution of avibactam in assay buffer. Perform serial dilutions to create a range of inhibitor concentrations.

  • Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well. The final concentration of nitrocefin should be at or near its Kₘ value for the specific enzyme.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.

    • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the avibactam concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Acylation (k₂/Kᵢ) and Deacylation (k_off) Rates

This protocol describes a method to determine the second-order acylation rate constant (k₂/Kᵢ) and the first-order deacylation rate constant (k_off) for a slow, tight-binding inhibitor like avibactam.

Materials:

  • Same as Protocol 1

Procedure for k₂/Kᵢ (Acylation Rate):

  • Reaction Setup: In a cuvette, mix the β-lactamase enzyme and nitrocefin in assay buffer.

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.

  • Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the absorbance at 486 nm over time. The progress curve will show an initial burst of activity followed by a slower, steady-state rate as the enzyme is inactivated.

  • Data Analysis:

    • Fit the progress curve data to the appropriate equation for slow-binding inhibition to determine the observed rate of inactivation (k_obs) for each avibactam concentration.

    • Plot k_obs versus the avibactam concentration. For a simple two-step mechanism where the initial binding is much faster than acylation, this plot should be linear. The slope of this line represents the apparent second-order rate constant, k₂/Kᵢ.[9]

Procedure for k_off (Deacylation Rate):

  • Enzyme Inactivation: Incubate a concentrated solution of the β-lactamase with a saturating concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

  • Dilution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of any dissociated avibactam.

  • Data Acquisition: Monitor the return of enzymatic activity over time by measuring the hydrolysis of nitrocefin at 486 nm.

  • Data Analysis:

    • Plot the product concentration (from nitrocefin hydrolysis) versus time.

    • The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate equation to determine the first-order deacylation rate constant, k_off.[9]

Visualizations

Avibactam_Inhibition_Pathway cluster_binding Binding & Acylation cluster_inhibition Inhibition & Reversibility E Active β-Lactamase (E) EI Non-covalent Complex (E·I) E->EI k₁ (fast) I Avibactam (I) EI->E k₋₁ (fast) EI_star Covalent Acyl-Enzyme Complex (E-I*) EI->EI_star k₂ (acylation) EI_star->EI k₋₂ (deacylation, slow)

Caption: Avibactam's reversible covalent inhibition pathway.

IC50_Determination_Workflow start Start enzyme_prep Prepare Enzyme Dilution start->enzyme_prep inhibitor_prep Prepare Avibactam Serial Dilutions start->inhibitor_prep pre_incubation Pre-incubate Enzyme and Avibactam enzyme_prep->pre_incubation inhibitor_prep->pre_incubation reaction_init Initiate Reaction with Nitrocefin pre_incubation->reaction_init data_acq Measure Absorbance (486 nm) Over Time reaction_init->data_acq data_anlys Calculate Initial Velocities & % Inhibition data_acq->data_anlys plot_fit Plot % Inhibition vs. [Avibactam] & Fit to Sigmoidal Curve data_anlys->plot_fit end Determine IC₅₀ plot_fit->end

Caption: Experimental workflow for IC₅₀ determination.

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of Avibactam Sodium Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of avibactam sodium hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the known crystalline forms of avibactam sodium?

A1: Avibactam sodium is known to exist in several polymorphic and hydrated forms. The most commonly cited forms are:

  • Anhydrous Forms: Form B and Form D. Form B is often considered the most desirable for pharmaceutical development due to its stability.[1]

  • Hydrated Forms: Form A (monohydrate) and Form E (dihydrate).[2]

  • Form C: Another polymorphic form that has been identified.[3]

The stability of these forms is influenced by factors such as water activity and temperature.[2][4] The general order of moisture-dependent stability is Form B < Form D < Form A < Form E.[2]

Q2: What are the common methods for crystallizing avibactam sodium?

A2: Common crystallization methods for avibactam sodium include:

  • Anti-solvent Crystallization: This involves dissolving avibactam sodium in a good solvent and then adding a miscible anti-solvent to induce precipitation. This method is often used to obtain specific anhydrous polymorphs like Form B.[1]

  • Cooling Crystallization: This technique involves dissolving the compound in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization.

  • Reactive Crystallization: In this method, the crystallization of avibactam sodium is concurrent with its formation from a salt of avibactam (e.g., the tetrabutylammonium salt) by reaction with a sodium salt, such as sodium 2-ethylhexanoate.[5]

Q3: What are the key factors influencing the crystallization of avibactam sodium?

A3: The outcome of avibactam sodium crystallization is highly sensitive to several factors:

  • Solvent and Anti-solvent System: The choice of solvents is critical. For example, a mixture of methanol and water can be used as the solvent, with an alcohol like ethanol serving as the anti-solvent to obtain Form B.[1]

  • Water Content: Water activity is a crucial parameter that can determine whether a hydrated or anhydrous form is obtained.[2][4]

  • Temperature: Temperature affects solubility and the nucleation and growth kinetics of the crystals. Controlled cooling rates are essential for obtaining crystals with the desired attributes.[1]

  • Seeding: The introduction of seed crystals of the desired polymorph can help control the crystallization process, leading to the desired crystal form and potentially improving batch consistency.[5]

Troubleshooting Guide

Problem 1: Oiling Out or Formation of an Amorphous Precipitate

Q: My avibactam sodium is precipitating as an oil or an amorphous solid instead of crystals. What should I do?

A: Oiling out or the formation of amorphous material can occur when the supersaturation level is too high, causing the solute to separate from the solution faster than it can form an ordered crystal lattice. Here are some troubleshooting steps:

  • Reduce the Rate of Supersaturation:

    • Anti-solvent Addition: If you are using an anti-solvent method, slow down the addition rate to allow for gradual crystal growth.

    • Cooling Crystallization: Decrease the cooling rate to prevent a sudden drop in solubility.

  • Increase the Solvent Volume: Adding a small amount of additional solvent can sometimes prevent premature precipitation.

  • Optimize Temperature: Ensure the crystallization temperature is appropriate. For some systems, a higher crystallization temperature can prevent oiling out.

  • Seeding: Introduce seed crystals of the desired polymorph at a point of slight supersaturation. This provides a template for crystal growth and can bypass the nucleation barrier that may lead to amorphous precipitation.

Problem 2: Formation of the Wrong Polymorph

Q: I am trying to crystallize Form B, but I am getting a hydrated form (Form A or E). How can I control the polymorphism?

A: Controlling the polymorphic outcome is critical. The formation of hydrated forms when an anhydrous form is desired is a common issue, often related to the water content in the system.

  • Control Water Content: Ensure that your solvents are sufficiently anhydrous if you are targeting an anhydrous polymorph like Form B. The presence of even small amounts of water can favor the formation of hydrates.[2]

  • Solvent System Selection: The choice of solvent and anti-solvent can direct the crystallization towards a specific polymorph. For Form B, a common approach is to dissolve avibactam sodium in a methanol/water mixture and use ethanol as an anti-solvent.[1]

  • Seeding: Use seed crystals of the desired polymorph (in this case, Form B) to direct the crystallization.[5]

  • Temperature Control: The relative stability of polymorphs can be temperature-dependent. Ensure your crystallization is performed within the temperature range where the desired polymorph is the most stable.

Problem 3: Poor Crystal Quality (e.g., small, needle-like crystals, agglomeration)

Q: The crystals I've obtained are very small, needle-shaped, or heavily agglomerated, making filtration and drying difficult. How can I improve the crystal habit and size?

A: Crystal morphology and size are influenced by nucleation and growth kinetics.

  • Optimize Supersaturation: A lower level of supersaturation generally favors crystal growth over nucleation, leading to larger crystals. This can be achieved by slowing down the cooling rate or the anti-solvent addition rate.

  • Stirring Rate: The agitation rate can impact crystal size and agglomeration. A very high stirring rate can lead to crystal breakage and secondary nucleation, resulting in smaller crystals. Conversely, insufficient stirring may lead to poor heat and mass transfer and agglomeration. Optimize the stirring rate for your specific vessel and system.

  • Temperature Cycling: In some cases, temperature cycling (dissolving and recrystallizing the fine particles by gentle heating and cooling) can be employed to increase the average crystal size.

  • Additives: While specific additives for avibactam sodium are not widely reported in the public literature, in general pharmaceutical crystallization, small amounts of tailor-made additives can be used to inhibit growth on certain crystal faces and modify the crystal habit.

Problem 4: Low Crystallization Yield

Q: My crystallization process results in a low yield of avibactam sodium. How can I improve it?

A: Low yield is often related to the solubility of the compound in the mother liquor.

  • Optimize Solvent/Anti-solvent Ratio: In anti-solvent crystallization, ensure you are using a sufficient amount of anti-solvent to minimize the solubility of avibactam sodium in the final mixture.

  • Final Crystallization Temperature: For cooling crystallization, a lower final temperature will generally result in a lower solubility and higher yield. Ensure the solution is cooled to a sufficiently low temperature before filtration.

  • Equilibration Time: Allow sufficient time for the crystallization to reach equilibrium before filtering.

  • Avoid Using Excessive Solvent: While adding more solvent can prevent oiling out, using a large excess will increase the amount of product lost in the mother liquor.

Quantitative Data

The solubility of avibactam sodium can vary depending on the specific form and the conditions of measurement. The following table summarizes available data.

SolventTemperatureSolubility (mg/mL)Citation(s)
WaterNot Specified>140[]
WaterNot Specified57[7]
WaterNot Specified52[5]
WaterNot Specified~10 (as g/L)[8]
WaterNot Specified2[9]
PBS (pH 7.2)Not Specified~10[10]
DMSONot Specified≥30[]
DMSONot Specified257[5]
DMSO25°C57[7]
DMSONot Specified~5[10]
DMSONot Specified61[11]
MethanolNot SpecifiedSlightly Soluble[]
EthanolNot Specified< 1 (Insoluble)[5][7]

Note: The discrepancies in reported solubility values may be due to differences in the polymorphic form, temperature, and experimental methodology.

Experimental Protocols

The following are illustrative protocols based on information from patent literature and general crystallization principles. These should be considered as starting points and may require optimization.

Protocol 1: Anti-solvent Crystallization to Obtain Form B

This protocol is based on the general method described in patent CN113105455A.[1]

  • Dissolution:

    • In a suitable reaction vessel, dissolve avibactam sodium in a mixture of methanol and a minimal amount of water with stirring. The ratio of avibactam sodium to methanol can be in the range of 1:15 to 1:35 (g/mL), and the ratio to water can be around 1:0.6 to 1:1.5 (g/mL).[1]

    • Gently heat the mixture to 55-65 °C to ensure complete dissolution.[1]

  • Anti-solvent Addition:

    • Cool the solution to a temperature between 25-35 °C.[1]

    • Slowly add ethanol (as the anti-solvent) dropwise with continuous stirring. A typical mass-to-volume ratio of avibactam sodium to ethanol is in the range of 1:25 to 1:60 (g/mL).[1] The slow addition is crucial to control the supersaturation and promote crystal growth over rapid precipitation.

  • Crystal Growth and Maturation:

    • After the addition of the anti-solvent, continue stirring the suspension at 25-35 °C for an extended period, for instance, 14-16 hours, to allow for crystal growth and maturation.[1]

  • Cooling and Isolation:

    • Gradually cool the suspension to 10-20 °C and hold for 1-2 hours to maximize the yield.[1]

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum at an appropriate temperature.

Protocol 2: Reactive Crystallization to Obtain Form B

This protocol is based on the general method described in patent CN115124529A.[5]

  • Preparation of Solutions:

    • Prepare a solution of avibactam tetrabutylammonium salt in a mixture of absolute ethanol and a small amount of purified water (e.g., ~3-4% water relative to ethanol).

    • In a separate vessel, prepare a solution of sodium 2-ethylhexanoate in anhydrous ethanol.

  • Crystallization:

    • In a reaction vessel, charge the solution of avibactam tetrabutylammonium salt.

    • Control the temperature to 25-35 °C.[5]

    • If seeding, add a small amount of Form B seed crystals (~1-2% by weight of the starting material) and stir.[5]

    • Slowly add the sodium 2-ethylhexanoate solution dropwise over a period of approximately 3 hours.[5] A precipitate should form gradually.

    • After the addition is complete, continue to stir the suspension at 25-35 °C for about 2 hours to allow the crystallization to complete.[5]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystal cake with ethanol.

    • Dry the product under vacuum.

Visualizations

Troubleshooting_Workflow start Crystallization Experiment issue Problem Observed? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Oiling Out / Amorphous Solid issue->oiling_out wrong_polymorph Wrong Polymorph issue->wrong_polymorph bad_morphology Poor Morphology / Size issue->bad_morphology low_yield Low Yield issue->low_yield end Successful Crystallization issue->end No solution1 Induce Nucleation: - Scratch flask - Add seed crystals - Concentrate solution no_crystals->solution1 solution2 Reduce Supersaturation Rate: - Slow cooling / anti-solvent addition - Increase solvent volume - Use seeding oiling_out->solution2 solution3 Control Polymorphism: - Check water content - Use correct solvent system - Seed with desired form - Adjust temperature wrong_polymorph->solution3 solution4 Improve Crystal Habit: - Optimize supersaturation - Adjust stirring rate - Consider temperature cycling bad_morphology->solution4 solution5 Increase Yield: - Optimize solvent/anti-solvent ratio - Lower final temperature - Increase crystallization time low_yield->solution5 solution1->start Re-run solution2->start Re-run solution3->start Re-run solution4->start Re-run solution5->start Re-run

Caption: General troubleshooting workflow for avibactam sodium crystallization.

Polymorph_Control start Desired Polymorph? anhydrous Anhydrous (e.g., Form B) start->anhydrous Anhydrous hydrated Hydrated (e.g., Form A/E) start->hydrated Hydrated anhydrous_steps Strictly control water content (low) Use anti-solvent method (e.g., Methanol/Water + Ethanol) Seed with Form B anhydrous->anhydrous_steps hydrated_steps Ensure sufficient water activity Crystallize from aqueous solutions Control temperature hydrated->hydrated_steps

Caption: Decision pathway for controlling avibactam sodium polymorphism.

References

Technical Support Center: Optimizing Avibactam Sodium Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Avibactam sodium hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, access frequently asked questions, and find detailed protocols to optimize their synthesis yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Low Yield in Key Reaction Steps

Q1: My overall synthesis yield is low. Which steps are most critical for optimization?

A1: Low overall yield in Avibactam synthesis is a common issue, often stemming from challenges in specific transformations. Early routes reported overall yields as low as 9-11%.[1] More optimized processes have achieved yields of 23.9% starting from ethyl-5-hydroxypicolinate and up to 35% from Boc-benzylglutamate.[1][2] The most critical steps to investigate for yield loss are typically the lipase-catalyzed resolution, the urea cyclization, and the debenzylation/sulfation sequence.

Q2: The yield of the lipase-catalyzed resolution step is poor or the reaction is very slow. What are the common causes and how can I improve it?

A2: The lipase-catalyzed resolution is crucial for establishing the correct stereochemistry of the piperidine core. Poor yields can result from suboptimal reaction conditions.

  • Potential Causes:

    • Incorrect pH of the buffer solution.

    • Low enzyme activity or inappropriate enzyme loading.

    • Poor substrate quality.

    • Presence of inhibitory impurities.

  • Solutions:

    • pH Optimization: The reaction is typically carried out in a phosphate buffer. An optimized protocol uses a potassium phosphate buffer at pH 8, which is then adjusted to pH 7.5 before adding the lipase.[3] The pH can significantly impact lipase activity.[4]

    • Enzyme Selection and Loading: Lipozyme CALB (Candida antarctica Lipase B) has been successfully used.[3] Ensure the enzyme is active and use an appropriate loading, for example, a 1:1 weight ratio of enzyme to substrate.[3]

    • Substrate Quality: The crude ethyl 5-hydroxypiperidine-2-carboxylate intermediate should be used directly after its preparation to minimize degradation.[3]

    • Monitoring and Work-up: The reaction progress should be monitored by TLC. Upon completion, the aqueous solution containing the desired product can be obtained by filtration and used directly in the next step to avoid yield loss during purification.[3]

Q3: I am struggling with the urea cyclization step, resulting in low yields and side products. How can I optimize this reaction?

A3: The formation of the diazabicyclooctane (DBO) core via urea cyclization is a challenging step. Direct cyclization attempts can be low-yielding.[1] A successful strategy involves a multi-step sequence with careful selection of protecting groups and reaction conditions.

  • Potential Causes:

    • Sub-optimal reaction sequence.

    • Unsuitable cyclizing agent or reaction conditions.

    • Formation of byproducts such as nitriles when using dehydrating agents.[5]

  • Solutions:

    • Reverse the Reaction Sequence: A key optimization is to first form the amide from the ester and then perform the urea cyclization. This approach has been shown to significantly improve the yield, with the amidation step reaching up to 96.5%.[1]

    • Protecting Group Strategy: The introduction of a protecting group on the piperidine nitrogen, such as the 9-fluorenylmethyloxycarbonyl (FMOC) group, has been shown to be highly effective.[1] The FMOC group can be introduced using FMOC-Cl.

    • Cyclizing Agent and Solvent: Carbonyl diimidazole (CDI) is an effective cyclizing agent.[1] The choice of solvent is critical; chlorobenzene has been found to be a suitable solvent for this transformation, leading to a yield of 89% for the cyclized product.[1]

    • Temperature Control: The reaction temperature should be carefully controlled. The introduction of the FMOC group can be done at around 30°C, while the subsequent cyclization with CDI is performed at a lower temperature of 15°C.[1]

Logical Workflow for Troubleshooting Low Yield in Urea Cyclization

low_yield_urea_cyclization start Low Yield in Urea Cyclization check_sequence Is amide formation performed before cyclization? start->check_sequence reverse_sequence Reverse the reaction order: 1. Amide formation 2. Urea cyclization check_sequence->reverse_sequence No check_protecting_group Is a suitable protecting group (e.g., FMOC) used? check_sequence->check_protecting_group Yes reverse_sequence->check_protecting_group use_fmoc Introduce FMOC protecting group using FMOC-Cl check_protecting_group->use_fmoc No check_reagents_solvent Are CDI and a suitable solvent (e.g., chlorobenzene) used? check_protecting_group->check_reagents_solvent Yes use_fmoc->check_reagents_solvent use_cdi_chlorobenzene Use Carbonyl diimidazole (CDI) in chlorobenzene check_reagents_solvent->use_cdi_chlorobenzene No check_temperature Is the reaction temperature controlled appropriately? check_reagents_solvent->check_temperature Yes use_cdi_chlorobenzene->check_temperature control_temperature Control temperature for each step (e.g., 30°C for FMOC protection, 15°C for CDI cyclization) check_temperature->control_temperature No end Improved Yield check_temperature->end Yes control_temperature->end

Urea cyclization troubleshooting workflow.

Issues with Impurities and Purification

Q4: My final product contains a significant amount of impurities. What are the common impurities and how can I minimize them?

A4: Impurities in this compound can be process-related (e.g., unreacted intermediates, byproducts), degradation products, or residual solvents.[1] Isomeric impurities are also a concern.

  • Common Impurities and Control Strategies:

    • Isomeric Impurities: Diastereomers can form during the synthesis. The lipase-catalyzed resolution is a key step to control stereochemistry.[3] If isomeric impurities are present in later intermediates, purification can be achieved by crystallization. For example, an intermediate containing an isomer impurity can be purified by dissolving it in acetone and then adding ethyl acetate to precipitate the desired isomer.[6]

    • Process-Related Byproducts: In the lipase-catalyzed resolution, a water-soluble byproduct can form, which can be easily removed by liquid-liquid separation.[7] During urea cyclization, using dehydrating agents like triphosgene can lead to nitrile formation.[5] This can be avoided by using CDI.

    • Degradation Products: Avibactam can degrade upon exposure to light, heat, or moisture.[1] Proper storage of intermediates and the final product is crucial.

    • Residual Solvents: Solvents used in the synthesis, such as ethanol, isopropanol, dichloromethane, and toluene, may be present in the final product.[8] The final crystallization and drying steps are critical for their removal. Headspace Gas Chromatography (HS-GC) can be used to quantify residual solvents.[8]

Q5: I am having difficulty with the final crystallization of this compound, leading to poor crystal form or high levels of residual solvents.

A5: The final crystallization is critical for obtaining the desired polymorphic form and for removing impurities and residual solvents.

  • Potential Causes:

    • Inappropriate solvent system.

    • Incorrect temperature profile for crystallization.

    • Presence of impurities that inhibit crystallization.

    • Insufficient drying.

  • Solutions:

    • Solvent System: A common procedure for the final salt exchange and crystallization involves using a mixture of ethanol and water.[3] The product is precipitated by adding a solution of sodium 2-ethylhexanoate in ethanol to a solution of the tetrabutylammonium salt of Avibactam in ethanol and water.[3]

    • Temperature Control: The crystallization can be performed at room temperature.[3] In other protocols, cooling to 0-10°C is used to maximize precipitation.[9]

    • Washing and Drying: The precipitated solid should be thoroughly washed with ethanol to remove impurities.[3] Drying under vacuum is then necessary to remove residual solvents.

    • Polymorph Control: Different crystalline forms of Avibactam sodium have been reported. The choice of solvent and crystallization conditions can influence the resulting polymorph. For example, using a methanol/water solvent system and cooling can yield specific crystal forms.[]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the synthetic route. Early routes reported yields around 9-11%.[1] More recent, optimized processes have achieved overall yields of approximately 23.9% starting from ethyl-5-hydroxypicolinate[1] and up to 35% in a 5-step synthesis from Boc-benzyl-glutamate.[11]

Q2: What are the key safety precautions to consider during the synthesis?

A2: Several reagents used in Avibactam synthesis require careful handling. Phosgene and its substitutes (e.g., triphosgene) are highly toxic. The use of sodium hydride with DMSO can be hazardous.[5] Hydrogenation steps, especially with dry palladium on carbon catalyst, pose a fire risk.[3] Using wet catalyst can mitigate this risk.[3] Always consult the safety data sheets (SDS) for all reagents and perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Q3: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most reaction steps.[3]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of intermediates and the final product, as well as for quantifying impurities.[1]

  • Impurity Identification: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the identification and structural elucidation of impurities and byproducts.[]

  • Residual Solvent Analysis: Headspace Gas Chromatography (HS-GC) with a Flame Ionization Detector (FID) is the standard method for quantifying residual solvents in the final active pharmaceutical ingredient (API).[8]

Q4: How critical is the quality of starting materials?

A4: The quality of starting materials is crucial for the success of the synthesis, impacting both yield and impurity profile. Using high-purity starting materials can prevent the introduction of impurities that may be difficult to remove in later stages. For instance, the use of commercially available and affordable ethyl-5-hydroxypicolinate is a key feature of an optimized synthesis.[1] It is important to establish appropriate specifications for all raw materials.[12]

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes of Avibactam
Starting MaterialKey FeaturesNumber of StepsOverall Yield (%)Reference
Double-chiral piperidine derivativesEarly discovery routeMultiple~9.0[1]
L-glutamic acid / L-pyroglutamic acidWockhardt routeMultiple~11.0[1]
Boc-benzylglutamateOptimized manufacturing route5 (isolated)35.0[11]
Ethyl-5-hydroxypicolinateLipase resolution, one-pot debenzylation/sulfation1023.9[1]
Table 2: Step-by-Step Yields for an Optimized Synthesis from Ethyl-5-hydroxypicolinate
StepProductYield (%)
Amide Formation(2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide96.5
Urea Cyclization(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide89.0
Final Salt FormationAvibactam Sodium Salt96.2

(Note: The table presents yields for key optimized steps as reported in the literature.[1])

Experimental Protocols

Optimized 10-Step Synthesis of this compound from Ethyl-5-hydroxypicolinate

This protocol is based on an efficient, scalable synthesis reported in the literature.[3]

Step 1: Hydrogenation of Ethyl-5-hydroxypicolinate

  • To a solution of ethyl-5-hydroxypicolinate (250.0 g) in ethanol (1500 mL), add 10% Rh/C (25.0 g).

  • Stir the mixture under a hydrogen atmosphere (200 psi) at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude ethyl 5-hydroxypiperidine-2-carboxylate.

Step 2: Lipase-Catalyzed Resolution

  • Dissolve the crude product from Step 1 in a 0.1 M potassium phosphate buffer solution (pH 8).

  • Adjust the pH to 7.5 with dipotassium hydrogen phosphate.

  • Add Lipozyme CALB (1:1 weight ratio with the substrate).

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Filter the mixture to obtain an aqueous solution of (2S,5S)-5-hydroxypiperidine-2-carboxylate, which is used directly in the next step.

Steps 3-10: (Including Amide Formation, Urea Cyclization, Debenzylation/Sulfation, and Salt Formation)

The subsequent steps involve Boc protection, conversion to the benzyloxyamino derivative, deprotection, amide formation, FMOC protection, urea cyclization with CDI, a one-pot debenzylation and sulfation, and finally, cation exchange to form the sodium salt.

Detailed Protocol for Key Optimized Steps:

  • Amide Formation:

    • Mix ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate (593.0 g) with a 7 M solution of ammonia in methanol (2 L).

    • Stir at room temperature for 8 hours.

    • Filter the reaction mixture and wash the solid with methanol.

    • Concentrate the filtrate and perform a solvent exchange to toluene.

    • Crystallize the product from toluene to yield (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (yield: 96.5%).[1]

  • Urea Cyclization:

    • To a solution of (2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxamide (510.1 g) and diisopropylethylamine in chlorobenzene, add a solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in chlorobenzene at 20-30°C.

    • After the reaction is complete, add carbonyl diimidazole (CDI) and stir at 15°C for 11 hours.

    • The product, (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, is obtained after workup and crystallization (yield: 89%).[1]

  • One-Pot Debenzylation and Sulfation:

    • This step involves the catalytic hydrogenation of the benzyloxy group using Pd/C in the presence of a sulfating agent like sulfur trioxide-trimethylamine complex.

    • This is followed by a cation exchange to form the tetrabutylammonium salt intermediate.

  • Final Salt Formation:

    • To a solution of the tetrabutylammonium salt of Avibactam (723.0 g) in ethanol (2.5 L) and water (50 mL), add a solution of sodium 2-ethylhexanoate (475.0 g) in ethanol (2.0 L) over 1 hour at room temperature.

    • Stir the mixture for 2 hours.

    • Filter the precipitate, wash with ethanol, and dry to obtain Avibactam sodium salt as a white crystalline solid (yield: 96.2%).[3]

Experimental Workflow for Avibactam Synthesis

avibactam_synthesis_workflow cluster_start Starting Material cluster_core_formation Piperidine Core Formation & Resolution cluster_functionalization Functional Group Interconversion cluster_cyclization DBO Ring Formation cluster_final_steps Final Steps cluster_product Final Product start_mat Ethyl-5-hydroxypicolinate hydrogenation Hydrogenation (Rh/C) start_mat->hydrogenation resolution Lipase-Catalyzed Resolution (Lipozyme CALB, pH 7.5) hydrogenation->resolution boc_protection Boc Protection resolution->boc_protection benzyloxyamination Benzyloxyamination boc_protection->benzyloxyamination deprotection Deprotection (TFA) benzyloxyamination->deprotection amide_formation Amide Formation (NH3/MeOH) deprotection->amide_formation fmoc_protection FMOC Protection amide_formation->fmoc_protection urea_cyclization Urea Cyclization (CDI) fmoc_protection->urea_cyclization debenzylation_sulfation One-Pot Debenzylation (Pd/C) & Sulfation (SO3·NMe3) urea_cyclization->debenzylation_sulfation cation_exchange Cation Exchange to Tetrabutylammonium Salt debenzylation_sulfation->cation_exchange salt_formation Final Salt Formation (Sodium 2-ethylhexanoate) cation_exchange->salt_formation final_product This compound salt_formation->final_product

Optimized synthesis workflow for Avibactam.

References

Improving the solubility of Avibactam sodium hydrate for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Avibactam sodium hydrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a focus on improving its solubility and ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-β-lactam β-lactamase inhibitor.[1][2][3] Its primary mechanism of action is the covalent, reversible inhibition of a wide range of serine β-lactamases, including Ambler Class A, Class C, and some Class D enzymes.[1][2] By inhibiting these enzymes, Avibactam protects β-lactam antibiotics from degradation by resistant bacteria. The inhibition process involves the formation of a stable, covalent acyl-enzyme intermediate, which subsequently undergoes slow, reversible deacylation, regenerating the active enzyme and inhibitor.[2]

Q2: In which solvents is this compound soluble?

A2: this compound exhibits good solubility in aqueous solutions. Specific solubility data from various suppliers is summarized in the table below. It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[4]

Q3: How should I store this compound powder and its solutions?

A3: The solid powder should be stored at -20°C for long-term stability.[4] Stock solutions in DMSO can be stored at -80°C for up to one year.[5] Aqueous solutions are less stable, and it is generally recommended to prepare them fresh. For the commercial product Avycaz® (ceftazidime-avibactam), reconstituted solutions should be used within 12 hours if stored at room temperature or within 24 hours if refrigerated at 2-8°C.[6][7][8][9]

Q4: Can I sonicate this compound to aid dissolution?

A4: Yes, sonication can be used to help dissolve this compound, particularly if you are observing slow dissolution.[10] Gentle warming to 37°C can also be employed.

Troubleshooting Guide

Encountering issues with dissolving this compound? Consult the table below for common problems and recommended solutions.

Problem Potential Cause Recommended Solution
Cloudy or incomplete dissolution in aqueous buffer pH of the buffer: The solubility of Avibactam sodium, a weak acid, can be influenced by pH.[11][12]Ensure the pH of your buffer is within the optimal range. While specific pH-solubility curves for Avibactam are not readily available in the literature, starting with a neutral pH (e.g., PBS at pH 7.2) is recommended.
Compound form: Avibactam sodium can exist in different solid forms, including anhydrous and various hydrate forms (monohydrate, dihydrate), which can have different dissolution rates.[13][14]If dissolution is slow, allow for additional mixing time. Sonication or gentle warming (37°C) can also be beneficial.
Low temperature: Dissolution can be slower at lower temperatures.Prepare the solution at room temperature unless otherwise specified by your protocol.
Precipitation upon addition to media Supersaturation: The final concentration in the experimental media may exceed the solubility limit under those specific conditions.Prepare a more concentrated stock solution in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in your media.
Interaction with media components: Certain salts or proteins in the media could potentially reduce solubility.Perform a small-scale pilot test to check for compatibility before preparing a large volume.
Inconsistent results between experiments Solution instability: Aqueous solutions of this compound have limited stability.Always prepare fresh aqueous solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.
Hygroscopic nature of the powder: The powder may absorb moisture from the air, which can affect weighing accuracy.Store the powder in a desiccator and handle it quickly in a low-humidity environment.

Data Presentation

Solubility of this compound
Solvent Approximate Solubility Source
Water≥ 200 mg/mLMedChemExpress
Water61 mg/mLSelleck Chemicals[5]
DMSO~5 mg/mLCayman Chemical[4]
DMSO61 mg/mLSelleck Chemicals[5]
Dimethylformamide (DMF)~5 mg/mLCayman Chemical[4]
PBS (pH 7.2)~10 mg/mLCayman Chemical[4]

Note: Solubility can vary between batches and suppliers. Always refer to the product-specific datasheet.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in Water
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Solvent Addition: Add the appropriate volume of sterile, purified water (e.g., for 10 mg of powder, add 1 mL of water to achieve a 10 mg/mL concentration).

  • Dissolution: Vortex the tube gently until the powder is completely dissolved. If needed, sonicate for short intervals or warm the solution to 37°C.

  • Sterilization (Optional): If required for your experiment, sterilize the solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Use the freshly prepared aqueous solution immediately. For short-term storage, keep on ice. For longer-term storage, it is recommended to prepare aliquots of a stock solution in DMSO and store at -80°C.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assays

This protocol is based on the broth microdilution method.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 1 mg/mL in sterile water), as described in Protocol 1.

  • Prepare Intermediate Dilution: Dilute the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested in the MIC panel.

  • Serial Dilutions: In a 96-well microtiter plate, add a defined volume of broth to all wells except the first column. Add a volume of the intermediate dilution to the first and second wells of each row to be tested.

  • Perform Serial Dilutions: Perform two-fold serial dilutions by transferring a set volume of the solution from the second well to the third, and so on, down the plate.

  • Inoculum Preparation: Prepare a bacterial inoculum as per standard protocols (e.g., CLSI guidelines) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the Avibactam dilutions and the growth control wells.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific bacterial strain being tested.

  • Reading Results: Determine the MIC as the lowest concentration of Avibactam that completely inhibits visible bacterial growth.

Mandatory Visualizations

Signaling Pathway: Mechanism of Avibactam Inhibition

Avibactam_Mechanism Serine_OH Serine Residue (Ser70) Acyl_Enzyme Covalent Acyl-Enzyme Intermediate (Stable) Avibactam Avibactam Avibactam->Serine_OH Acylation (Ring Opening) Regenerated_Enzyme Regenerated Active β-Lactamase Acyl_Enzyme->Regenerated_Enzyme Deacylation (Slow, Reversible) Regenerated_Avibactam Regenerated Avibactam Acyl_Enzyme->Regenerated_Avibactam

Caption: Covalent inhibition of β-lactamase by Avibactam.

Experimental Workflow: Solution Preparation

Solution_Preparation_Workflow start Start: Avibactam Sodium Hydrate (Powder) weigh 1. Weigh Powder start->weigh dissolve 2. Dissolve in Appropriate Solvent (e.g., Water, DMSO) weigh->dissolve stock_solution 3. Concentrated Stock Solution dissolve->stock_solution storage 4. Aliquot and Store (-20°C or -80°C) stock_solution->storage For Storage dilute 5. Dilute to Working Concentration in Experimental Medium stock_solution->dilute For Immediate Use storage->dilute working_solution 6. Ready-to-Use Working Solution dilute->working_solution experiment End: Use in Experiment working_solution->experiment

References

Technical Support Center: Avibactam Sodium Hydrate Purity Analysis and Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Avibactam Sodium Hydrate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purity analysis, impurity profiling, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can be categorized into three main types:

  • Related Substances: These are structurally similar compounds formed during the synthesis process. Examples include stereoisomers (like (2S,5S)-Avibactam Sodium Salt), precursors, and by-products of side reactions.[1][2]

  • Degradation Products: These impurities form when Avibactam is exposed to stress conditions such as acid, base, oxidation, heat, or light.[1][3] Forced degradation studies are performed to identify these potential degradants.

  • Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[4][5] Their limits are governed by guidelines such as USP <467> and ICH Q3C.[4][5][6][7]

Q2: Which analytical techniques are most suitable for Avibactam purity and impurity analysis?

A2: The most commonly employed analytical techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for the quantitative determination of purity and the detection and quantification of related substances and degradation products.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification and structural elucidation of unknown impurities and degradation products.[8][10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of Avibactam and its impurities.[14][15][16]

  • Gas Chromatography (GC): The standard technique for the analysis of residual solvents as per USP <467>.[4]

Q3: What are the regulatory guidelines for controlling impurities in this compound?

A3: The International Council for Harmonisation (ICH) guidelines are paramount. Specifically:

  • ICH Q3A(R2): This guideline outlines the thresholds for reporting, identifying, and qualifying impurities in new drug substances based on the maximum daily dose.[6][17][18][19][20]

  • ICH Q3C: This guideline provides permissible daily exposures for residual solvents.[18]

  • USP General Chapter <467>: This chapter provides specific limits and testing procedures for residual solvents in pharmaceuticals.[4][5][7]

Data Presentation

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities
Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2)[6][19]
Table 2: Common Impurities of this compound
Impurity NameType
(2S,5S)-Avibactam Sodium SaltIsomeric Impurity
Descarbonyl AvibactamDegradation Product/Process Impurity
(2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamideProcess Impurity/Intermediate
Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylateProcess Impurity/Intermediate
(2S,5R)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfateRelated Substance
This table lists some of the known impurities. A comprehensive impurity profile should be established for each specific manufacturing process.[2][21]

Experimental Protocols

Protocol 1: Purity Analysis by RP-HPLC

This protocol is a representative method for the purity analysis of this compound.

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a solution of 0.02 M potassium dihydrogen phosphate and adjust the pH to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18 (e.g., Inertsil ODS, 4.6 x 150 mm, 5 µm) or equivalent.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

    • Elution Mode: Isocratic or gradient elution may be used depending on the impurity profile. A typical isocratic mobile phase composition is a 30:70 (v/v) mixture of Mobile Phase A and Methanol.[9]

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or water) to obtain a known concentration.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the same diluent to achieve a similar concentration as the standard solution.

  • Analysis:

    • Inject the blank (diluent), followed by the standard solution (in replicate) and then the sample solution(s) into the HPLC system.

    • Identify the Avibactam peak based on the retention time of the standard.

    • Calculate the purity of the sample by comparing the peak area of Avibactam in the sample chromatogram to that in the standard chromatogram.

    • Quantify impurities using appropriate methods (e.g., area normalization or relative response factors if known).

Protocol 2: Impurity Identification by LC-MS/MS

This protocol outlines a general procedure for identifying unknown impurities.

  • Liquid Chromatography (LC) Method:

    • Develop an HPLC method similar to the purity analysis method, but ensure the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium formate or formic acid instead of phosphate buffers).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to obtain comprehensive data.

    • Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Data Acquisition: Acquire full scan MS data to determine the molecular weights of the impurities and MS/MS data to obtain fragmentation patterns for structural elucidation.

  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration suitable for detecting minor impurities.

    • Forced degradation samples can also be analyzed to identify potential degradation products.

  • Data Analysis:

    • Extract the mass spectra of the impurity peaks from the total ion chromatogram.

    • Determine the elemental composition of the impurities from their accurate mass measurements.

    • Propose potential structures based on the fragmentation patterns observed in the MS/MS spectra and knowledge of the synthetic process and degradation pathways.

Protocol 3: Structural Confirmation by NMR

This protocol provides a general workflow for using NMR to confirm the structure of Avibactam and its isolated impurities.

  • Sample Preparation:

    • Isolate the impurity of interest using techniques like preparative HPLC.

    • Dissolve a sufficient amount of the isolated impurity or the Avibactam sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • NMR Experiments:

    • Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals.

    • Acquire a one-dimensional ¹³C NMR spectrum to observe the carbon signals.

    • Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons.

  • Data Interpretation:

    • Assign the proton and carbon signals to the respective atoms in the proposed structure.

    • Confirm the overall structure and stereochemistry by analyzing the coupling constants and through-space correlations (if NOESY is performed).

Mandatory Visualizations

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample HPLC HPLC-UV (Purity Assay & Impurity Quantification) Sample->HPLC LC_MS LC-MS/MS (Impurity Identification) Sample->LC_MS GC GC-FID/MS (Residual Solvents) Sample->GC Standard Reference Standard Standard->HPLC Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidative, Thermal, Photolytic) Forced_Degradation->HPLC Forced_Degradation->LC_MS Purity_Calc Calculate Purity (%) HPLC->Purity_Calc Impurity_Profile Generate Impurity Profile HPLC->Impurity_Profile NMR NMR (Structural Confirmation) LC_MS->NMR Isolate Impurity for Structure_Elucid Elucidate Impurity Structures LC_MS->Structure_Elucid NMR->Structure_Elucid Report Final Report (CoA, Stability Data) GC->Report Purity_Calc->Report Impurity_Profile->Report Structure_Elucid->Report

Caption: Workflow for Purity Analysis and Impurity Profiling of Avibactam.

HPLC_Troubleshooting_Workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start HPLC Problem Observed (e.g., Peak Tailing, Retention Time Drift, Baseline Noise) Peak_Tailing Peak Tailing/Fronting? Start->Peak_Tailing RT_Drift Retention Time Drift? Start->RT_Drift Baseline_Noise Baseline Noise/Drift? Start->Baseline_Noise Check_pH Check Mobile Phase pH (Is it close to pKa?) Peak_Tailing->Check_pH Yes Check_Column Column Overload or Degradation? Peak_Tailing->Check_Column Yes Check_Solvent Injection Solvent Mismatch? Peak_Tailing->Check_Solvent Yes Adjust_pH Adjust pH away from pKa Check_pH->Adjust_pH Reduce_Load Reduce Injection Volume Check_Column->Reduce_Load Use_Guard_Column Use Guard Column / Replace Column Check_Column->Use_Guard_Column Match_Solvent Dissolve Sample in Mobile Phase Check_Solvent->Match_Solvent Check_Flow Check Flow Rate & Leaks RT_Drift->Check_Flow Yes Check_Temp Check Column Temperature RT_Drift->Check_Temp Yes Check_MP Mobile Phase Composition Changed? RT_Drift->Check_MP Yes Fix_Leaks Fix Leaks / Calibrate Pump Check_Flow->Fix_Leaks Stabilize_Temp Ensure Stable Temperature Check_Temp->Stabilize_Temp Prepare_Fresh_MP Prepare Fresh Mobile Phase Check_MP->Prepare_Fresh_MP Check_Degas Improper Degassing? Baseline_Noise->Check_Degas Yes Check_Contamination Contaminated Mobile Phase/Detector? Baseline_Noise->Check_Contamination Yes Check_Lamp Detector Lamp Issue? Baseline_Noise->Check_Lamp Yes Degas_MP Degas Mobile Phase Check_Degas->Degas_MP Flush_System Flush System / Use High Purity Solvents Check_Contamination->Flush_System Replace_Lamp Replace Lamp Check_Lamp->Replace_Lamp

Caption: Logical Workflow for Troubleshooting Common HPLC Issues.

Troubleshooting Guides

Issue 1: Peak Tailing in Avibactam Chromatogram
  • Symptom: The Avibactam peak or impurity peaks show an asymmetric shape with a trailing edge.

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: Avibactam has polar functional groups that can interact with active silanol groups on the silica-based column packing.

      • Solution: Use a well-end-capped column. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to mask the silanol groups.

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of Avibactam or an impurity, it can exist in both ionized and non-ionized forms, leading to peak tailing.

      • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analyte. For Avibactam, a lower pH (e.g., pH 3.0) is often used to ensure it is in a single ionic state.[9]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and re-inject.

    • Extra-column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening and tailing.

      • Solution: Use tubing with a smaller internal diameter and minimize the length.

Issue 2: Retention Time Drift for Avibactam Peak
  • Symptom: The retention time of the Avibactam peak consistently increases or decreases over a series of injections.

  • Possible Causes & Solutions:

    • Column Equilibration: Insufficient equilibration time with the mobile phase, especially when using ion-pairing agents or buffers. Avibactam is polar and may require longer equilibration.

      • Solution: Ensure the column is equilibrated for a sufficient time (e.g., 10-20 column volumes) before starting the analysis.

    • Mobile Phase Composition Change: Evaporation of the more volatile organic component of the mobile phase or degradation of mobile phase additives.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

    • Temperature Fluctuations: Inconsistent column temperature can significantly affect retention times.

      • Solution: Use a column oven to maintain a constant and uniform temperature.[11]

    • Flow Rate Instability: A leak in the system or a malfunctioning pump can cause the flow rate to change.

      • Solution: Check for leaks at all fittings. If no leaks are found, check the pump's performance and calibrate if necessary.[22]

Issue 3: Baseline Noise or Drift
  • Symptom: The chromatogram baseline is not smooth, showing high-frequency noise or a gradual upward or downward drift.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty detector flow cell can cause a noisy or drifting baseline.

      • Solution: Use high-purity HPLC-grade solvents. Flush the system and detector cell with a strong solvent like isopropanol.

    • Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing noise.

      • Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.

    • Failing Detector Lamp: An aging UV detector lamp can result in decreased energy output and increased noise.

      • Solution: Check the lamp's energy output and replace it if it is below the manufacturer's recommended level.

    • Mobile Phase Mixing Issues (for gradient elution): Incomplete mixing of gradient solvents can cause baseline fluctuations.

      • Solution: Ensure the pump's mixer is functioning correctly. Premixing the mobile phase for isocratic runs can also help.

References

Technical Support Center: Avibactam Sodium Hydrate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Avibactam sodium hydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of Avibactam in aqueous solutions?

A1: The main factors contributing to the degradation of Avibactam in solution are temperature, pH, and storage duration.[1][2] Higher temperatures significantly accelerate the rate of degradation.[3] The stability of Avibactam is also influenced by the type of diluent and the presence of other substances, such as β-lactamase enzymes.[4]

Q2: What is the recommended temperature for storing Avibactam solutions?

A2: For short-term storage (up to 24 hours), it is recommended to keep Avibactam solutions refrigerated at 2°C to 8°C (36°F to 46°F).[2][5] If immediate use is intended, solutions can be kept at room temperature for up to 12 hours.[2][5] For longer-term storage, aliquots should be stored at -80°C.[1]

Q3: How does pH affect the stability of Avibactam in solution?

A3: While specific studies on a wide pH range for Avibactam alone are not extensively detailed in the provided results, its stability is generally assessed in buffered solutions, often with a pH around 4, for analytical purposes.[6][7] The β-lactam core of similar molecules is susceptible to hydrolysis under both acidic and alkaline conditions.[1] It is crucial to maintain the recommended pH for your specific experimental setup to minimize degradation.

Q4: Can I use common buffers like PBS to dissolve Avibactam?

A4: While specific compatibility data with all common buffers is not available, studies have utilized mixed phosphate buffers (pH 4) for analytical method development.[6][7] When preparing solutions for enzymatic or cell-based assays, it is crucial to verify the compatibility of your chosen buffer system with Avibactam's stability under your experimental conditions. A pilot stability study is recommended.

Q5: What are the known degradation products of Avibactam in solution?

A5: With the exception of KPC-2, which showed a slow hydrolytic route involving fragmentation of the acyl-avibactam complex, inhibited enzyme forms were generally stable to rearrangement or hydrolysis.[4] The primary degradation pathway of Avibactam itself in solution involves hydrolysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of inhibitory activity in my assay. Degradation of Avibactam in the stock solution or assay buffer.Prepare fresh Avibactam stock solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C in aliquots to avoid multiple freeze-thaw cycles. Pre-incubate your assay components for the shortest time necessary. Run a control to test the stability of Avibactam in your assay buffer over the time course of your experiment.
Inconsistent results between experiments. Inconsistent handling and storage of Avibactam solutions.Standardize your protocol for solution preparation, storage, and handling. Use a calibrated pH meter and ensure consistent temperature control. Aliquot stock solutions to minimize contamination and degradation from repeated handling.
Precipitate formation in the solution. Poor solubility or degradation leading to insoluble products.Ensure the this compound is fully dissolved. You may need to gently vortex. If precipitation occurs upon storage, the solution may have degraded and should be discarded. Prepare fresh solution.
Unexpected peaks in my analytical chromatogram (e.g., HPLC). Presence of degradation products.Conduct forced degradation studies (acid, base, oxidation, heat) to identify the retention times of potential degradation products.[1] This will help in distinguishing the parent compound from its degradants. Ensure the purity of your this compound starting material.

Quantitative Data Summary

The stability of Avibactam is often evaluated in combination with Ceftazidime. The following tables summarize the stability of Avibactam under various conditions.

Table 1: Stability of Avibactam in 0.9% Sodium Chloride (w/v) in Elastomeric Devices [1]

Storage ConditionLow Dose (375 mg / 240 mL)Intermediate Dose (750 mg / 240 mL)High Dose (1500 mg / 240 mL)
Fridge (2°C–8°C) for 14 days >95% remaining>95% remaining (Easypump), <95% after 10 days (Dosi-Fuser)<95% remaining after 10 days
In-use (32°C) for 24h (after fridge storage) ≤10% degradation>10% degradation after 12h>10% degradation after 12h

Table 2: General Stability of Ceftazidime/Avibactam Solutions [2][3][5][8]

DiluentStorage TemperatureDurationStability
0.9% NaCl or 5% DextroseRoom Temperature12 hoursStable
0.9% NaCl or 5% DextroseRefrigerated (2°C–8°C)24 hoursStable
Polypropylene infusion bags4°C72 hours>90% of initial concentration
Polypropylene infusion bags25°C48 hours>90% of initial concentration
Polypropylene infusion bags32°C30 hours>90% of initial concentration
Polypropylene infusion bags37°C12 hours<90% of initial concentration
Polyisoprene elastomeric devices37°C12 hours (in NaCl)<90% of initial concentration

Experimental Protocols

Protocol: Stability Testing of Avibactam in Solution by RP-HPLC

This protocol outlines a general procedure for assessing the stability of Avibactam in a specific buffer or solution.

1. Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (or other buffer of interest)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC system with UV detector

  • C18 analytical column (e.g., Hypersil ODS, 150x4.6mm, 5µm)[7]

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of mixed phosphate buffer (pH adjusted to 4 with orthophosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.[6][7] Filter and degas the mobile phase.

  • Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).[6]

  • Test Solution: Prepare the Avibactam solution in the buffer/diluent you wish to test at the desired concentration.

3. Stability Study Setup:

  • Divide the test solution into several aliquots in appropriate vials.

  • Store the aliquots under different conditions (e.g., 2-8°C, room temperature, 32°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each storage condition.

4. HPLC Analysis:

  • Chromatographic Conditions:

    • Column: C18 analytical column

    • Mobile Phase: Phosphate buffer (pH 4): Acetonitrile (60:40)[6][7]

    • Flow Rate: 1.0 mL/min[7]

    • Detection Wavelength: 231 nm[6][7]

    • Injection Volume: 10-20 µL

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the initial retention time and peak area of Avibactam.

    • Inject the samples from each time point and storage condition.

    • Record the chromatograms and integrate the peak area for Avibactam.

5. Data Analysis:

  • Calculate the percentage of Avibactam remaining at each time point compared to the initial (time 0) concentration.

  • Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Stability Study cluster_analysis Analysis prep_mobile Prepare Mobile Phase (Phosphate Buffer:ACN) hplc RP-HPLC Analysis prep_mobile->hplc prep_std Prepare Avibactam Standard Solution prep_std->hplc prep_test Prepare Avibactam Test Solution in Buffer storage Aliquot and Store under different conditions (Temp, Time) prep_test->storage storage->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for Avibactam Stability Testing.

degradation_factors cluster_factors Influencing Factors cluster_outcome Outcome Temp Temperature Degradation Avibactam Degradation Temp->Degradation pH pH pH->Degradation Time Storage Time Time->Degradation Buffer Buffer Composition Buffer->Degradation

Caption: Factors Influencing Avibactam Degradation.

References

Addressing variability in Avibactam enzymatic assay results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for avibactam enzymatic assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address variability in their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my IC50 values for avibactam inconsistent across experiments?

Inconsistent IC50 values are a common issue and can stem from several factors:

  • Reagent Stability: Avibactam is susceptible to degradation in aqueous solutions.[1] Prepare fresh solutions for each experiment. If using stock solutions, ensure they are stored correctly (aliquoted, frozen) and have not undergone multiple freeze-thaw cycles. The stability of avibactam is known to be affected by temperature and storage time.[1]

  • Enzyme Activity & Stability: The specific activity of your β-lactamase preparation can vary between lots. Furthermore, improper storage or handling can lead to a loss of activity over time. Always run a control with uninhibited enzyme to ensure its activity is within the expected range.

  • Incubation Times: Avibactam is a covalent, reversible inhibitor.[2][3] The pre-incubation time of the enzyme with avibactam before adding the substrate is critical. Insufficient or inconsistent pre-incubation can lead to incomplete inhibition and variable results. The time to reach equilibrium can differ depending on the specific enzyme.[2]

  • Assay Conditions: Minor variations in pH, temperature, and buffer composition can significantly impact enzyme kinetics and inhibitor potency.[4] Maintain strict consistency in all assay parameters.

Q2: My enzyme shows lower-than-expected inhibition by avibactam. What is the likely cause?

Several factors can lead to reduced avibactam potency:

  • Enzyme Identity and Purity: Confirm the identity and purity of your β-lactamase. The potency of avibactam varies significantly against different β-lactamase classes (A, C, and D) and even against variants within the same class.[2][5] For example, avibactam is a more potent inhibitor of TEM-1 and CTX-M-15 than KPC-2.[2]

  • Specific Mutations: Resistance to avibactam can be caused by amino acid substitutions in the β-lactamase enzyme, particularly in the Ω-loop region of KPC enzymes.[6][7] If you are using an enzyme from a clinical isolate or a recombinant variant, it may harbor mutations that reduce avibactam binding or efficacy.

  • Substrate Competition: If the concentration of the chromogenic substrate (e.g., nitrocefin) is too high, it may compete with avibactam for access to the enzyme's active site, leading to an artificially high IC50 value.

Q3: I'm observing a high background signal or rapid non-enzymatic substrate hydrolysis. How can I resolve this?

High background can obscure your results. Consider the following:

  • Substrate Instability: Chromogenic substrates like nitrocefin can be unstable, especially in certain buffers or at non-optimal pH. Prepare the substrate solution fresh and protect it from light. Run a "no enzyme" control to measure the rate of non-enzymatic hydrolysis.

  • Buffer Components: Ensure your assay buffer does not contain components that interfere with the substrate or the absorbance reading at the detection wavelength.

  • Plate Reader Settings: Optimize your plate reader's settings. Ensure you are reading at the correct wavelength for your substrate (e.g., ~490 nm for hydrolyzed nitrocefin) and that the gain settings are appropriate.[2][5]

Q4: How should I prepare and store my avibactam and enzyme stocks to ensure consistency?

Proper handling of reagents is fundamental for reproducible results.

  • Avibactam: Reconstitute avibactam powder in a suitable buffer (e.g., sterile water or buffer from the assay). For long-term storage, create single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles. Based on stability data for the clinical formulation, reconstituted solutions should be used within 12 hours at room temperature or 24 hours if refrigerated at 2-8°C.[1][8]

  • Enzyme: Store the enzyme according to the manufacturer's instructions, typically in a glycerol-containing buffer at -20°C or -80°C. When preparing working dilutions, use cold buffers and keep the enzyme on ice to maintain its activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to avibactam's stability and inhibitory activity.

Table 1: Stability of Reconstituted Ceftazidime/Avibactam Solution Data derived from the clinical formulation (Avycaz) and provides a general guideline for avibactam's stability in aqueous solution.

Storage ConditionStability Duration
Room TemperatureUp to 12 hours[1][8]
Refrigerated (2-8°C)Up to 24 hours[1][8]

Table 2: Kinetic Parameters of Avibactam Inhibition Against Various β-Lactamases

EnzymeClassk₂/Kᵢ (M⁻¹s⁻¹)k_off (s⁻¹)Half-life (min)
CTX-M-15A1.0 x 10⁵2.9 x 10⁻⁴40
KPC-2A4.0 x 10³1.4 x 10⁻⁴82
E. cloacae P99 AmpCC-3.8 x 10⁻⁵300
P. aeruginosa PAO1 AmpCC-1.9 x 10⁻³6
OXA-10D1.1 x 10¹1.5 x 10⁻⁶~7700
OXA-48D1.3 x 10³1.2 x 10⁻⁵~960

(Data sourced from Ehmann et al., 2013)[5]

Table 3: Comparative IC50 Values for Avibactam IC50 values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, pre-incubation time) and should be considered relative.

EnzymeClassAvibactam IC50 (nM)
CTX-M-15A8
KPC-2A29
L2A3.4
TEM-1APotent inhibition noted
AmpCCPotent inhibition noted

(Data compiled from multiple sources)[2][9]

Experimental Protocols & Visualizations

General Protocol for Avibactam Enzymatic Assay

This protocol provides a general framework for determining the IC50 of avibactam against a serine β-lactamase using a chromogenic substrate like nitrocefin.

1. Materials and Reagents:

  • Purified β-lactamase enzyme

  • Avibactam powder

  • Nitrocefin (or other suitable chromogenic substrate)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • DMSO (for dissolving compounds if necessary)

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at ~490 nm

2. Reagent Preparation:

  • Enzyme Stock: Prepare a concentrated stock of the enzyme in a suitable storage buffer. Just before the assay, dilute the enzyme to a working concentration (e.g., 2X the final assay concentration) in cold assay buffer. The final concentration should provide a linear rate of substrate hydrolysis for the duration of the measurement period.

  • Avibactam Stock: Prepare a high-concentration stock solution of avibactam (e.g., 10 mM) in water or assay buffer. Create a serial dilution series (e.g., 2X final concentration) in assay buffer to cover the expected inhibitory range.

  • Substrate Solution: Prepare a stock solution of nitrocefin in DMSO. Dilute to a working concentration (e.g., 200 µM) in assay buffer immediately before use. Protect from light.

3. Assay Procedure:

  • Plate Setup: Add 50 µL of assay buffer to each well of a 96-well plate. Add 50 µL of each avibactam dilution to the appropriate wells, creating a concentration gradient. Include "inhibitor-free" wells for the 100% activity control and "enzyme-free" wells for the background control.

  • Pre-incubation: Add 50 µL of the 2X enzyme working solution to each well (except the "enzyme-free" background controls).

  • Incubate: Mix the plate gently and pre-incubate the enzyme and avibactam mixture for a defined period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[2] This step is crucial for allowing the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the 2X nitrocefin solution to all wells to initiate the reaction. The final volume should be 200 µL.

  • Measure Absorbance: Immediately begin monitoring the change in absorbance at ~490 nm in a microplate reader. Collect data kinetically (e.g., every 30 seconds for 10-15 minutes).

4. Data Analysis:

  • Calculate Rates: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Correct for Background: Subtract the rate of the "enzyme-free" control from all other wells.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate of inhibited well / Rate of uninhibited control))

  • Determine IC50: Plot the % Inhibition against the logarithm of the avibactam concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualized Workflows and Logic

AssayWorkflow A Reagent Preparation (Enzyme, Avibactam, Substrate) B Plate Setup (Add buffer, Add Avibactam dilutions) A->B C Enzyme Addition & Pre-incubation (Enzyme + Avibactam) B->C D Reaction Initiation (Add Nitrocefin Substrate) C->D E Kinetic Measurement (Monitor Absorbance at 490 nm) D->E F Data Analysis (Calculate Rates, % Inhibition, IC50) E->F

Caption: General experimental workflow for an Avibactam enzymatic assay.

TroubleshootingTree Start Inconsistent or Unexpected Assay Results Q1 Is the uninhibited enzyme activity low or variable? Start->Q1 A1_Yes Check Enzyme: - Aliquot and store properly - Verify activity of new lots - Keep on ice during use Q1->A1_Yes Yes Q2 Are IC50 values high or variable? Q1->Q2 No A2_Yes Check Reagents & Protocol: - Prepare fresh Avibactam solution - Control pre-incubation time/temp - Verify enzyme variant identity Q2->A2_Yes Yes Q3 Is background signal high? Q2->Q3 No A3_Yes Check Substrate & Buffer: - Prepare fresh substrate - Run 'no-enzyme' control - Check for buffer interference Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for common assay issues.

Mechanism cluster_0 Avibactam Inhibition Mechanism E β-Lactamase (Active Serine) EI Initial Complex (Non-covalent) E->EI I Avibactam I->EI + E_I Acyl-Enzyme Complex (Covalent, Reversible) EI->E_I Acylation (k_on) E_I->EI Deacylation (k_off, slow)

Caption: Simplified mechanism of reversible covalent inhibition by Avibactam.

References

Technical Support Center: Optimization of Avibactam Concentration in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avibactam in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of avibactam to use in a cell-based assay?

A1: The optimal concentration of avibactam is assay-dependent. For antimicrobial susceptibility testing (AST) in combination with ceftazidime, a fixed concentration of 4 µg/mL avibactam is widely recommended.[1][2][3] This concentration has been shown to effectively differentiate between susceptible and resistant bacterial isolates producing Class A, C, and some D β-lactamases.[1][3] For other applications, such as potentiation or checkerboard assays, a range of concentrations should be tested to determine the optimal synergistic effect with the partner β-lactam.[4][5]

Q2: What is the mechanism of action of avibactam?

A2: Avibactam is a non-β-lactam β-lactamase inhibitor. It works by covalently binding to the active site of serine-based β-lactamases, which are enzymes produced by bacteria that degrade β-lactam antibiotics. This binding is reversible, but it effectively inactivates the β-lactamase, thereby protecting the partner β-lactam antibiotic (e.g., ceftazidime, aztreonam) from hydrolysis and restoring its antibacterial activity.[6] Avibactam is effective against Ambler Class A, Class C, and some Class D β-lactamases.[6][7] It is not active against Class B metallo-β-lactamases.[6]

Q3: Is avibactam stable in cell culture media?

A3: Avibactam is relatively stable in aqueous solutions and standard in vitro media compared to some β-lactam antibiotics.[8][9][10] However, its stability can be affected by factors such as pH, temperature, and the specific components of the culture medium.[8][9] For long-term experiments, it is advisable to prepare fresh solutions or determine the degradation rate under your specific experimental conditions. One study reported a degradation half-life of 446 hours for avibactam in cation-adjusted Mueller-Hinton broth (CA-MHB) at pH 7.25.[8] In another study, after 14 days of refrigerated storage and 24 hours at 32°C, the remaining avibactam was between 83.2% and 93.1%.[9]

Q4: Does avibactam have any intrinsic antibacterial activity?

A4: Avibactam alone generally displays no significant antimicrobial activity against most bacteria.[11] However, at higher concentrations (≥8 µg/mL), some intrinsic activity against certain Enterobacteriaceae has been observed, which is thought to be due to binding to penicillin-binding proteins (PBPs).[1]

Q5: Can avibactam be used in assays with eukaryotic (mammalian) cells?

A5: While the primary application of avibactam is in antibacterial assays, it can be used in studies involving eukaryotic cells, for example, to investigate cytotoxicity or off-target effects. Some studies have shown that β-lactam antibiotics can have effects on eukaryotic cells, such as interfering with DNA replication.[12] It is important to perform appropriate controls to assess the direct effects of avibactam on the eukaryotic cells in your assay system.

Troubleshooting Guides

Issue 1: High variability or poor reproducibility in Minimum Inhibitory Concentration (MIC) assays.

Possible Causes and Solutions:

  • Inoculum Effect: A significant increase in MIC can be observed with a higher bacterial inoculum.[13][14]

    • Solution: Strictly standardize the inoculum preparation to a 0.5 McFarland standard. Perform colony counts to verify the inoculum density.

  • Instability of Avibactam or Partner Antibiotic: Degradation of the compounds during incubation can lead to inconsistent results.

    • Solution: Prepare fresh stock solutions for each experiment. For longer incubation times, consider the stability of both avibactam and the partner antibiotic in your specific medium and at the incubation temperature.[11][15]

  • Pipetting Errors: Inaccurate dispensing of reagents can lead to significant variability.

    • Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions and change tips between different reagents and concentrations.

  • Media Composition: The pH and specific components of the growth medium can influence the activity of the antibiotics.

    • Solution: Use standardized and quality-controlled media. Ensure the pH of the media is within the recommended range for the assay.

  • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compounds and affect cell growth.

    • Solution: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to minimize evaporation.

Issue 2: No potentiation of the partner antibiotic is observed.

Possible Causes and Solutions:

  • Incorrect Avibactam Concentration: The concentration of avibactam may be too low to effectively inhibit the β-lactamases produced by the test organism.

    • Solution: Perform a dose-response experiment with a range of avibactam concentrations (e.g., 0.5, 1, 2, 4, 8, 16 µg/mL) to determine the optimal concentration for potentiation.[11]

  • Presence of Metallo-β-Lactamases (MBLs): Avibactam is not effective against Class B MBLs.

    • Solution: Test your bacterial strain for the presence of MBLs using molecular methods or phenotypic tests (e.g., using MBL inhibitors like EDTA). If MBLs are present, avibactam will not potentiate most β-lactams.

  • Other Resistance Mechanisms: The bacterial strain may possess other resistance mechanisms that are not affected by avibactam, such as drug efflux pumps or alterations in penicillin-binding proteins (PBPs).

    • Solution: Investigate the presence of other resistance mechanisms in your bacterial strain.

Issue 3: Unexpected results in a checkerboard assay.

Possible Causes and Solutions:

  • Incorrect Drug Dilution Series: Errors in preparing the serial dilutions of one or both compounds will lead to inaccurate Fractional Inhibitory Concentration (FIC) index calculations.

    • Solution: Carefully prepare and verify the concentrations of your stock solutions and the dilution series in the checkerboard plate.

  • Difficult Interpretation of Growth: Subjective determination of growth inhibition can lead to errors in MIC determination.

    • Solution: Use a plate reader to measure optical density (OD) for a more objective measure of growth. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Complex Drug Interactions: The interaction between the two compounds may not be a simple synergistic, additive, or antagonistic relationship.

    • Solution: Carefully calculate the FIC index for each well showing growth inhibition to determine the nature of the interaction. The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[16]

Data Presentation

Table 1: Recommended Fixed Concentrations of Avibactam in Combination with β-Lactams for Susceptibility Testing.

β-Lactam PartnerRecommended Fixed Avibactam Concentration (µg/mL)Target OrganismsReference(s)
Ceftazidime4Enterobacteriaceae, Pseudomonas aeruginosa[1][2][3]
Aztreonam4Metallo-β-lactamase-producing Enterobacterales[17]
Ceftibuten4Enterobacterales

Table 2: Effect of Increasing Avibactam Concentration on Ceftazidime MICs against Resistant Enterobacteriaceae and P. aeruginosa.

Avibactam Concentration (µg/mL)Ceftazidime MIC50 (µg/mL) for EnterobacteriaceaeCeftazidime MIC90 (µg/mL) for EnterobacteriaceaeCeftazidime MIC50 (µg/mL) for P. aeruginosaCeftazidime MIC90 (µg/mL) for P. aeruginosaReference(s)
0>256>25664256[4]
10.54832[4]
20.252416[4]
40.251416[4][5]
80.25128[4]
160.250.528[4]

Data adapted from checkerboard assays with ceftazidime-resistant strains.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay with a Fixed Concentration of Avibactam
  • Prepare Bacterial Inoculum: From a fresh culture plate, suspend bacterial colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic and Avibactam Solutions: Prepare a stock solution of the β-lactam antibiotic at a concentration that will allow for a serial two-fold dilution series. Prepare a stock solution of avibactam.

  • Prepare Assay Plate: In a 96-well microtiter plate, add a constant concentration of avibactam (e.g., 4 µg/mL) to each well that will contain the β-lactam antibiotic.

  • Create Serial Dilutions: Perform a serial two-fold dilution of the β-lactam antibiotic across the microtiter plate in the wells containing avibactam.

  • Inoculate Plate: Add the prepared bacterial inoculum to each well. Include a growth control well (bacteria and broth only) and a sterility control well (broth only).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the β-lactam antibiotic in the presence of the fixed avibactam concentration that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Prepare Bacterial Inoculum: Prepare the bacterial inoculum as described in Protocol 1.

  • Prepare Drug Solutions: Prepare stock solutions of Drug A (e.g., a β-lactam) and Drug B (avibactam) at four times the highest desired concentration in the plate.

  • Set up the Plate:

    • In a 96-well plate, add 50 µL of broth to all wells.

    • Add 100 µL of the Drug A stock solution to the first column and perform a serial two-fold dilution across the plate (columns 1-10), discarding the last 50 µL from column 10. Wells in column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.

    • Add 100 µL of the Drug B stock solution to the first row and perform a serial two-fold dilution down the plate (rows A-G), discarding the last 50 µL from row G. Wells in row H will serve as the control for Drug A alone.

  • Inoculate: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).

  • Incubate: Incubate the plate at 35-37°C for 16-20 hours.

  • Read Results: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.

Visualizations

Avibactam_Mechanism_of_Action cluster_bacterium Bacterial Cell Beta_Lactam_Antibiotic β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam_Antibiotic->PBP Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Inhibits Bacterial_Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Leads to Beta_Lactamase β-Lactamase Enzyme Beta_Lactamase->Beta_Lactam_Antibiotic Hydrolyzes & Inactivates Inactive_Complex Inactive β-Lactamase-Avibactam Complex Beta_Lactamase->Inactive_Complex Avibactam Avibactam Avibactam->Beta_Lactamase Inhibits Avibactam->Inactive_Complex

Caption: Mechanism of action of avibactam in bacteria.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate with Bacteria Prep_Inoculum->Inoculate Prep_Stocks Prepare Avibactam & β-Lactam Stock Solutions Add_Avibactam Add Fixed Concentration of Avibactam Prep_Stocks->Add_Avibactam Dilute_BL Serially Dilute β-Lactam Add_Avibactam->Dilute_BL Dilute_BL->Inoculate Incubate Incubate 16-20h at 37°C Inoculate->Incubate Controls Include Growth & Sterility Controls Controls->Incubate Read_MIC Read MIC (Visual or OD) Incubate->Read_MIC

Caption: Workflow for a broth microdilution MIC assay.

Troubleshooting_Tree Start High MIC Variability or No Potentiation Check_Inoculum Is Inoculum Standardized? Start->Check_Inoculum Check_Strain Does Strain have MBLs? Check_Inoculum->Check_Strain Yes Standardize_Inoculum Action: Standardize to 0.5 McFarland Check_Inoculum->Standardize_Inoculum No Check_Concentration Is Avibactam Concentration Optimal? Check_Strain->Check_Concentration No Consider_Alternative Result: Avibactam Ineffective Check_Strain->Consider_Alternative Yes Check_Stability Are Reagents Fresh/Stable? Check_Concentration->Check_Stability Yes Optimize_Concentration Action: Perform Dose- Response Experiment Check_Concentration->Optimize_Concentration No Review_Other Review Other Factors: - Pipetting - Media - Edge Effects Check_Stability->Review_Other Yes Use_Fresh Action: Use Freshly Prepared Solutions Check_Stability->Use_Fresh No

Caption: Troubleshooting decision tree for avibactam assays.

References

Validation & Comparative

A Head-to-Head Battle of β-Lactamase Inhibitors: Avibactam Sodium Hydrate vs. Clavulanic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing struggle against antibiotic resistance, β-lactamase inhibitors have emerged as a critical tool to preserve the efficacy of β-lactam antibiotics. This guide provides a detailed, data-driven comparison of two key players in this arena: the established clavulanic acid and the newer, broad-spectrum avibactam sodium hydrate. We will delve into their distinct mechanisms of action, compare their inhibitory kinetics against clinically significant β-lactamases, and present their differential efficacy against resistant bacterial strains, all supported by experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundClavulanic Acid
Core Structure Non-β-lactam, diazabicyclooctaneβ-lactam, oxapenam
Mechanism of Inhibition Reversible, covalent carbamoylationIrreversible, covalent acylation (suicide inhibitor)
Spectrum of β-Lactamase Inhibition Broad: Class A (including ESBLs and KPCs), Class C (AmpC), and some Class DPrimarily Class A (including some ESBLs)

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between avibactam and clavulanic acid lies in their chemical interaction with the active site of β-lactamase enzymes.

Clavulanic Acid: The Suicide Inhibitor

Clavulanic acid, possessing a β-lactam ring, acts as a "suicide inhibitor".[1] It competitively binds to the active site of the β-lactamase. The enzyme's serine residue attacks the β-lactam ring of clavulanic acid, forming a covalent acyl-enzyme intermediate. This complex is relatively stable and, through a series of chemical rearrangements, leads to the irreversible inactivation of the enzyme.[1] However, this process is not perfectly efficient, and the enzyme can sometimes hydrolyze the inhibitor, leading to its consumption.

Avibactam: The Reversible Covalent Inhibitor

Avibactam, a non-β-lactam inhibitor, employs a more nuanced mechanism. It also forms a covalent bond with the serine residue in the β-lactamase active site, but this bond is a carbamoyl-enzyme complex that is reversible.[2][3][4] This means that avibactam can dissociate from the enzyme, leaving both the inhibitor and the enzyme intact.[2][3] This recyclization capacity allows a single avibactam molecule to inhibit multiple β-lactamase molecules, contributing to its high potency. The slower rate of this deacylation (ring-closing) reaction compared to the acylation (ring-opening) reaction ensures prolonged inhibition of the enzyme.

G cluster_0 Avibactam (Reversible Inhibition) cluster_1 Clavulanic Acid (Irreversible Inhibition) Avi Avibactam Complex_Avi Non-covalent Complex Avi->Complex_Avi k1 BL_Avi β-Lactamase BL_Avi->Complex_Avi Covalent_Avi Covalent Carbamoyl-Enzyme (Inactive) Complex_Avi->Covalent_Avi k2 (Acylation) Covalent_Avi->Complex_Avi k-2 (Deacylation/Recyclization) Regen_Avi Regenerated Avibactam Covalent_Avi->Regen_Avi Regen_BL_Avi Active β-Lactamase Covalent_Avi->Regen_BL_Avi CA Clavulanic Acid Complex_CA Non-covalent Complex CA->Complex_CA k1 BL_CA β-Lactamase BL_CA->Complex_CA Covalent_CA Covalent Acyl-Enzyme (Transiently Inactive) Complex_CA->Covalent_CA k2 (Acylation) Inactive_CA Irreversibly Inactivated Enzyme Covalent_CA->Inactive_CA k3 (Rearrangement)

Figure 1. Comparative mechanisms of action for avibactam and clavulanic acid.

Comparative Inhibition Kinetics

The potency and spectrum of β-lactamase inhibitors are quantitatively defined by their kinetic parameters. The following table summarizes key kinetic constants for avibactam and clavulanic acid against clinically important β-lactamases. A lower Ki (inhibition constant) indicates stronger binding, while a higher k2/Ki (second-order rate constant of acylation/carbamoylation) signifies more efficient inactivation. The koff (deacylation rate constant) is specific to reversible inhibitors like avibactam and indicates the rate of enzyme reactivation.

β-LactamaseInhibitorKi (µM)k2/Ki (M⁻¹s⁻¹)koff (s⁻¹)
Class A
TEM-1Avibactam-2.3 x 10⁵1.2 x 10⁻³
Clavulanic Acid0.83.4 x 10⁴-
CTX-M-15Avibactam-1.0 x 10⁵2.9 x 10⁻⁴
Clavulanic Acid---
KPC-2Avibactam-1.0 x 10⁴1.4 x 10⁻⁴
Clavulanic Acid---
Class C
AmpC (P. aeruginosa)Avibactam-1.9 x 10³1.9 x 10⁻³
Clavulanic Acid-Ineffective-
AmpC (E. cloacae)Avibactam-1.5 x 10³3.8 x 10⁻⁵
Clavulanic Acid-Ineffective-
Class D
OXA-10Avibactam-1.1 x 10¹1.0 x 10⁻⁵
Clavulanic Acid-Ineffective-
OXA-48Avibactam-1.4 x 10³5.0 x 10⁻⁵
Clavulanic Acid-Ineffective-

In Vitro Efficacy: A Head-to-Head Comparison

The practical consequence of these mechanistic and kinetic differences is reflected in the in vitro activity of antibiotic-inhibitor combinations against resistant bacteria. The following tables present a summary of Minimum Inhibitory Concentration (MIC) data for ceftazidime-avibactam and amoxicillin-clavulanate against various β-lactamase-producing Enterobacterales.

Table 1: Activity against ESBL-Producing Escherichia coli

Antibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Ceftazidime-Avibactam0.250.5>99%
Amoxicillin-Clavulanate16>6425-50%

Table 2: Activity against AmpC-Producing Enterobacter cloacae

Antibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Ceftazidime-Avibactam0.52>99%
Amoxicillin-Clavulanate>64>64<10%

Table 3: Activity against KPC-Producing Klebsiella pneumoniae

Antibiotic CombinationMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Ceftazidime-Avibactam0.52>98%
Amoxicillin-Clavulanate>64>64<5%

MIC values and susceptibility percentages are generalized from multiple surveillance studies and may vary based on geographic location and specific mutations.

Experimental Protocols

Determination of β-Lactamase Inhibition Kinetics using Nitrocefin

This protocol outlines a general method for determining the kinetic parameters of β-lactamase inhibitors.

Materials:

  • Purified β-lactamase enzyme

  • β-Lactamase inhibitor (Avibactam or Clavulanic Acid)

  • Nitrocefin (chromogenic substrate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the β-lactamase and inhibitor in PBS. Serially dilute the inhibitor to create a range of concentrations.

  • Reaction Setup: In a 96-well plate, add a fixed concentration of the β-lactamase enzyme to each well.

  • Inhibitor Incubation: Add varying concentrations of the inhibitor to the wells containing the enzyme. Incubate at a controlled temperature (e.g., 37°C) for a specific pre-incubation time to allow for enzyme-inhibitor binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 486 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change from yellow to red.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • For competitive inhibitors, plot 1/V₀ versus inhibitor concentration to determine the Ki.

    • For time-dependent inhibitors, plot the apparent first-order rate constant of inactivation (k_obs) against the inhibitor concentration to determine k₂/Kᵢ.

    • For reversible inhibitors like avibactam, the off-rate (k_off) can be determined by measuring the return of enzyme activity after rapid dilution of the pre-formed enzyme-inhibitor complex.

G cluster_workflow Experimental Workflow: β-Lactamase Inhibition Kinetics prep Prepare Enzyme and Inhibitor Solutions setup Set up Reaction in 96-well Plate prep->setup incubate Incubate Enzyme with Inhibitor setup->incubate initiate Initiate Reaction with Nitrocefin incubate->initiate measure Measure Absorbance at 486 nm (Kinetic) initiate->measure analyze Analyze Data to Determine Ki, k2/Ki, koff measure->analyze

Figure 2. Workflow for determining β-lactamase inhibition kinetics.

Conclusion

This compound and clavulanic acid represent two distinct and important classes of β-lactamase inhibitors. Clavulanic acid, with its irreversible mechanism, has been a valuable tool against many Class A β-lactamases. However, the emergence of broader-spectrum and more potent resistance mechanisms, such as KPC and AmpC enzymes, has highlighted its limitations. Avibactam, with its unique reversible covalent inhibition mechanism and broader spectrum of activity, offers a significant advancement in combating a wider range of clinically important β-lactamases. The experimental data clearly demonstrates the superior in vitro efficacy of avibactam-containing combinations against contemporary multidrug-resistant Gram-negative pathogens. For researchers and drug development professionals, understanding these fundamental differences is crucial for the rational design and application of novel antibacterial therapies.

References

Comparative efficacy of Avibactam and tazobactam

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Avibactam and Tazobactam

Introduction

Beta-lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is threatened by the widespread emergence of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. To counteract this resistance mechanism, β-lactam antibiotics are often co-administered with β-lactamase inhibitors. This guide provides a detailed comparison of two such inhibitors, Avibactam and Tazobactam, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Avibactam is a novel, non-β-lactam β-lactamase inhibitor.[1][2][3] It possesses a unique mechanism of action, forming a covalent but reversible bond with the serine active site of a broad spectrum of β-lactamases.[1][3][4] This reversible nature allows Avibactam to be recycled, potentially contributing to its sustained inhibitory activity.[5] Avibactam is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-48-like) β-lactamases.[2][3][5] However, it is not active against metallo-β-lactamases (MBLs) from class B.[3]

Tazobactam is a traditional β-lactamase inhibitor, structurally related to penicillins.[6][7] It acts as a "suicide inhibitor," forming an irreversible covalent bond with the β-lactamase enzyme, which leads to the enzyme's inactivation.[6][8][9] Tazobactam is primarily effective against class A β-lactamases, including the TEM, SHV, and OHIO-1 groups.[6][8] Its activity against class C and D enzymes is limited, and it does not inhibit AmpC enzymes or metallo-β-lactamases.[7]

Mechanism of Action: Avibactam vs. Tazobactam cluster_avibactam Avibactam (Reversible Inhibition) cluster_tazobactam Tazobactam (Irreversible Inhibition) Avibactam Avibactam CovalentComplex_A Reversible Covalent Complex Avibactam->CovalentComplex_A Acylation BetaLactamase_A β-Lactamase (Class A, C, some D) BetaLactamase_A->CovalentComplex_A Regenerated_A Regenerated Avibactam + Active β-Lactamase CovalentComplex_A->Regenerated_A Deacylation (Recyclization) Tazobactam Tazobactam CovalentComplex_T Stable Covalent Complex Tazobactam->CovalentComplex_T Acylation BetaLactamase_T β-Lactamase (Class A) BetaLactamase_T->CovalentComplex_T InactiveEnzyme Inactive Enzyme CovalentComplex_T->InactiveEnzyme Irreversible Inactivation

Caption: Comparative mechanisms of Avibactam and Tazobactam.

Comparative In Vitro Efficacy

The in vitro efficacy of Avibactam and Tazobactam, in combination with their respective β-lactam partners, has been evaluated against a wide range of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Activity against Enterobacteriaceae
OrganismDrug CombinationNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)% SusceptibleReference
ESBL-producing EnterobacteralesCeftazidime/Avibactam109<0.5<0.599.1%[10]
ESBL-producing EnterobacteralesCeftolozane/Tazobactam109<0.5<0.599.1%[10]
Cephalosporin-resistant EnterobacteriaceaeCeftazidime/Avibactam62--97%[11]
Cephalosporin-resistant EnterobacteriaceaeCeftolozane/Tazobactam62--65%[11]
OXA-48-producing EnterobacteriaceaeCeftazidime/Avibactam27--96%[11]
OXA-48-producing EnterobacteriaceaeCeftolozane/Tazobactam27--30%[11]
Carbapenem-resistant K. pneumoniaeCeftazidime/Avibactam22--73%[12]
Carbapenem-resistant K. pneumoniaeCeftolozane/Tazobactam22--5%[12]
Table 2: Activity against Pseudomonas aeruginosa
Isolate PhenotypeDrug CombinationNo. of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)% SusceptibleReference
Meropenem-resistantCeftazidime/Avibactam38--92%[13]
Meropenem-resistantCeftolozane/Tazobactam38--92%[13]
Ceftazidime/Carbapenem-resistantCeftazidime/Avibactam42--74%[11]
Ceftazidime/Carbapenem-resistantCeftolozane/Tazobactam42--88%[11]
Cystic Fibrosis IsolatesCeftazidime/Avibactam2732896.0%[14]
Cystic Fibrosis IsolatesCeftolozane/Tazobactam2731490.5%[14]
Meropenem-non-susceptible CF IsolatesCeftazidime/Avibactam7441686.5%[14]
Meropenem-non-susceptible CF IsolatesCeftolozane/Tazobactam742>1666.2%[14]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Materials :

    • Bacterial Isolate: A pure culture of the test organism is grown overnight on an appropriate agar medium.

    • Antimicrobial Agent: Stock solutions of the antimicrobial agents (e.g., ceftazidime/avibactam, ceftolozane/tazobactam) are prepared at a known concentration.

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used.

    • 96-Well Microtiter Plate.

  • Inoculum Preparation :

    • Several colonies of the test organism are suspended in a sterile saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution :

    • The antimicrobial agent is serially diluted (typically two-fold) across the wells of the microtiter plate using the growth medium. This creates a range of concentrations to be tested.

    • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

  • Inoculation and Incubation :

    • Each well (except the sterility control) is inoculated with the prepared bacterial suspension.

    • The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation :

    • After incubation, the plate is examined for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_iso Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Microtiter Plate Wells prep_iso->inoculation prep_drug Prepare Serial Dilutions of Antimicrobial Agent prep_drug->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation reading Visually Inspect for Growth (Turbidity) incubation->reading determination Determine Lowest Concentration with No Visible Growth (MIC) reading->determination

Caption: Experimental workflow for MIC determination.
IC₅₀ Determination for β-Lactamase Inhibition

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Enzyme and Substrate Preparation :

    • Purified β-lactamase enzyme is obtained.

    • A chromogenic substrate (e.g., nitrocefin) is prepared in a suitable buffer (e.g., phosphate buffer). Nitrocefin changes color upon hydrolysis by β-lactamase.

  • Inhibitor Preparation :

    • The inhibitor (Avibactam or Tazobactam) is prepared in a range of concentrations.

  • Assay Procedure :

    • The β-lactamase enzyme and varying concentrations of the inhibitor are pre-incubated together for a specific period to allow for binding.

    • The reaction is initiated by adding the chromogenic substrate.

    • The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance at a specific wavelength using a spectrophotometer.

  • Data Analysis :

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined relative to a control reaction with no inhibitor.

    • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Summary of Key Differences

FeatureAvibactamTazobactam
Chemical Class Non-β-lactam, diazabicyclooctaneβ-lactam, penicillanic acid sulfone
Inhibition Mechanism Covalent, ReversibleCovalent, Irreversible ("suicide" inhibitor)
Spectrum of Activity Class A (ESBL, KPC), Class C (AmpC), some Class D (OXA-48)Primarily Class A (TEM, SHV)
Clinical Partner CeftazidimePiperacillin, Ceftolozane

Conclusion

Avibactam and Tazobactam are both crucial in overcoming β-lactamase-mediated resistance, but they exhibit significant differences in their chemical structure, mechanism of action, and spectrum of activity. Avibactam, with its broader spectrum that includes carbapenemases like KPC and AmpC enzymes, and its unique reversible binding mechanism, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria.[5][15] Tazobactam remains a highly effective inhibitor of common Class A β-lactamases and is a vital component of widely used combination therapies.[6][8] The choice between these inhibitors, and their respective β-lactam partners, should be guided by local resistance patterns, the specific pathogens involved, and the class of β-lactamase enzymes suspected to be present.[15]

References

Cross-Validation of Analytical Methods for Avibactam Sodium Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Avibactam sodium hydrate, a crucial β-lactamase inhibitor. The objective is to offer a comparative analysis of reported methodologies, supported by experimental data, to aid researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. This document adheres to the principles of cross-validation, drawing upon established regulatory guidelines to ensure data integrity and reliability.

Introduction to Analytical Method Cross-Validation

The cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an analytical method is suitable for its intended purpose and that data generated by different methods are comparable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, which underscore the importance of this process.[1][2] The International Council for Harmonisation (ICH) also provides guidelines, such as Q2(R2), that detail the validation of analytical procedures.[3][4] The scientific rationale for cross-validation is to ensure that when multiple analytical methods are used, the resulting bioanalytical data are comparable, which is essential for pharmacokinetic comparisons across different clinical trials.[5]

This guide focuses on the comparative analysis of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of this compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following tables summarize the performance characteristics of different published methods.

Table 1: Comparison of Chromatographic Conditions for Avibactam Analysis

ParameterMethod 1: RP-HPLC[6]Method 2: RP-HPLCMethod 3: RP-UPLC[7]Method 4: LC-MS/MS[5][8]
Column Inertsil ODS (5 µm, 4.6 X 150 mm)Not SpecifiedHSS C18 (1.8µm, 100 x 2.1mm)Polar-modified C18 or Amide Column
Mobile Phase Potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol (30:70 v/v)Phosphate buffer and AcetonitrileWater and Acetonitrile (75:25 v/v)Not Specified
Flow Rate 1.0 ml/minNot Specified0.3 ml/minNot Specified
Detection PDA at 260 nmPDA DetectorTUV detector at 260 nmTandem Mass Spectrometry (ESI)
Retention Time 3.7 min3.725 min1.463 minNot Specified

Table 2: Comparison of Validation Parameters for Avibactam Analysis

ParameterMethod 1: RP-HPLC[6]Method 2: RP-HPLCMethod 3: RP-UPLC[7]Method 4: LC-MS/MS[8]
Linearity Range (µg/mL) 1-5Not SpecifiedNot Specified1.25 - 25 (in plasma)
Correlation Coefficient (r²) 0.9970.9999Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified100.56%100.07%Better than 10%
Precision (%RSD) Not Specified< 2%Not SpecifiedBetter than 7%
LOD (µg/mL) 30.110.85Not Specified
LOQ (µg/mL) 10.10.342.56Not Specified

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Method 1: RP-HPLC for Simultaneous Estimation of Avibactam and Ceftazidime [6]

  • Chromatographic System: A reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a PDA detector.

  • Column: Inertsil ODS (5 µm, 4.6 X 150 mm).

  • Mobile Phase: A mixture of potassium dihydrogen ortho phosphate buffer (pH 3.0) and Methanol in a ratio of 30:70 v/v.

  • Flow Rate: 1.0 ml/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Standard stock solutions of Avibactam were prepared in a suitable diluent.

Method 2: RP-HPLC for Simultaneous Estimation in Intravenous Infusion

  • Chromatographic System: WATERS HPLC 2965 SYSTEM with Auto Injector and PDA Detector.

  • Software: Empower 2.

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile.

  • Sample Preparation: Accurately weighed 10mg of Avibactam working standard was transferred into a 10ml clean dry volumetric flask, dissolved in 7ml of diluent, sonicated for 30 minutes, and made up to the final volume with diluents.

Method 3: Stability Indicating RP-UPLC Method [7]

  • Chromatographic System: Waters UPLC Acquity system with a TUV detector.

  • Column: HSS C18 (1.8µm, 100 x 2.1mm).

  • Mobile Phase: A mixture of water and Acetonitrile in the ratio of 75:25 v/v.

  • Flow Rate: 0.3 ml/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: 12.5mg of Avibactam working standard was accurately weighed and transferred into a 25 ml volumetric flask, dissolved in 10ml of diluent, sonicated for 10 minutes, and filled up to the final volume with diluents.

Method 4: LC-MS/MS for Quantification in Human Plasma [8]

  • Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer with Electrospray Ionization (ESI).

  • Column: A polar-modified C18 column.

  • Sample Preparation: Plasma samples were prepared by protein precipitation.

  • Detection: Tandem mass spectrometry with ESI ionization in negative mode for Avibactam. Stable isotope-labeled internal standards were used.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a general workflow for the cross-validation of analytical methods, a crucial step to ensure data consistency and reliability between different analytical procedures.

CrossValidationWorkflow A Define Acceptance Criteria B Select Validated Reference Method A->B Establish Baseline C Prepare Standard and QC Samples B->C Prepare for Analysis D Analyze Samples by Both Methods C->D Execute Analysis E Compare Results Statistically D->E Data Evaluation F Results Meet Acceptance Criteria? E->F Decision Point G Methods are Cross-Validated F->G Yes H Investigate Discrepancies F->H No I Modify and Re-validate New Method H->I Corrective Action I->D Re-analysis

Caption: General workflow for analytical method cross-validation.

Conclusion

The choice of an analytical method for this compound is dependent on the specific requirements of the analysis. RP-HPLC methods offer a balance of performance and accessibility, making them suitable for routine quality control.[6] The RP-UPLC method provides faster analysis times and improved resolution, which can be advantageous for high-throughput screening.[7] For applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices like plasma, LC-MS/MS is the method of choice.[5][8]

This guide provides a foundational comparison to assist in the selection and implementation of an appropriate analytical method for this compound. It is crucial to perform a thorough in-house validation or cross-validation to ensure the selected method is fit for its intended purpose within your laboratory's specific context.

References

Avibactam's Inhibitory Potency Against Key β-Lactamase Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of avibactam's inhibitory activity against four clinically significant β-lactamase enzymes: Klebsiella pneumoniae carbapenemase-2 (KPC-2), Cefotaximase-Munich-15 (CTX-M-15), Oxacillinase-48 (OXA-48), and AmpC chromosomal β-lactamase. This analysis is supported by experimental data and detailed methodologies to facilitate informed research and development decisions.

Avibactam is a non-β-lactam β-lactamase inhibitor that operates through a novel covalent, reversible mechanism.[1][2][3][4][5] It effectively inhibits a broad spectrum of serine β-lactamases, including class A, class C, and some class D enzymes, thereby restoring the efficacy of partnered β-lactam antibiotics.[1][4] This guide focuses on its comparative performance against KPC-2 (a class A carbapenemase), CTX-M-15 (a class A extended-spectrum β-lactamase), OXA-48 (a class D carbapenemase), and AmpC (a class C cephalosporinase).

Quantitative Comparison of Avibactam's Inhibitory Activity

The inhibitory potency of avibactam against these enzymes can be quantified using several kinetic parameters, primarily the second-order rate constant of acylation (k₂/Kᵢ), which indicates the efficiency of enzyme inhibition, and the half-maximal inhibitory concentration (IC₅₀).

β-Lactamase EnzymeAmbler ClassOrganism Source (Example)k₂/Kᵢ (M⁻¹s⁻¹)IC₅₀ (µM)
KPC-2 AKlebsiella pneumoniae3.3 x 10⁴[6]0.021[7]
CTX-M-15 AEscherichia coli1.0 x 10⁵[6]0.002[8]
OXA-48 DKlebsiella pneumoniae4.8 x 10²[6]Not widely reported
AmpC CPseudomonas aeruginosa1.4 x 10⁴[6]Not widely reported
AmpC CEnterobacter cloacae2.1 x 10⁴[6]Not widely reported

Note: The reported values are derived from in vitro enzymatic assays and may vary depending on the specific experimental conditions.

The data clearly indicates that avibactam is a more potent inhibitor of the class A enzymes, CTX-M-15 and KPC-2, as evidenced by the higher k₂/Kᵢ values.[6] Its efficiency against the class C AmpC enzymes is also significant.[6] The inhibition of the class D enzyme OXA-48 is comparatively less efficient.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of avibactam's inhibitory activity.

Determination of Minimum Inhibitory Concentration (MIC)

MIC values are determined using the broth microdilution method as per the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Preparation of Antibiotic and Inhibitor Solutions: Serial twofold dilutions of the β-lactam antibiotic are prepared in microtiter plates. Avibactam is added at a fixed concentration (commonly 4 µg/mL).

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Enzyme Kinetics: Determination of k₂/Kᵢ and IC₅₀

The kinetic parameters of avibactam inhibition are typically determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin or CENTA.

  • Enzyme and Substrate Preparation: Purified β-lactamase enzyme is diluted to a working concentration in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0). The chromogenic substrate is prepared at a concentration close to its Kₘ value.

  • Assay Procedure:

    • For IC₅₀ determination , varying concentrations of avibactam are pre-incubated with the enzyme for a defined period (e.g., 3-10 minutes) at 37°C. The reaction is initiated by the addition of the chromogenic substrate. The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 482-490 nm for nitrocefin) over time using a spectrophotometer. The IC₅₀ value is the concentration of avibactam that reduces the rate of hydrolysis by 50%.[9]

    • For k₂/Kᵢ determination , the progress of the reaction is continuously monitored in the presence of different concentrations of avibactam. The resulting progress curves are then fitted to the equation for two-step irreversible inhibition to determine the observed rate constant (kₒbs). A plot of kₒbs versus the inhibitor concentration allows for the calculation of k₂/Kᵢ.[3]

  • Data Analysis: The obtained data is analyzed using non-linear regression analysis to determine the kinetic parameters.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the inhibitory activity of avibactam against a specific β-lactamase enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Purified β-Lactamase Reaction Enzyme + Avibactam + Substrate Enzyme->Reaction Avibactam Avibactam Stock Avibactam->Reaction Substrate Chromogenic Substrate Substrate->Reaction Spectro Spectrophotometer (Absorbance vs. Time) Reaction->Spectro Kinetics Kinetic Parameter Calculation (k₂, Kᵢ, IC₅₀) Spectro->Kinetics Inhibition_Mechanism E_I E + I EI E-I (Non-covalent complex) E_I->EI k₁ (Binding) EI->E_I k₋₁ (Dissociation) EI_star E-I* (Covalent acyl-enzyme) EI->EI_star k₂ (Acylation) EI_star->EI k₋₂ (Deacylation/Recyclization)

References

A Comparative Analysis of Avibactam Combination Therapies in Combating Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors has been a critical advancement. Avibactam, a potent non-β-lactam β-lactamase inhibitor, has emerged as a cornerstone in combination therapies designed to tackle infections caused by multidrug-resistant Gram-negative bacteria. This guide provides a comparative analysis of three key avibactam combination therapies: Ceftazidime-avibactam (CZA), Meropenem-vaborbactam (MVB), and Aztreonam-avibactam (AZA), offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.

Executive Summary

Avibactam combinations have demonstrated significant efficacy against a broad spectrum of β-lactamase-producing Gram-negative pathogens. Ceftazidime-avibactam is a widely used option for infections caused by Enterobacterales and Pseudomonas aeruginosa that produce Klebsiella pneumoniae carbapenemase (KPC) and OXA-48-like carbapenemases. Meropenem-vaborbactam shows comparable efficacy to ceftazidime-avibactam for KPC-producing organisms. Aztreonam-avibactam offers a crucial advantage with its potent activity against metallo-β-lactamase (MBL)-producing pathogens, a significant gap in the coverage of the other two combinations. The choice of therapy is often guided by the specific β-lactamase profile of the infecting organism.

Comparative Efficacy and Clinical Outcomes

The clinical efficacy of these avibactam combination therapies has been evaluated in numerous studies, with key findings summarized below.

Table 1: Clinical Efficacy of Avibactam Combination Therapies in Treating Infections Caused by Carbapenem-Resistant Enterobacterales (CRE)
TherapyComparator(s)Infection Type(s)Clinical Cure Rate30-Day Mortality RateKey Findings
Ceftazidime-avibactam (CZA) Best Available Therapy (BAT), including colistincUTI, cIAI, HAP/VAP, Bacteremia59% - 91.1%[1][2][3]24% - 41.9%[2][3]Demonstrated non-inferiority to carbapenems for various infections. Showed improved outcomes compared to colistin-based regimens for CRE infections.[4]
Meropenem-vaborbactam (MVB) Best Available Therapy (BAT), Piperacillin-tazobactamcUTI, AP, CRE infections65.6% - 98.4%[5][6]15.6%[5][6]In the TANGO II trial, MVB was associated with higher clinical cure rates and lower mortality compared to BAT for CRE infections.[5][6]
Aztreonam-avibactam (AZA) Meropenem ± Colistin, Best Available Therapy (BAT)cIAI, HAP/VAP, infections by MBL-producing Gram-negativesFavorable clinical response in Phase 3 trials[7][8]Data from ongoing trialsPhase 3 trials (REVISIT and ASSEMBLE) have shown positive efficacy and safety data, particularly against MBL-producing pathogens.[7][9]

cUTI: complicated Urinary Tract Infection; cIAI: complicated Intra-Abdominal Infection; HAP/VAP: Hospital-Acquired/Ventilator-Associated Pneumonia; AP: Acute Pyelonephritis; CRE: Carbapenem-Resistant Enterobacterales; MBL: Metallo-β-lactamase.

Table 2: In Vitro Activity of Avibactam Combination Therapies Against Key Resistance Mechanisms
TherapyKPCOXA-48Metallo-β-lactamases (e.g., NDM, VIM, IMP)ESBLsAmpC
Ceftazidime-avibactam (CZA) Active [9]Active [9]Inactive [9]Active [1]Active [1]
Meropenem-vaborbactam (MVB) Active [10]InactiveInactive Active Active
Aztreonam-avibactam (AZA) Active Active Active [11][12]Active [13]Active [13]

KPC: Klebsiella pneumoniae carbapenemase; OXA: Oxacillinase; NDM: New Delhi metallo-β-lactamase; VIM: Verona integron-encoded metallo-β-lactamase; IMP: Imipenemase; ESBL: Extended-Spectrum β-lactamase; AmpC: AmpC β-lactamase.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar plates overnight at 35-37°C. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Antimicrobial Preparation: Serial twofold dilutions of the avibactam combination therapies are prepared in cation-adjusted Mueller-Hinton broth. For combinations, the concentration of avibactam is typically kept constant (e.g., 4 µg/mL).

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of a microtiter plate containing the antimicrobial dilutions, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Clinical Trial Methodology: A Synthesized Protocol for a Phase 3 Randomized Controlled Trial

The following represents a generalized protocol based on publicly available information from trials such as RECLAIM, TANGO II, and REVISIT.[1][5][6][14]

  • Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

  • Patient Population: Adult patients with a confirmed diagnosis of a serious Gram-negative infection (e.g., cIAI, cUTI, HAP/VAP). Inclusion criteria often specify evidence of a carbapenem-resistant pathogen.

  • Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either the investigational avibactam combination therapy or a standard-of-care comparator (e.g., a carbapenem). Both patients and investigators are blinded to the treatment allocation.

  • Treatment Regimen: The investigational drug and comparator are administered intravenously for a specified duration (e.g., 7-14 days), with dosages adjusted based on renal function.

  • Endpoints:

    • Primary Endpoint: Clinical cure at the test-of-cure visit (typically 28-35 days after randomization), defined as the complete resolution of signs and symptoms of the index infection.

    • Secondary Endpoints: Microbiological response (eradication of the baseline pathogen), all-cause mortality, and adverse events.

  • Data Analysis: The primary efficacy analysis is typically performed on the modified intent-to-treat (mITT) and clinically evaluable (CE) populations. Non-inferiority is concluded if the lower limit of the 95% confidence interval for the treatment difference is above a pre-specified margin (e.g., -10%).

Visualizing Mechanisms and Workflows

Signaling Pathway of β-Lactamase Induction

The AmpG-AmpR-AmpC signaling pathway is a key mechanism of inducible β-lactam resistance in many Gram-negative bacteria. The presence of β-lactam antibiotics leads to an accumulation of peptidoglycan degradation products, which in turn triggers the expression of β-lactamase genes.

AmpC_Induction cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Peptidoglycan Peptidoglycan PBP->Peptidoglycan Synthesizes Muropeptides Muropeptide Fragments Peptidoglycan->Muropeptides Degradation AmpG AmpG Permease Muropeptides->AmpG Transport NagZ NagZ AmpG->NagZ Leads to Anhydro_Muropeptides 1,6-anhydro- muropeptides NagZ->Anhydro_Muropeptides Generates AmpR_inactive AmpR (Inactive) Anhydro_Muropeptides->AmpR_inactive Binds to AmpR_active AmpR (Active) Transcription Factor AmpR_inactive->AmpR_active Conformational Change ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription AmpC_mRNA ampC mRNA ampC_gene->AmpC_mRNA Transcription AmpC_protein AmpC β-lactamase AmpC_mRNA->AmpC_protein Translation AmpC_protein->Beta_Lactam Hydrolyzes

Caption: The AmpG-AmpR-AmpC signaling pathway for inducible β-lactamase expression.

Experimental Workflow for Comparative Clinical Trial

The following diagram illustrates the typical workflow of a randomized controlled trial comparing two antibiotic therapies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization (1:1) Informed_Consent->Randomization Treatment_A Treatment Arm A (Avibactam Combination) Randomization->Treatment_A Treatment_B Treatment Arm B (Comparator) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 7-14 days) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Follow_Up Follow-Up Period Treatment_Period->Follow_Up Test_of_Cure Test of Cure Visit (e.g., Day 28) Follow_Up->Test_of_Cure Data_Collection Data Collection (Clinical, Microbiological, Safety) Test_of_Cure->Data_Collection Data_Analysis Statistical Analysis (Non-inferiority) Data_Collection->Data_Analysis Results Results & Conclusion Data_Analysis->Results Avibactam_Combinations cluster_beta_lactamases β-Lactamase Classes cluster_combinations Avibactam Combination Therapies Serine_BL Serine β-Lactamases (Classes A, C, D) MBL Metallo-β-Lactamases (Class B) CZA Ceftazidime-Avibactam CZA->Serine_BL Effective Against CZA->MBL Not Effective MVB Meropenem-Vaborbactam MVB->Serine_BL Effective Against (Primarily KPC) MVB->MBL Not Effective AZA Aztreonam-Avibactam AZA->Serine_BL Effective Against AZA->MBL Effective Against

References

Safety Operating Guide

Proper Disposal of Avibactam Sodium Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of Avibactam Sodium Hydrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides essential, step-by-step information for the safe and logistical management of this compound waste.

Immediate Safety and Disposal Procedures

This compound, a non-β-lactam β-lactamase inhibitor, requires careful handling and disposal. The primary recommended method for disposal is through a licensed professional waste disposal service.[1] The material should be offered as surplus and non-recyclable products to a company authorized to handle chemical waste.[1]

Key Disposal Steps:

  • Segregation: Isolate this compound waste from other laboratory waste streams. It should be collected in a suitable, clearly labeled, and closed container.

  • Contact a Licensed Waste Disposal Company: Engage a certified vendor specializing in chemical or pharmaceutical waste disposal. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle it appropriately.

  • Incineration: The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient.

  • Avoid Sewer and Drain Disposal: Under no circumstances should this compound be disposed of down the drain or into the sewer system.[1] This practice can have adverse environmental impacts and is often in violation of local and national regulations.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or spill cleanup materials, should be treated as contaminated waste and disposed of in the same manner as the chemical itself.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[3][4] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous and non-hazardous solid waste.[5] While this compound is not currently classified as a "Hazardous Chemical" by the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to adhere to all federal, state, and local regulations for pharmaceutical waste disposal.[2]

Quantitative Data on Disposal

Currently, there is a lack of publicly available, specific quantitative data regarding disposal concentration limits for this compound in landfill or other non-incineration disposal methods. The general guidance from safety data sheets and regulatory bodies strongly favors complete destruction via incineration.

ParameterGuidelineSource
Recommended Disposal MethodIncineration by a licensed disposal company[1][2]
Prohibited Disposal MethodDischarge to drains or sewers[1]

Experimental Protocols for Inactivation

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_surplus Is the material surplus or non-recyclable? start->is_surplus contact_vendor Contact Licensed Waste Disposal Company is_surplus->contact_vendor Yes avoid_sewer Do NOT dispose in drain or sewer is_surplus->avoid_sewer No (Still requires proper disposal) provide_sds Provide Safety Data Sheet (SDS) contact_vendor->provide_sds schedule_pickup Schedule Waste Pickup provide_sds->schedule_pickup incineration Incineration with Afterburner and Scrubber schedule_pickup->incineration documentation Maintain Disposal Records incineration->documentation

This compound Disposal Workflow

References

Personal protective equipment for handling Avibactam sodium hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and logistical information for the handling of Avibactam sodium hydrate in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain experimental integrity.

This compound is a non-β-lactam β-lactamase inhibitor.[1][2] While it has little intrinsic antibacterial activity on its own, it is used in combination with antibiotics to combat multi-drug-resistant Gram-negative bacterial pathogens.[3] Understanding its properties and handling requirements is essential for its safe and effective use in research and development.

Personal Protective Equipment (PPE) and Hazard Summary

This compound is classified as hazardous.[1] It can cause skin irritation, serious eye damage, and respiratory irritation.[2] It may also cause allergic skin reactions or asthma-like symptoms if inhaled.[2][4] Therefore, stringent adherence to PPE protocols is mandatory.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields.[5]Protects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile).[5][6]Prevents skin contact and irritation.[6]
Body Protection Impervious clothing, such as a lab coat.[1][5]Protects against contamination of personal clothing.
Respiratory Protection Suitable respirator or use in a well-ventilated area.Avoids inhalation of dust or aerosols.[5]

Operational Plan: From Receipt to Disposal

This section outlines the step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly sealed container in a cool, well-ventilated area.[5]

  • Recommended storage temperature is -20°C for long-term stability.[6]

2. Preparation of Stock Solutions:

  • Solubility: this compound is soluble in water and DMSO.[1] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/ml.[7]

  • Procedure:

    • Work in a chemical fume hood or a designated area with appropriate exhaust ventilation.[5]

    • Don all required PPE.

    • Weigh the desired amount of this compound powder.

    • Slowly add the powder to the solvent of choice (e.g., sterile water, DMSO) while stirring to ensure complete dissolution.[7][8]

    • If using water as the solvent for cell-based assays, filter-sterilize the solution using a 0.22 μm filter.[5]

  • Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[5]

3. Experimental Use:

  • Always handle solutions containing this compound within a fume hood.

  • Avoid the formation of aerosols.[5]

  • Use proper pipetting techniques to prevent splashes and contamination.

4. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.

  • Wear full PPE, including respiratory protection.

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[5]

  • For solid spills, carefully sweep up the material to avoid creating dust.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[5]

  • Collect all contaminated materials in a sealed container for proper disposal.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Unused Product and Contaminated Materials: Collect in a designated, labeled hazardous waste container.

  • Disposal Method: Contact a licensed professional waste disposal service.[6] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[6][7]

  • Contaminated Packaging: Dispose of as unused product.[6][7]

Experimental Workflow and Safety Precautions

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal cluster_safety Continuous Safety Measures Receipt Receipt & Inspection Storage Secure Storage (-20°C) Receipt->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Sterile Filtration (if aqueous) Dissolution->Filtration Aliquoting Aliquoting for Storage Filtration->Aliquoting Stock_Storage Stock Solution Storage (-80°C) Aliquoting->Stock_Storage Experiment Experimental Use in Fume Hood Stock_Storage->Experiment Decontamination Decontamination of Workspace & Equipment Experiment->Decontamination Waste_Collection Waste Collection (Labeled Container) Decontamination->Waste_Collection Disposal Professional Waste Disposal Waste_Collection->Disposal PPE Full PPE at all stages Ventilation Adequate Ventilation

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.